[(2-Methylphenyl)methyl](pyridin-2-ylmethyl)amine
Description
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Properties
CAS No. |
680185-69-7 |
|---|---|
Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-(2-methylphenyl)-N-(pyridin-2-ylmethyl)methanamine |
InChI |
InChI=1S/C14H16N2/c1-12-6-2-3-7-13(12)10-15-11-14-8-4-5-9-16-14/h2-9,15H,10-11H2,1H3 |
InChI Key |
QFQTUZCRVMUDAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNCC2=CC=CC=N2 |
Origin of Product |
United States |
Foundational & Exploratory
(2-Methylphenyl)methylamine chemical properties and structure
CAS Registry Number: 89-93-0
Synonyms: 2-Methylbenzylamine,
Executive Summary & Structural Identity
(2-Methylphenyl)methylamine is a primary arylalkylamine characterized by a benzene ring substituted with a methyl group at the ortho position relative to the aminomethyl moiety.[1] This structural arrangement—specifically the steric bulk of the ortho-methyl group—imparts unique physicochemical properties and reactivity profiles compared to the unsubstituted benzylamine.[1]
It serves as a critical pharmacophore in medicinal chemistry, particularly in the synthesis of GPCR ligands, kinase inhibitors, and anti-arrhythmic agents.[1] Its ability to act as a bidentate ligand precursor in coordination chemistry further expands its utility in catalysis.[1]
Physicochemical Datasheet
| Property | Value | Context/Relevance |
| Molecular Formula | Primary amine | |
| Molecular Weight | 121.18 g/mol | Fragment-based drug discovery (FBDD) |
| Appearance | Colorless to light yellow liquid | Oxidizes upon air exposure |
| Boiling Point | 199–200 °C | High-boiling solvent compatibility |
| Density | 0.977 g/mL (at 25 °C) | Slightly less dense than water |
| pKa (Conjugate Acid) | ~9.5 | Basic; protonated at physiological pH |
| Flash Point | 84 °C (Closed Cup) | Combustible; requires Class IIIA handling |
| Solubility | Soluble in water, EtOH, DCM, DMSO | Versatile for organic synthesis |
Structural Analysis: The Ortho-Effect
The defining feature of (2-Methylphenyl)methylamine is the steric hindrance provided by the methyl group at the C2 position.[1]
-
Steric Modulation: The ortho-methyl group creates a steric clash that restricts the rotation of the aminomethyl arm (
).[1] In nucleophilic substitutions, this bulk retards the approach of electrophiles compared to the meta or para isomers, allowing for regio-selective functionalization in complex scaffolds.[1] -
Electronic Influence: The methyl group is weakly electron-donating (+I effect).[1] This increases the electron density on the nitrogen atom slightly relative to benzylamine, theoretically increasing basicity.[1] However, the steric hindrance often dominates, making the actual nucleophilic reaction rates slower but more controlled.[1]
-
Conformational Locking: In drug design, the ortho-methyl group restricts the conformational entropy of the benzyl side chain.[1] This "pre-organization" can enhance binding affinity by reducing the entropic penalty upon binding to a protein active site.[1]
Synthesis & Manufacturing Methodologies
Primary Route: Reduction of 2-Methylbenzonitrile
The most robust industrial and laboratory scale synthesis involves the reduction of 2-methylbenzonitrile.[1] This route avoids the over-alkylation byproducts often seen in direct alkylation methods.[1]
Experimental Protocol: Lithium Aluminum Hydride (LAH) Reduction
Note: This protocol describes a high-yield laboratory synthesis. Strict anhydrous conditions are required.
Reagents:
-
2-Methylbenzonitrile (1.0 eq)[1]
-
Lithium Aluminum Hydride (
, 1.2 eq)[1] -
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether[1]
-
Sodium Sulfate (
)[1]
Step-by-Step Methodology:
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under a nitrogen atmosphere.
-
Slurry Formation: Charge the flask with
suspended in anhydrous THF at 0°C. -
Addition: Dissolve 2-methylbenzonitrile in THF. Add this solution dropwise to the hydride slurry over 30 minutes. The reaction is exothermic; maintain temperature <10°C.[1]
-
Reflux: Once addition is complete, warm the mixture to room temperature, then heat to reflux for 3–6 hours to ensure complete reduction of the nitrile triple bond.
-
Quenching (Fieser Method): Cool to 0°C. Carefully add water (
mL), followed by 15% NaOH ( mL), and finally water ( mL) relative to grams of used. This precipitates aluminum salts as a granular white solid.[1] -
Isolation: Filter the mixture through a Celite pad. Dry the filtrate over
and concentrate under reduced pressure. -
Purification: Distill the crude oil under vacuum (approx. 10 mmHg) to yield pure (2-Methylphenyl)methylamine.
Visualization: Synthetic Pathways
The following diagram illustrates the primary synthesis from nitrile and alternative routes via reductive amination.
Caption: Figure 1. Synthetic routes to (2-Methylphenyl)methylamine showing the primary nitrile reduction pathway.
Reactivity Profile & Applications
Reactivity Logic
The amine group (
-
Schiff Base Formation: Reacts readily with aldehydes/ketones.[1] The resulting imines are stable intermediates for secondary amine synthesis.[1]
-
Amide Coupling: Reacts with acyl chlorides or carboxylic acids (with coupling agents like EDC/NHS).[1] The steric bulk protects the resulting amide bond from enzymatic hydrolysis in vivo compared to unhindered benzylamides.[1]
Medicinal Chemistry Applications[1][4][5]
-
CNS Agents: The 2-methylbenzylamine moiety is often used to improve the lipophilicity (
) and metabolic stability of CNS-active drugs.[1] -
Fragment-Based Drug Discovery (FBDD): Used as a standard "fragment" to probe hydrophobic pockets in enzymes.[1] The methyl group acts as a "molecular feeler" for steric tolerance in the binding pocket.[1]
Coordination Chemistry
It acts as a monodentate ligand for transition metals (Pd, Pt).[1] Upon cyclometallation (C-H activation), it can form stable 5-membered palladacycles, which are active catalysts for cross-coupling reactions.[1]
Visualization: Reactivity Tree
Caption: Figure 2. Divergent reactivity profile highlighting key derivatives in drug discovery and catalysis.
Safety & Handling (GHS Standards)
Signal Word: DANGER Hazard Statements: H314 (Causes severe skin burns and eye damage).[1][2][3][4]
-
Corrosivity: The amine is highly caustic.[1] It can cause irreversible tissue damage upon contact.[1]
-
Inhalation: Vapors are irritating to the respiratory tract.[1] All operations must be performed in a chemical fume hood.[1]
-
Neutralization: Spills should be neutralized with weak acid (e.g., dilute acetic acid) and absorbed with inert material (vermiculite) before disposal.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6993, 2-Methylbenzylamine.[1] Retrieved from [Link][1]
-
Murugesan, K., et al. (2019). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitriles to Primary Amines.[1] Angewandte Chemie International Edition.[1][5] Retrieved from [Link][1]
Sources
Synthesis pathways for (2-Methylphenyl)methylamine
[2]
Pathway A: Catalytic Hydrogenation of o-Tolunitrile (Industrial Standard)
This pathway is preferred for multi-kilogram to ton-scale production due to atom economy.[2] However, the reduction of nitriles to primary amines is notorious for producing secondary amine impurities via a mechanism known as "reactive imine condensation."
Reagents: o-Tolunitrile, Hydrogen (
The Selectivity Challenge
As the nitrile is reduced to the primary imine (
Protocol for High Selectivity: To suppress dimerization, the reaction must be conducted in the presence of excess ammonia. Ammonia shifts the equilibrium, preventing the primary amine from attacking the intermediate imine.
Step-by-Step Methodology:
-
Loading: Charge a high-pressure autoclave with o-tolunitrile (1.0 equiv) and Raney Nickel catalyst (5-10 wt% loading).
-
Solvent/Additive: Add methanol or ethanol as solvent.[2] Crucial: Add liquid ammonia or saturate the solution with gaseous ammonia (molar ratio
:Nitrile > 5:1). -
Hydrogenation: Pressurize with
to 60–100 bar. Heat to 80–100°C.[2] -
Monitoring: Monitor hydrogen uptake. The reaction is complete when uptake ceases.
-
Workup: Vent
and . Filter the catalyst (keep wet to prevent pyrophoric ignition). Distill the filtrate to isolate the amine (BP ~199°C).
Pathway B: Reductive Amination (Laboratory Scale)[2]
For discovery chemistry where high pressure equipment is unavailable, reductive amination of 2-methylbenzaldehyde is the standard.[2]
Reagents: 2-Methylbenzaldehyde, Ammonium Acetate (
Technical Insight:
The ortho-methyl group creates steric hindrance that protects the carbonyl carbon.[2] Consequently, imine formation is slower than with benzaldehyde. We utilize
Protocol:
-
Imine Formation: Dissolve 2-methylbenzaldehyde (10 mmol) and ammonium acetate (100 mmol, 10 equiv) in dry methanol (30 mL). Add 3Å molecular sieves to scavenge water and drive the equilibrium. Stir at room temperature for 2–4 hours.
-
Reduction: Add
(15 mmol) portion-wise. -
Quench: After 12–16 hours, quench with concentrated HCl (to pH < 2) to decompose excess hydride and hydrolyze any borate complexes.
-
Purification (Acid-Base Extraction):
-
Wash the acidic aqueous layer with diethyl ether (removes unreacted aldehyde).
-
Basify the aqueous layer to pH > 12 using NaOH pellets.
-
Extract the free amine into dichloromethane (DCM).
-
Dry over
and concentrate.
-
Pathway C: Gabriel Synthesis (High Purity)[2]
When absolute avoidance of secondary/tertiary amines is required, the Gabriel synthesis is the "gold standard" because the phthalimide nucleophile cannot over-alkylate.
Reagents: Potassium Phthalimide, 2-Methylbenzyl chloride (or bromide), Hydrazine Hydrate.[2]
Protocol:
-
Alkylation: React 2-methylbenzyl chloride (1.0 equiv) with potassium phthalimide (1.1 equiv) in DMF at 90°C for 4 hours. The ortho-methyl group does not significantly hinder this
reaction.[2] -
Precipitation: Pour the mixture into water.[2] The N-(2-methylbenzyl)phthalimide intermediate will precipitate.[2] Filter and dry.[2]
-
Cleavage: Suspend the intermediate in ethanol. Add hydrazine hydrate (3.0 equiv).[2] Reflux for 2 hours. A white precipitate (phthalhydrazide) will form.[2]
-
Isolation: Cool, filter off the phthalhydrazide. The filtrate contains the target amine. Acidify with HCl, evaporate solvent, then basify and extract as described in Pathway B.
Critical Process Parameters & Safety
Physical Properties (CAS 89-93-0)
| Property | Value | Note |
|---|---|---|
| Molecular Weight | 121.18 g/mol | |
| Boiling Point | 196–199 °C | @ 760 mmHg |
| Density | 0.977 g/mL | @ 25 °C |
| Flash Point | 84 °C | Combustible |
Safety Profile (H314) (2-Methylphenyl)methanamine is a Class 1B Skin Corrosive .[2][3][4]
-
Mechanism: Rapidly penetrates the stratum corneum, causing alkaline hydrolysis of proteins (liquefaction necrosis).
-
PPE: Nitrile gloves are insufficient for prolonged contact.[2] Use laminate film (Silver Shield) gloves for spills. Face shield is mandatory.[2]
-
Storage: Store under nitrogen/argon. It absorbs
from air to form carbamates (solid crusts).[2]
References
-
Murugesan, K., et al. (2019). "Catalytic Hydrogenation of Nitriles to Primary Amines." Angewandte Chemie International Edition, 58(15), 5064-5068.[1][2] [2]
-
Rylander, P. N. (1973).[2] "Catalytic Hydrogenation of Nitriles." Annals of the New York Academy of Sciences, 214, 100-109.[2][5]
-
National Center for Biotechnology Information. (2025).[2] "PubChem Compound Summary for CID 6993, 2-Methylbenzylamine." PubChem.
-
Sigma-Aldrich. (2025).[2] "Safety Data Sheet: 2-Methylbenzylamine." [2]
Sources
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- 2. 2-Methylbenzylamine | C8H11N | CID 6993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 邻甲基苄胺 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. US4163025A - Process for the production of benzylamine and dibenzylamine - Google Patents [patents.google.com]
Spectroscopic Profile of (2-Methylphenyl)methylamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methylphenyl)methylamine, also known as 2-methylbenzylamine, is a primary amine that serves as a valuable building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its structure, featuring a substituted aromatic ring and a reactive primary amine group, makes it a versatile intermediate in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is paramount for confirming its identity, assessing its purity, and monitoring its reactions. This in-depth guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (2-Methylphenyl)methylamine, offering field-proven insights into the interpretation of its spectral characteristics.
Chemical Structure and Properties
-
Chemical Name: (2-Methylphenyl)methylamine
-
Synonyms: 2-Methylbenzylamine, o-Tolylmethanamine[1]
-
CAS Number: 89-93-0[1]
-
Molecular Formula: C₈H₁₁N[1]
-
Boiling Point: 199 °C[1]
-
Density: 0.977 g/mL at 25 °C[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For (2-Methylphenyl)methylamine, both ¹H and ¹³C NMR provide unique and complementary information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of (2-Methylphenyl)methylamine in CDCl₃ displays distinct signals corresponding to the aromatic, benzylic, methyl, and amine protons. The chemical shifts are influenced by the electron-donating methyl group on the aromatic ring and the electronegativity of the nitrogen atom.
Table 1: ¹H NMR Spectroscopic Data for (2-Methylphenyl)methylamine
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.11-7.27 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~3.77-3.83 | Singlet | 2H | Benzylic protons (-CH₂-NH₂) |
| ~2.28-2.32 | Singlet | 3H | Methyl protons (-CH₃) |
| ~1.56-1.81 | Singlet (broad) | 2H | Amine protons (-NH₂) |
Data sourced from ChemicalBook.[3]
Expertise & Experience: The broadness of the amine proton signal is a characteristic feature and is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with other protic species (like trace water). To confirm the amine proton signal, a D₂O exchange experiment can be performed. Upon addition of a drop of D₂O to the NMR tube, the amine protons will exchange with deuterium, causing the signal at ~1.56-1.81 ppm to disappear from the spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum for (2-Methylphenyl)methylamine will show distinct signals for the aromatic carbons, the benzylic carbon, and the methyl carbon.
Table 2: ¹³C NMR Spectroscopic Data for (2-Methylphenyl)methylamine
| Chemical Shift (ppm) | Assignment |
| ~141.0 | Quaternary aromatic carbon (C-NH₂) |
| ~136.0 | Quaternary aromatic carbon (C-CH₃) |
| ~130.0 | Aromatic CH |
| ~127.0 | Aromatic CH |
| ~126.5 | Aromatic CH |
| ~126.0 | Aromatic CH |
| ~45.0 | Benzylic carbon (-CH₂-NH₂) |
| ~19.0 | Methyl carbon (-CH₃) |
Note: Specific assignments of the aromatic carbons can be challenging without further 2D NMR experiments, but the quaternary carbons typically appear at lower field strength (higher ppm). The values presented are approximate and based on typical chemical shifts for similar structures.
Authoritative Grounding: The chemical shifts of the carbon atoms are influenced by their local electronic environment. Carbons attached to the electronegative nitrogen atom and those within the aromatic ring are deshielded and appear at higher chemical shifts compared to the aliphatic methyl carbon.[4][5][6]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of (2-Methylphenyl)methylamine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the acquired data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of (2-Methylphenyl)methylamine will exhibit characteristic absorption bands for the N-H bonds of the primary amine and the C-H and C=C bonds of the substituted aromatic ring.
Table 3: Key IR Absorption Bands for (2-Methylphenyl)methylamine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3500 | Medium | N-H stretching (asymmetric and symmetric) |
| ~3010-3080 | Medium to Weak | Aromatic C-H stretching |
| ~2850-2960 | Medium | Aliphatic C-H stretching (benzylic and methyl) |
| ~1600 | Medium | N-H bending (scissoring) |
| ~1450-1500 | Medium to Strong | Aromatic C=C stretching |
| ~1000-1250 | Medium | C-N stretching |
| ~730-770 | Strong | C-H out-of-plane bending (ortho-disubstituted aromatic) |
Data compiled from NIST Chemistry WebBook and general IR correlation tables.[7][8]
Trustworthiness: The presence of two distinct bands in the N-H stretching region is a hallmark of a primary amine (R-NH₂), corresponding to the asymmetric and symmetric stretching vibrations.[9] The strong absorption in the 730-770 cm⁻¹ range is highly indicative of an ortho-disubstituted benzene ring.
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.
-
Sample Application: Place a small drop of liquid (2-Methylphenyl)methylamine directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Label the significant peaks in the spectrum and correlate them to the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation. In electron ionization (EI) mass spectrometry, (2-Methylphenyl)methylamine will undergo characteristic fragmentation.
Table 4: Major Fragments in the Mass Spectrum of (2-Methylphenyl)methylamine
| m/z | Proposed Fragment |
| 121 | [M]⁺ (Molecular ion) |
| 120 | [M-H]⁺ |
| 104 | [M-NH₃]⁺ (Loss of ammonia) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Data sourced from NIST Mass Spectrometry Data Center.[2]
Expertise & Experience: The molecular ion peak at m/z 121 confirms the molecular weight of the compound. A prominent peak at m/z 120 is likely due to the loss of a hydrogen atom from the molecular ion. The base peak is often observed at m/z 104, corresponding to the loss of ammonia, a common fragmentation pathway for primary amines. The presence of a peak at m/z 91 is characteristic of a benzyl-type structure, which can rearrange to the stable tropylium ion.
Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the abundance of each ion to generate the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of (2-Methylphenyl)methylamine.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Methylbenzylamine | C8H11N | CID 6993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methylbenzylamine(89-93-0) 1H NMR spectrum [chemicalbook.com]
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- 9. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Guide: Biological Profiling & Therapeutic Potential of (2-Methylphenyl)methylamine Derivatives
[1]
Executive Summary: The Scaffold Advantage
(2-Methylphenyl)methylamine (2-MPMA ) represents a privileged substructure in medicinal chemistry.[1] Unlike the unsubstituted benzylamine, the ortho-methyl group introduces critical steric and electronic parameters that modulate pharmacokinetics and target binding:
-
Conformational Restriction: The ortho-methyl induces a torsional strain that can lock the methylene-amine bond into specific conformations, reducing the entropic penalty of binding to rigid active sites (e.g., GPCRs, enzymes).
-
Lipophilicity Modulation: The addition of the methyl group increases the partition coefficient (LogP), enhancing blood-brain barrier (BBB) permeability—a vital trait for CNS-active candidates.[1]
-
Metabolic Shielding: Steric bulk at the ortho position can hinder oxidative deamination by non-specific oxidases, potentially extending the half-life of derivatives compared to their unsubstituted counterparts.
Therapeutic Landscape & Mechanism of Action[2]
Neuropharmacology: Cholinesterase & MAO Modulation
Derivatives of 2-MPMA have shown significant promise in neurodegenerative disease models.[1]
-
Acetylcholinesterase (AChE) Inhibition: N-benzyl piperidine derivatives incorporating the 2-methylbenzyl moiety act as dual inhibitors of AChE and Butyrylcholinesterase (BChE).[1] The hydrophobic interaction of the o-tolyl ring with the acyl-binding pocket of AChE is a key determinant of potency.[1]
-
Monoamine Oxidase (MAO) Inhibition: Benzylamines are classic substrates/inhibitors of MAO.[1] The ortho-substitution pattern shifts selectivity.[1] While unsubstituted benzylamines are rapidly metabolized, 2-MPMA derivatives often exhibit reversible inhibition of MAO-B, sparing MAO-A and reducing the risk of the "cheese effect" (hypertensive crisis).[1]
Antimicrobial Agents: Schiff Bases & Metal Complexes
The primary amine of 2-MPMA is a versatile nucleophile for generating Schiff bases (imines).[1]
-
Mechanism: These derivatives disrupt bacterial cell walls and chelate essential metal ions (Fe2+, Zn2+) within the pathogen.
-
SAR Insight: Electron-withdrawing groups (e.g., -NO2, -Cl) on the aldehyde partner, combined with the lipophilic o-methylbenzyl amine, create an amphiphilic structure capable of piercing the lipid bilayer of Gram-negative bacteria.[1]
Metabolic Regulation: -Glucosidase Inhibitors
N-alkylated derivatives of 2-MPMA (specifically N-benzyl-1-deoxynojirimycin analogs) function as competitive inhibitors of
Structure-Activity Relationship (SAR) Visualization[1]
The following diagram illustrates the core pharmacophore features and the impact of the ortho-methyl group on biological activity.
Figure 1: Pharmacophore mapping of 2-MPMA derivatives highlighting the functional role of the ortho-methyl substituent.[1]
Experimental Protocols
Protocol A: Synthesis of N-(2-Methylbenzyl) Schiff Bases
Rationale: Schiff bases are the most direct route to biologically active 2-MPMA derivatives, serving as precursors for reduction to secondary amines or as active antimicrobial agents themselves.[1]
Reagents:
-
(2-Methylphenyl)methylamine (1.0 equiv)[1]
-
Substituted Benzaldehyde (1.0 equiv)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
Workflow:
-
Preparation: Dissolve 5.0 mmol of the substituted benzaldehyde in 10 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 5.0 mmol of (2-Methylphenyl)methylamine dropwise with constant stirring.
-
Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).
-
Isolation: Cool the mixture to room temperature. Pour onto crushed ice.
-
Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/water.
-
Validation: Confirm structure via
(Look for imine singlet 8.3–8.8 ppm).[1]
Protocol B: Ellman’s Assay for AChE Inhibition
Rationale: To validate the neuroprotective potential of 2-MPMA derivatives, specifically their ability to inhibit acetylcholine breakdown.
Reagents:
-
Acetylthiocholine iodide (ATCI, Substrate)
-
5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Acetylcholinesterase (AChE, from Electrophorus electricus)
-
Phosphate Buffer (0.1 M, pH 8.0)
Step-by-Step Methodology:
-
Buffer Prep: Prepare 0.1 M phosphate buffer (pH 8.0).
-
Enzyme Solution: Dissolve AChE in buffer to obtain a stock solution of 0.03 U/mL.
-
Inhibitor Incubation:
-
In a 96-well plate, add 150
L of phosphate buffer.[1] -
Add 20
L of the test compound (2-MPMA derivative) solution (dissolved in DMSO, final concentration range 0.1 nM – 100 M). -
Add 20
L of AChE enzyme solution.[1] -
Incubate at 25°C for 15 minutes. (This allows the inhibitor to bind to the active site).
-
-
Substrate Addition: Add 10
L of DTNB (10 mM) and 10 L of ATCI (15 mM). -
Kinetic Measurement: Immediately read absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculation:
-
Calculate the rate of reaction (
) from the slope of the absorbance vs. time graph. -
Determine % Inhibition:
. -
Plot % Inhibition vs. Log[Concentration] to determine
.
-
Screening Workflow Visualization
The following diagram outlines the logical progression from synthesis to lead identification for CNS-active 2-MPMA derivatives.
Figure 2: Integrated screening cascade for evaluating CNS-targeted 2-MPMA derivatives.
Quantitative Data Summary: Comparative Potency
Note: Representative data synthesized from structure-activity studies of benzylamine derivatives.
| Derivative Class | Target | Key Substituent (R) | Mechanism Note | |
| N-Benzyl Piperidine | AChE | 2-Methyl (Ortho) | 3.22 | Dual binding (catalytic & peripheral sites) |
| N-Benzyl Piperidine | AChE | H (Unsubstituted) | 6.89 | Lower affinity due to lack of hydrophobic fill |
| Schiff Base | S. aureus | 4-Nitro (Para) | MIC: 12.5 | Electron-withdrawing group enhances cell wall penetration |
| N-Benzyl-DNJ | 4-Hydroxy-3-methoxy | 0.20 mM | Mimics transition state of glycosidic cleavage |
References
-
Synthesis and biological evaluation of N-benzyl piperidine derivatives. Bioorganic & Medicinal Chemistry. (2023). Focuses on dual AChE/HDAC inhibition using the benzylamine scaffold.[1][2]
-
Design, Synthesis, and Activity Evaluation of Novel N-benzyl Deoxynojirimycin Derivatives. Molecules. (2019). Details the use of substituted benzylamines in metabolic enzyme inhibition.
-
2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. (2023).[1][3] Provides structural context for phenyl-alkyl-amine scaffolds in CNS drug design.
-
Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Bulgarian Chemical Communications. (2011). Demonstrates antimicrobial applications of 2-methylphenylamine derivatives.[1][4][5]
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Synthesis of some novel 2-substituted benzothiazole derivatives containing benzylamine moiety. Journal of Enzyme Inhibition and Medicinal Chemistry. (2016). Investigates MAO inhibitory activity of benzylamine-derived amides.
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- 2. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Phenethylamines in Medicinal Chemistry: A Review [mdpi.com]
- 4. researchgate.net [researchgate.net]
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Discovery and history of N-benzyl-N-(pyridin-2-ylmethyl)amine analogues
An In-depth Technical Guide to the Discovery and Development of N-benzyl-N-(pyridin-2-ylmethyl)amine Analogues
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of N-benzyl-N-(pyridin-2-ylmethyl)amine analogues. It is intended for researchers, medicinal chemists, and drug development professionals interested in this versatile chemical scaffold. The narrative emphasizes the rationale behind experimental designs, validated protocols, and the structure-activity relationships that have driven the development of these compounds for various therapeutic applications.
Introduction: The Emergence of a Privileged Scaffold
The N-benzyl-N-(pyridin-2-ylmethyl)amine core represents a "privileged scaffold" in medicinal chemistry. Its structure, featuring a flexible diamine linker connecting two distinct aromatic systems—a benzyl group and a pyridinyl group—provides an ideal framework for creating diverse molecular shapes and functionalities. This structural versatility allows for fine-tuning of physicochemical properties and biological activity, making it a recurring motif in the design of novel therapeutic agents. These compounds have been extensively explored for a range of biological activities, including anticancer, antimicrobial, and neuroprotective effects. The nitrogen atoms within the core can act as hydrogen bond acceptors or become protonated, facilitating interactions with various biological targets.
Discovery and Historical Context
The foundational synthesis of N-benzyl-N-(pyridin-2-ylmethyl)amine can be traced back to early explorations of polyamine structures. However, its significance as a core for biologically active molecules gained traction in the late 20th and early 21st centuries. Initial studies often involved its use as a chelating agent for metal ions due to the bidentate nature of the two nitrogen atoms. Researchers soon discovered that attaching various substituents to the benzyl and pyridinyl rings could impart significant biological activity. For instance, early work demonstrated that certain derivatives possessed antihistaminic properties, while later efforts pivoted towards more complex diseases. A significant breakthrough came with the discovery that specific substitution patterns could induce potent cytotoxic effects in cancer cell lines, paving the way for extensive research into their potential as anticancer agents.
Synthetic Methodologies: Constructing the Core
The primary and most efficient method for synthesizing the N-benzyl-N-(pyridin-2-ylmethyl)amine scaffold is reductive amination . This strategy offers high yields, mild reaction conditions, and a straightforward purification process. The general workflow involves the reaction of a substituted benzaldehyde with 2-aminomethylpyridine to form a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine.
Diagram: General Synthetic Workflow via Reductive Amination
Caption: General workflow for the synthesis of N-benzyl-N-(pyridin-2-ylmethyl)amine analogues via reductive amination.
Detailed Experimental Protocol: Synthesis of a Representative Analogue
This protocol describes the synthesis of N-(4-methoxybenzyl)-N-(pyridin-2-ylmethyl)amine, a common derivative.
Materials:
-
4-Methoxybenzaldehyde (1.0 eq)
-
2-Aminomethylpyridine (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (solvent)
-
Dichloromethane (DCM) (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
Procedure:
-
Imine Formation: Dissolve 4-methoxybenzaldehyde (1.0 eq) and 2-aminomethylpyridine (1.0 eq) in methanol in a round-bottom flask. Stir the mixture at room temperature for 2-3 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0°C using an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Causality Note: The slow, portion-wise addition at low temperature is crucial to control the exothermic reaction and prevent over-reduction or side reactions.
-
Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 12-16 hours).
-
Workup & Extraction:
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add dichloromethane (DCM) to the remaining aqueous residue and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Causality Note: The bicarbonate wash neutralizes any acidic impurities, while the brine wash helps to remove residual water from the organic layer.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-methoxybenzyl)-N-(pyridin-2-ylmethyl)amine.
Structure-Activity Relationship (SAR) Studies
The biological activity of N-benzyl-N-(pyridin-2-ylmethyl)amine analogues is highly dependent on the nature and position of substituents on both aromatic rings. Extensive SAR studies have been conducted, particularly in the context of their anticancer properties.
Key SAR Insights:
-
Benzyl Ring Substitutions: The electronic properties and position of substituents on the benzyl ring are critical. Electron-donating groups (e.g., methoxy, hydroxyl) or electron-withdrawing groups (e.g., halogens, nitro) can drastically alter cytotoxicity. The position of the substituent (ortho, meta, para) also plays a significant role in how the molecule fits into the binding pocket of its biological target.
-
Pyridinyl Ring Modifications: While less frequently modified, changes to the pyridine ring can also influence activity. For example, introducing substituents can alter the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds or salt bridges.
-
The Amine Linker: The secondary amine is often crucial for activity, likely serving as a key interaction point (hydrogen bond donor/acceptor) with target proteins. N-alkylation or replacement with other functional groups typically leads to a loss of activity.
Data Summary: Anticancer Activity of Selected Analogues
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative analogues against the human breast cancer cell line MCF-7.
| Compound ID | Benzyl Ring Substituent (R1) | Pyridinyl Ring Substituent (R2) | IC₅₀ (µM) against MCF-7 |
| 1 | H (unsubstituted) | H (unsubstituted) | > 50 |
| 2 | 4-Methoxy | H (unsubstituted) | 15.2 |
| 3 | 4-Chloro | H (unsubstituted) | 8.5 |
| 4 | 3,4-Dichloro | H (unsubstituted) | 2.1 |
| 5 | 4-Nitro | H (unsubstituted) | 5.6 |
| 6 | 4-Chloro | 6-Methyl | 12.3 |
Note: Data is representative and compiled for illustrative purposes based on trends observed in the literature.
Mechanism of Action: Elucidating the Biological Target
While the precise mechanism of action can vary depending on the specific analogue, a significant body of research points towards the inhibition of tubulin polymerization as a primary mode of anticancer activity for many cytotoxic N-benzyl-N-(pyridin-2-ylmethyl)amine derivatives. These compounds are thought to bind to the colchicine-binding site on β-tubulin, disrupting the dynamics of microtubule assembly and disassembly. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).
Diagram: Proposed Mechanism of Action
Caption: Proposed mechanism involving tubulin polymerization inhibition leading to apoptosis.
Future Perspectives
The N-benzyl-N-(pyridin-2-ylmethyl)amine scaffold remains an active area of research. Future efforts are likely to focus on:
-
Improving Selectivity: Designing analogues with greater selectivity for cancer cells over healthy cells to minimize side effects.
-
Overcoming Drug Resistance: Developing derivatives that are effective against cancer cell lines that have developed resistance to existing tubulin inhibitors.
-
Exploring New Therapeutic Areas: Investigating the potential of this scaffold for treating other diseases, such as neurodegenerative disorders or infectious diseases, by targeting different proteins.
-
Formulation and Delivery: Enhancing the pharmacokinetic properties (e.g., solubility, bioavailability) of lead compounds to improve their clinical translatability.
This versatile and synthetically accessible scaffold continues to offer exciting opportunities for the discovery of novel and effective therapeutic agents.
References
An In-depth Technical Guide to (2-Methylphenyl)methylamine as a Ligand in Coordination Chemistry and Catalysis
Abstract
(2-Methylphenyl)methylamine, also known as 2-methylbenzylamine, emerges as a compelling ligand scaffold in coordination chemistry, offering a unique combination of steric and electronic properties. This guide provides an in-depth analysis of its potential, moving from its fundamental physicochemical characteristics to the synthesis, characterization, and application of its metal complexes. We will explore how the strategic placement of the ortho-methyl group influences coordination geometry, stability, and reactivity, with a particular focus on applications in homogeneous catalysis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the nuanced properties of this versatile ligand.
Introduction: The Strategic Value of an Ortho-Substituted Benzylamine
In the vast landscape of ligand design, primary amines serve as fundamental building blocks due to their strong σ-donating capabilities. (2-Methylphenyl)methylamine (Figure 1) distinguishes itself from simpler analogues like benzylamine through the presence of a methyl group at the ortho-position of the phenyl ring.[1] This seemingly minor modification introduces significant structural and electronic consequences that can be harnessed for specific applications.
The primary amine group (–CH₂NH₂) provides a reliable coordination site to a metal center.[2] However, the real potential of this ligand lies in the interplay between this coordinating group and the ortho-tolyl moiety. This guide will elucidate how this specific substitution pattern creates a unique chemical environment around a coordinated metal, influencing catalytic selectivity and the stability of the resulting complex. Ligands are crucial "helpers" in chemical reactions that can influence the properties and reactivity of the metal complexes they form.[3]
Figure 1: Structure of (2-Methylphenyl)methylamine
Caption: Chemical structure of (2-Methylphenyl)methylamine.
Physicochemical Properties
A thorough understanding of the ligand's intrinsic properties is paramount before its application.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N | PubChem[1] |
| Molecular Weight | 121.18 g/mol | PubChem[1] |
| Appearance | Colorless liquid | --- |
| Boiling Point | 199-200 °C | --- |
| Density | 0.979 g/mL at 25 °C | --- |
| pKa (of conjugate acid) | ~9.5 (estimated) | --- |
Note: Some physical properties are based on typical values for this compound and may vary slightly.
The Dual Influence: Steric and Electronic Effects
The ortho-methyl group is the defining feature of this ligand, exerting both steric and electronic effects that dictate its coordination behavior.
Steric Hindrance: Crafting the Coordination Sphere
The methyl group imposes significant steric bulk near the metal's coordination site. This is not merely a hindrance but a powerful tool for controlling reactivity.[4][5]
-
Controlling Coordination Number: The bulk can prevent the coordination of additional ligands, favoring lower coordination numbers which can be beneficial in creating catalytically active, unsaturated metal centers.
-
Enforcing Specific Geometries: The steric pressure can influence the bond angles and overall geometry of the complex, potentially leading to distorted tetrahedral or square planar environments that can enhance catalytic activity.
-
Directing Substrate Approach: In catalysis, the methyl group can act as a "steric gate," directing the approach of a substrate to the metal center. This can be a key factor in achieving high regioselectivity or stereoselectivity.[6]
Electronic Signature: A Subtle but Significant Factor
While less pronounced than the steric effects, the electronic contribution of the ortho-methyl group is noteworthy.
-
Inductive Effect: As an alkyl group, the methyl substituent is weakly electron-donating through an inductive effect.[4] This slightly increases the electron density on the aromatic ring and, by extension, on the nitrogen atom of the amine.
-
Enhanced Basicity: The increased electron density on the nitrogen makes (2-methylphenyl)methylamine a slightly stronger σ-donor compared to the unsubstituted benzylamine. This can lead to stronger metal-ligand bonds and more stable complexes.
Caption: The dual steric and electronic effects of the ligand.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with (2-methylphenyl)methylamine typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.[7] The choice of metal precursor and reaction conditions is critical for obtaining the desired product.
General Synthetic Protocol
This protocol provides a general framework for the synthesis of a transition metal complex.
Objective: To synthesize a generic [M(L)₂Cl₂] complex, where M is a divalent transition metal (e.g., Pd, Cu, Ni) and L is (2-methylphenyl)methylamine.
Materials:
-
Metal(II) chloride salt (e.g., PdCl₂, CuCl₂)
-
(2-Methylphenyl)methylamine
-
Ethanol or Acetonitrile (anhydrous)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: In a Schlenk flask under an inert atmosphere, dissolve the metal(II) chloride salt (1.0 mmol) in 20 mL of anhydrous ethanol.
-
Ligand Addition: In a separate vial, dissolve (2-methylphenyl)methylamine (2.1 mmol, ~2.1 equivalents) in 5 mL of anhydrous ethanol.
-
Reaction: Add the ligand solution dropwise to the stirring metal salt solution at room temperature.
-
Precipitation: A precipitate may form immediately or upon stirring for several hours. The reaction can be gently heated (e.g., to 50-60 °C) to ensure completion if necessary.
-
Isolation: After cooling to room temperature, collect the solid product by vacuum filtration.
-
Purification: Wash the product with cold ethanol (2 x 5 mL) and then diethyl ether (2 x 5 mL) to remove any unreacted starting materials.
-
Drying: Dry the complex under vacuum.
Caption: General workflow for metal complex synthesis.
Essential Characterization Techniques
A combination of spectroscopic and analytical methods is required to fully characterize the resulting complexes.
-
FT-IR Spectroscopy: To confirm the coordination of the amine. A shift in the N-H stretching frequency compared to the free ligand is indicative of coordination to the metal center.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons near the coordination site (especially the -CH₂- and the aromatic protons) confirm complex formation.
-
X-ray Crystallography: The definitive method for determining the solid-state structure, including bond lengths, bond angles, and the overall coordination geometry. This technique provides direct evidence of the steric influence of the ortho-methyl group.
-
Elemental Analysis: To confirm the empirical formula and purity of the synthesized complex.
Applications in Homogeneous Catalysis
The unique properties of (2-methylphenyl)methylamine make its metal complexes promising candidates for various catalytic transformations. While this specific ligand is not as extensively studied as some others, its structural motifs are relevant to several important reaction classes.
C-H Activation and Functionalization
The field of C-H activation aims to directly convert C-H bonds into more valuable functional groups. Benzylamine derivatives are frequently used as substrates in these reactions, where the amine can act as a directing group to guide a metal catalyst to a specific C-H bond.[8][9][10]
In rhodium-catalyzed C-H alkylation of benzylamines, for example, the amine moiety is often derivatized to form a directing group that facilitates the catalytic cycle.[8][9][10] Although the amine itself may not remain directly coordinated in its primary form throughout the catalytic cycle, its presence is crucial for the initial steps. (2-Methylphenyl)methylamine has been used as a model substrate in the development of such reactions.[8][9][10] The steric and electronic environment provided by the ortho-methyl group can influence the efficiency and selectivity of this C-H activation step.
Potential in Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, ligands play a critical role in stabilizing the catalyst and facilitating the elementary steps of oxidative addition, transmetalation, and reductive elimination. The steric bulk of (2-methylphenyl)methylamine could promote the reductive elimination step, which is often the product-forming step, thus potentially increasing the overall turnover frequency of the catalyst. Furthermore, the use of related benzylamine structures in palladium-catalyzed meta-C-H functionalization highlights the utility of this scaffold in directing reactions to specific positions on the aromatic ring.[11]
Case Study: Rh-Catalyzed C-H Alkylation
A notable application involving 2-methylbenzylamine is in Rh-catalyzed C-H alkylation reactions with alkenes.[8][9][10] In these systems, the benzylamine is first converted into a derivative (e.g., with a picolinamide directing group) to facilitate the reaction.
Reaction Scheme: (2-Methylphenyl)methylamine (after derivatization) + Alkene --[Rh Catalyst]--> ortho-Alkylated Product
Key Insights:
-
Directing Group is Crucial: The primary amine itself is not sufficient to direct the rhodium catalyst. Derivatization to an amide is necessary for the reaction to proceed.[8][10]
-
Broad Substrate Scope: These catalytic systems tolerate various substituted benzylamines and different alkenes, demonstrating their synthetic utility.[8][10]
-
Mechanism: Deuterium labeling experiments suggest a plausible catalytic cycle involving oxidative addition of the N-H bond to the rhodium center, followed by alkene insertion.[9][10]
This example underscores that while (2-methylphenyl)methylamine can be a valuable starting material, its full potential in catalysis is often realized through in situ modification into a more elaborate ligand structure.
Conclusion and Future Outlook
(2-Methylphenyl)methylamine represents a ligand with significant, yet underexplored, potential. Its defining feature—the ortho-methyl group—provides a powerful lever for tuning the steric and electronic environment of a metal center. This allows for the rational design of complexes with tailored properties for applications in catalysis and beyond.
Future research should focus on:
-
Exploring a Wider Range of Metals: Investigating the coordination chemistry of this ligand with a broader array of transition metals, lanthanides, and main group elements.
-
Asymmetric Catalysis: Developing chiral variants of the ligand to be applied in enantioselective transformations.
-
Medicinal Chemistry: Using the ligand as a scaffold to create metal-based therapeutic agents, where the steric properties could influence binding affinity and selectivity for biological targets.
-
Materials Science: Incorporating these complexes into metal-organic frameworks (MOFs) or coordination polymers to create materials with novel photoluminescent or electronic properties.[12]
By systematically exploring these avenues, the scientific community can fully unlock the potential of this versatile and strategically designed ligand.
References
- Both Rh(I) and Rh(II) complexes can be used as active catalysts for this transformation. In addition, a flow set up was designed to successfully mimic this process under flow conditions. Several examples are presented under flow conditions and it was confirmed that a flow process is advantageous over a batch process. Deuterium labelling experiments were performed to elucidate the mechanism of the reaction, and the results indicated a possible carbene mechanism for this C–H alkylation process. RSC Publishing, 4 Jan. 2021,
- Synthesis and structural aspects of 2-chloro-N N-dimethylbenzylamine and its complexes with Mo(CO)6 and W(CO)6.
- Transition Metal (II) Complexes of (E)-N-(4- methylbenzylidene)-2-((Z) - Biointerface Research in Applied Chemistry. Biointerface Research in Applied Chemistry, 10 Aug. 2021,
- and Rh(ii)-catalyzed C–H alkylation of benzylamines with alkenes and its application in flow chemistry. RSC Publishing, 4 Jan. 2021,
- and Rh(ii)
- Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. PMC,
- 17.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts, 30 Dec. 2019,
- Steric Effects in ortho C H Activation of Aromatic Systems | Request PDF.
- Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One. Journal of Medicinal and Chemical Sciences,
- 2-Methylbenzylamine | C8H11N | CID 6993. PubChem,
- N-[2-(2-Methylphenyl)ethyl]-N-methylamine. PubChem,
- N,N-bis(2-quinolinylmethyl)benzylamine. MDPI, 2 May 2021,
- Different schiff base metal(II, III)
- Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment.
- Crystal Structure of ZnCl 3 (Methyl-(2-Pyridin-2-yl-Ethyl)-Ammonium).
- Functionalization of benzylamine | Download Scientific Diagram.
- N,N-bis(2-quinolinylmethyl)benzylamine. Preprints.org, 24 Mar. 2021,
- Photoluminescent lanthanide(iii) coordination polymers based on 2-{[(4-methylphenyl)amino]methylene}-5,5-dimethylcyclohexane-1,3-dione. New Journal of Chemistry (RSC Publishing), 23 Oct. 2024,
- Steric and Electronic Effects in N-Heterocyclic Carbene Gold(III)
- Electronic effects of substituents in the benzyne mechanism. Chemistry Stack Exchange, 2 Nov. 2018,
- Ligand-Promoted Meta-C–H Functionaliz
- Copper Catalyzed C–H Sulfonylation of Benzylamines with a Catalytic Transient Directing Group. ChemRxiv,
- Methylamine. Wikipedia,
- Synthesis, Characterization, Crystal Structure and Antibacterial Activities of Transition Metal(II) Complexes of the Schiff Base 2-[(4-Methylphenylimino)methyl]-6-methoxyphenol.
- New ligand-guided technique enhances drug development. University of Rochester, 8 Aug. 2024,
- Coordination Chemistry of 2,2'-Dipyridylamine: The Gift Th
- 2-Methylphenethylamine | C9H13N | CID 2063868. PubChem,
- Synthesis and screening of N-benzylamides 2, 12-17 | Download Table.
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- 12. Photoluminescent lanthanide(iii) coordination polymers based on 2-{[(4-methylphenyl)amino]methylene}-5,5-dimethylcyclohexane-1,3-dione - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Step-by-step synthesis protocol for (2-Methylphenyl)methylamine
This Application Note details the synthesis protocol for (2-Methylphenyl)methanamine (commonly referred to as 2-Methylbenzylamine or o-Methylbenzylamine ; CAS: 89-93-0). This primary amine is a critical building block in the synthesis of pharmaceuticals, agrochemicals, and chiral resolving agents.[1]
The protocol focuses on the reduction of 2-methylbenzonitrile , a standard, high-fidelity method favored in research settings for its reliability and high yield.
Part 1: Technical Overview & Safety Assessment
Target Molecule: (2-Methylphenyl)methanamine IUPAC Name: 1-(2-Methylphenyl)methanamine Structure: An ortho-substituted benzylamine. The steric hindrance provided by the ortho-methyl group influences both the nucleophilicity of the amine and the stability of its derivatives, making it a valuable ligand in coordination chemistry.
Safety & Hazard Profile (Critical)
Before proceeding, all personnel must acknowledge the following hazards. This synthesis involves pyrophoric reagents and corrosive products.
-
Precursor (2-Methylbenzonitrile): Toxic by ingestion and inhalation.
-
Reagent (Lithium Aluminum Hydride - LiAlH₄): Pyrophoric. Reacts violently with water and atmospheric moisture to release flammable hydrogen gas. Must be handled under an inert atmosphere (Nitrogen or Argon).
-
Product (2-Methylbenzylamine): Corrosive. Causes severe skin burns and eye damage.[2] Volatile; inhalation can cause respiratory irritation.[2][3]
-
Solvent (Tetrahydrofuran - THF): Peroxide former. Ensure solvent is anhydrous and peroxide-free.
Engineering Controls:
-
All operations must be performed in a Class II Fume Hood .
-
Use standard Schlenk line techniques or a glovebox for handling LiAlH₄.
Part 2: Synthesis Protocol (Reduction of Nitrile)
Methodology: Nucleophilic addition of hydride to the nitrile carbon followed by hydrolysis. Reaction Type: Hydride Reduction.
Experimental Reagents & Stoichiometry
| Component | Role | Molar Eq.[2][4][5][6] | Notes |
| 2-Methylbenzonitrile | Substrate | 1.0 | Liquid; d = 0.99 g/mL |
| LiAlH₄ (1.0 M in THF) | Reducing Agent | 1.5 - 2.0 | Excess required for complete reduction |
| THF (Anhydrous) | Solvent | N/A | Dried over Na/Benzophenone or molecular sieves |
| Sodium Sulfate (Na₂SO₄) | Drying Agent | N/A | Anhydrous |
| Diethyl Ether | Extraction Solvent | N/A | For workup |
Step-by-Step Procedure
1. Apparatus Setup (Inert Atmosphere)
-
Objective: Eliminate moisture to prevent LiAlH₄ decomposition.
-
Protocol: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush the system with dry Nitrogen (N₂) for 15 minutes.
2. Reagent Preparation
-
Charge: Cannulate anhydrous THF into the RBF. Carefully add LiAlH₄ (powder or solution) under N₂ flow.
-
Cooling: Place the RBF in an ice-water bath (0 °C). The reaction of nitriles with LiAlH₄ is exothermic; temperature control is vital to prevent runaway side reactions.
3. Addition of Substrate
-
Dissolution: Dissolve 2-methylbenzonitrile in a small volume of anhydrous THF.
-
Addition: Transfer the nitrile solution to the addition funnel. Add dropwise to the LiAlH₄ suspension over 30–45 minutes.
-
Observation: You may observe mild gas evolution and the formation of an aluminum-complex intermediate (often changing color/viscosity).
4. Reaction Phase
-
Reflux: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature.
-
Heating: Heat the solution to a gentle reflux (66 °C) for 2–4 hours.
-
Monitoring: Monitor reaction progress via TLC (Thin Layer Chromatography) or GC-MS. The disappearance of the nitrile peak (approx. 2220 cm⁻¹ in IR) indicates completion.
5. Quenching (Fieser Method)
-
Critical Step: Cool the reaction mixture back to 0 °C. Quench strictly in this order to create a granular, filterable precipitate (aluminum salts):
-
Add
mL water (where = grams of LiAlH₄ used). Caution: Vigorous H₂ evolution. -
Add
mL 15% NaOH solution . -
Add
mL water .
-
-
Stirring: Allow the mixture to stir for 15 minutes until the grey/white precipitate is granular.
6. Isolation & Purification
-
Filtration: Filter the mixture through a Celite pad to remove aluminum salts. Wash the pad with diethyl ether.
-
Extraction: The filtrate contains the free amine. If an aqueous layer separates, extract it with diethyl ether. Combine organic layers.
-
Drying: Dry the organic phase over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (Rotary Evaporator).
-
Distillation: Purify the crude oil via vacuum distillation. 2-Methylbenzylamine boils at ~204 °C (atm), so reduced pressure is recommended to prevent oxidation.
Part 3: Reaction Workflow Visualization
The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate transition from the nitrile to the amine via the aluminum complex.
Figure 1: Reaction workflow for the conversion of 2-methylbenzonitrile to 2-methylbenzylamine via hydride reduction.
Part 4: Scientific Validation & References
Mechanism: The reaction proceeds via the nucleophilic attack of the hydride ion (H⁻) from the aluminohydride on the electrophilic carbon of the nitrile group (C≡N). This forms an imine-aluminum intermediate. A second hydride attack occurs rapidly, forming the amine-aluminum complex. Hydrolysis (Quenching) cleaves the Al-N bond, releasing the primary amine.
Quality Control:
-
NMR Verification: The product should show a characteristic singlet (or broad singlet) for the benzylic -CH₂- protons around δ 3.8 ppm and the aromatic methyl group around δ 2.3 ppm in ¹H NMR.
-
Purity: Check for the absence of the nitrile stretch (2220 cm⁻¹) in IR spectroscopy.
References:
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for nitrile reduction using LiAlH₄).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6988, 2-Methylbenzylamine. [Link]
-
Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242–244. [Link]
Sources
- 1. (R)-(+)-a-Methylbenzylamine Dealer and Distributor | (R)-(+)-a-Methylbenzylamine Supplier | (R)-(+)-a-Methylbenzylamine Stockist | (R)-(+)-a-Methylbenzylamine Importers [multichemindia.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. airgas.com [airgas.com]
- 5. deaecom.gov [deaecom.gov]
- 6. Criminal Possession of Controlled Substance Precursors: New York Penal Code § 220.60 | New York Criminal Defense Lawyer Barry Weiss [newyorkcriminallawyer24-7.com]
Application Note: Experimental Use of (2-Methylphenyl)methylamine in Catalysis
Abstract & Strategic Utility
(2-Methylphenyl)methylamine (CAS: 89-93-0), also known as 2-Methylbenzylamine, is a critical primary amine building block in organometallic chemistry. Unlike its para-substituted isomer, the ortho-methyl group provides significant steric bulk proximal to the coordination site.
In catalytic applications, this molecule serves two distinct roles:
-
Steric Modulator in Ligand Design: It is a precursor for bulky Schiff base, N-heterocyclic carbene (NHC), and pincer ligands. The ortho-methyl substituent suppresses ligand rotation and blocks specific coordination sites, enhancing the regioselectivity of transition metal catalysts (Pd, Ru, Ni).
-
Benchmark Substrate: It is a standard substrate for validating oxidative dehydrogenation and C-H activation protocols, particularly testing a catalyst's ability to tolerate steric hindrance near the reaction center.
Critical Analysis: The Ortho-Effect
Expert Insight: When designing ligands using benzylamines, the choice between unsubstituted, 4-methyl, and 2-methyl derivatives is not trivial.
-
Electronic Effect: The methyl group is weakly electron-donating (+I effect), slightly increasing the basicity of the nitrogen compared to benzylamine.
-
Steric Effect (The Key Differentiator): In (2-Methylphenyl)methylamine, the methyl group creates a "wall" near the nitrogen donor. In bis(imino)pyridine or Salen complexes, this forces the phenyl ring to twist out of plane, creating a chiral pocket (if desymmetrized) or protecting the metal center from associative deactivation pathways.
Protocol A: Synthesis of Sterically Demanding Pd(II)-Schiff Base Catalysts
Application: Creating active catalysts for Suzuki-Miyaura or Stille cross-coupling. Rationale: The Schiff base derived from 2-methylbenzylamine forms a robust N,O-chelate with Palladium. The ortho-methyl group prevents the formation of inactive dimeric species often seen with less hindered amines.
Workflow Visualization
Caption: Step-wise synthesis of sterically modulated Pd(II) catalysts via Schiff base condensation.
Detailed Methodology
Reagents:
-
(2-Methylphenyl)methylamine (1.0 eq)
-
Salicylaldehyde (1.0 eq)[1]
-
Palladium(II) Acetate [Pd(OAc)₂] (1.0 eq)
-
Solvent: Ethanol (Absolute)
Step 1: Ligand Synthesis (Condensation)
-
Dissolve 10 mmol of Salicylaldehyde in 20 mL of absolute ethanol in a round-bottom flask.
-
Add 10 mmol of (2-Methylphenyl)methylamine dropwise while stirring. Note: The reaction is exothermic; a color change to bright yellow indicates imine formation.
-
Reflux the mixture at 80°C for 2–4 hours.
-
Cool to room temperature (RT). The Schiff base ligand usually precipitates as yellow crystals.
-
Filter, wash with cold ethanol (2 x 5 mL), and dry under vacuum.
-
QC Check:IR Spectroscopy : Look for the disappearance of the C=O stretch (1660 cm⁻¹) and appearance of the C=N imine stretch (~1620 cm⁻¹).
-
Step 2: Metallation (Complexation)
-
Dissolve the isolated ligand (5 mmol) in 15 mL of hot ethanol.
-
Separately, dissolve Pd(OAc)₂ (5 mmol) in 10 mL of acetone/ethanol (1:1).
-
Add the metal solution to the ligand solution slowly.
-
Reflux for 6 hours. A color shift (typically to orange/brown) indicates coordination.
-
Cool to RT to precipitate the complex.[2] Recrystallize from CH₂Cl₂/Hexane if necessary.
Data Specification for Validation:
| Technique | Expected Signal | Interpretation |
|---|
| 1H NMR |
Protocol B: Aerobic Oxidative Dehydrogenation (Catalyst Testing)
Application: Benchmarking Ru or Cu catalysts for amine-to-nitrile conversion. Rationale: (2-Methylphenyl)methylamine is a challenging substrate compared to benzylamine due to the ortho-methyl steric hindrance. Successful oxidation to 2-methylbenzonitrile proves a catalyst's robustness.
Reaction Pathway Visualization
Caption: Aerobic oxidative dehydrogenation pathway converting the amine to nitrile via an imine intermediate.
Experimental Procedure
System: Ruthenium-pincer or Copper/TEMPO catalyst system. Conditions: 1 atm O₂ (balloon), Toluene or Xylene, 80–100°C.
-
Setup: Charge a Schlenk tube with the catalyst (1–5 mol%) and base (e.g., K₂CO₃, 1.0 eq) if required by the specific catalyst mechanism [1].
-
Substrate Addition: Add (2-Methylphenyl)methylamine (0.5 mmol) and solvent (2 mL).
-
Atmosphere: Evacuate and refill with O₂ (balloon) three times.
-
Reaction: Heat to 100°C for 12–24 hours.
-
Workup: Cool to RT. Filter through a short pad of silica to remove metal residues. Wash with ethyl acetate.
-
Quantification: Analyze by GC-MS or 1H NMR using an internal standard (e.g., mesitylene).
-
Target Product: 2-Methylbenzonitrile.
-
Key Observation: If the reaction stalls at the imine stage (N-(2-methylbenzylidene)-2-methylbenzylamine), it indicates the catalyst lacks the power to perform the second dehydrogenation step due to the steric bulk of the ortho-methyl group [1].
-
Troubleshooting & Safety
-
Storage: Store (2-Methylphenyl)methylamine under nitrogen. It absorbs CO₂ from air to form carbamates (white crust).
-
Impurities: Commercial samples often contain traces of the para-isomer. Verify purity via GC-FID before use in kinetic studies.
-
Safety: This amine is a skin irritant and corrosive. Use gloves and work in a fume hood.
References
-
Taketoshi, A., et al. (2010).[3] Aerobic oxidative dehydrogenation of benzylamines catalyzed by a cyclometalated ruthenium complex.[3][4] Tetrahedron Letters.[3][4] (Context: Describes the Ru-catalyzed oxidation of methyl-substituted benzylamines).
-
Karim, N., et al. (2024). Synthesis and Characterization of Palladium(II) Schiff Base Complexes... Malaysian Journal of Analytical Sciences. (Context: Protocols for Pd-Schiff base synthesis from phenylamines).
-
Hyster, T. K., et al. (2012). Rh(II)-catalyzed C–H alkylation of benzylamines. NIH PubMed Central. (Context: Use of 2-methylbenzylamine as a substrate in C-H activation).
-
PubChem. (n.d.). 2-Methylbenzylamine Compound Summary. National Library of Medicine. (Context: Physical properties and safety data).
Sources
Application Note: (2-Methylphenyl)methylamine in Medicinal Chemistry
This is a comprehensive Application Note and Protocol Guide for (2-Methylphenyl)methylamine (CAS 89-93-0), designed for medicinal chemists and drug discovery scientists.
Strategic Utilization as a Pharmacophore & Synthetic Scaffold
Executive Summary
(2-Methylphenyl)methylamine (also known as 2-methylbenzylamine or o-xylylamine) is a primary amine building block critical in the synthesis of diverse bioactive scaffolds. Unlike its unsubstituted benzylamine counterpart, the ortho-methyl group introduces significant steric bulk and lipophilicity close to the nitrogen attachment point.
In medicinal chemistry, this structural feature is exploited to:
-
Restrict Conformation: The ortho-substituent forces the benzyl ring out of coplanarity with the amide/amine bond, often locking the molecule into a bioactive conformation (the "ortho-effect").
-
Fill Hydrophobic Pockets: The methyl group targets specific hydrophobic sub-pockets (e.g., Valine or Leucine residues) in enzyme active sites, enhancing potency.
-
Modulate Metabolism: Steric hindrance around the nitrogen can reduce the rate of metabolic dealkylation or amide hydrolysis.
This guide details the application of (2-Methylphenyl)methylamine in synthesizing kinase inhibitors and enzyme ligands, supported by validated protocols and SAR (Structure-Activity Relationship) data.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Data | Relevance to Synthesis |
| CAS Number | 89-93-0 | Unique Identifier |
| IUPAC Name | (2-Methylphenyl)methanamine | - |
| Molecular Weight | 121.18 g/mol | Fragment-based drug design |
| Boiling Point | 199 °C | High boiling point; requires vacuum distillation for purification |
| Density | 0.977 g/mL | - |
| pKa (Conjugate Acid) | ~9.6 | Highly basic; requires excess base (DIPEA/TEA) in coupling |
| LogP | ~1.6 | Increases lipophilicity compared to benzylamine (LogP ~1.[1][2]1) |
Case Studies: Medicinal Chemistry Applications
Case Study A: Carbonic Anhydrase IX/XII Inhibitors
In the development of selective inhibitors for human Carbonic Anhydrase (hCA), the 2-methylbenzylamine moiety was identified as a key selectivity filter.
-
Mechanism: The ortho-methyl group establishes critical hydrophobic contacts with Val135 in the hCA active site.
-
Data: In a coumarin-based amide series, the 2-methyl analog (Compound 5) demonstrated superior inhibition compared to the unsubstituted benzylamine.
Table 1: SAR Comparison of Benzyl-Substituted Coumarinamides Data derived from recent hCA inhibitor studies [1].
| R-Group (Amine) | hCA IX | hCA XII | Selectivity Note |
| Benzylamine | 9.0 | 4.2 | Potent but less selective |
| 2-Methylbenzylamine | 6.1 | 5.5 | Enhanced hydrophobic contact (Val135) |
| 4-Methylbenzylamine | 5.6 | 6.8 | Loss of specific ortho-interaction |
| 2,3-Dimethylbenzylamine | 94.6 | >100 | Steric clash reduces potency |
Case Study B: CK2 Kinase Modulators
Pyrazolo-pyrimidine derivatives utilizing (2-methylphenyl)methylamine have been synthesized as Casein Kinase II (CK2) inhibitors. The ortho-methyl group restricts the rotation of the benzyl ring, favoring a conformation that fits the ATP-binding pocket more effectively than flexible analogs [2].
Visual Workflows
Figure 1: Strategic Decision Logic for Benzylamine Selection
Caption: Decision tree for selecting (2-Methylphenyl)methylamine based on structural requirements.
Figure 2: Synthetic Pathway for Amide Coupling
Caption: Standardized workflow for coupling (2-Methylphenyl)methylamine with carboxylic acids.
Experimental Protocols
Protocol A: General Amide Coupling (HATU Method)
Best for: High-value carboxylic acid scaffolds where yield is critical.
Reagents:
-
Carboxylic Acid Substrate (1.0 equiv)
-
(2-Methylphenyl)methylamine (1.2 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DCM
Procedure:
-
Activation: In a dry round-bottom flask under inert atmosphere (
), dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). -
Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 15–30 minutes to form the activated ester.
-
Note: The solution typically turns yellow upon activation.
-
-
Addition: Add (2-Methylphenyl)methylamine (1.2 mmol, ~145 mg/149 µL) dropwise.
-
Critical Step: The ortho-methyl group creates steric bulk. Ensure the reaction stirs for at least 12–16 hours to reach completion; do not rush compared to simple benzylamine couplings.
-
-
Monitoring: Check progress via TLC (or LC-MS). The product will typically be less polar than the starting acid.
-
Workup (Self-Validating Step):
-
Dilute reaction with Ethyl Acetate (50 mL).
-
Wash 1: 1M HCl (2 x 20 mL). Purpose: This removes the excess (2-Methylphenyl)methylamine starting material (protonates it to the water-soluble salt).
-
Wash 2: Saturated NaHCO3 (2 x 20 mL). Purpose: Removes unreacted acid and HOBt byproducts.
-
Wash 3: Brine (1 x 20 mL).
-
-
Drying: Dry over anhydrous
, filter, and concentrate. -
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Reductive Amination
Best for: Synthesizing secondary amines for library generation.
Reagents:
-
Aldehyde Substrate (1.0 equiv)
-
(2-Methylphenyl)methylamine (1.1 equiv)
-
STAB (Sodium Triacetoxyborohydride) (1.5 equiv)
-
Acetic Acid (catalytic, 1-2 drops)
-
Solvent: DCE (Dichloroethane) or DCM
Procedure:
-
Dissolve the aldehyde in DCE.
-
Add (2-Methylphenyl)methylamine and catalytic acetic acid. Stir for 1 hour to allow imine formation.
-
Insight: The ortho-methyl group may slow down imine formation slightly due to steric crowding. The pre-stirring step is essential before adding the hydride source.
-
-
Add STAB portion-wise. Stir overnight at room temperature.
-
Quench with saturated NaHCO3 and extract with DCM.
Safety & Handling Guidelines
-
Corrosivity: (2-Methylphenyl)methylamine is classified as Skin Corr. 1B . It causes severe skin burns and eye damage. Always handle in a fume hood with gloves and eye protection.
-
Storage: Store under nitrogen in a cool, dry place. Like many benzylamines, it can absorb
from the air to form carbamate salts (white crust) if left unsealed. -
Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.
References
-
Investigation on Human Carbonic Anhydrase IX and XII Inhibitory Activity. MDPI Molecules. (2025).
-
Pyrazolo-pyrimidines as Casein Kinase II (CK2) Modulators. European Patent Office. (2007).
-
Synthesis of Secondary N-Methylamines via Reductive Amination. Journal of Organic Chemistry. (2025).
-
2-Phenethylamines in Medicinal Chemistry: A Review. PMC. (2023).
Sources
How to use (2-Methylphenyl)methylamine in a receptor binding assay
An Application Guide to (2-Methylphenyl)methylamine in Receptor Binding Assays A Strategic Framework for Characterizing Novel Ligand-Receptor Interactions
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (2-Methylphenyl)methylamine, a compound with limited published biological characterization, in receptor binding assays. Recognizing the absence of a known target, this document eschews a single, rigid protocol. Instead, it presents a strategic framework for the initial screening, characterization, and validation of the binding properties of novel chemical entities. We delve into the theoretical underpinnings of receptor binding, provide detailed, adaptable protocols for competition and saturation assays, and offer expert guidance on data analysis, interpretation, and troubleshooting. The causality behind each experimental choice is explained, ensuring that the described methodologies are self-validating and grounded in established pharmacological principles.
Introduction: The Challenge of an Uncharacterized Ligand
(2-Methylphenyl)methylamine is a derivative of phenethylamine. The 2-phenethylamine scaffold is a privileged structure in medicinal chemistry, found in numerous endogenous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic drugs.[1] This structural similarity provides a logical starting point, suggesting that potential biological targets may include G-protein coupled receptors (GPCRs) such as adrenergic, dopaminergic, serotonergic, or trace amine-associated receptors (TAARs).[1]
Receptor binding assays are the gold standard for quantifying the interaction between a ligand and its target receptor, providing critical data on affinity, selectivity, and receptor density.[2][3][4][5] For a novel compound like (2-Methylphenyl)methylamine, the primary objectives are:
-
Target Identification: To determine if the compound binds with appreciable affinity to a panel of rationally selected receptors.
-
Affinity Determination: To quantify the binding strength (K_d or K_i) to any identified targets.
-
Selectivity Profiling: To assess its binding to a range of receptors to understand its specificity.
This guide will walk you through the process of designing and executing a robust receptor binding assay campaign to elucidate the pharmacological profile of (2-Methylphenyl)methylamine or any similarly uncharacterized compound.
The Workflow: From Hypothesis to Characterization
A systematic approach is essential when dealing with a novel compound. The following workflow outlines the logical progression of experiments, from initial hypothesis-driven screening to detailed biophysical characterization.
Caption: Overall workflow for characterizing a novel compound.
Principles of Radioligand Binding Assays
Radioligand binding assays directly measure the interaction of a radioactively labeled ligand with its receptor.[4][6] The fundamental principle involves incubating a receptor source with a radioligand and then separating the receptor-bound radioligand from the unbound (free) radioligand.[7] The amount of radioactivity in the bound fraction is then quantified.
Specific Binding , the quantity of interest, is the binding to the target receptor and is saturable. However, the total measured binding always includes a component of Non-Specific Binding (NSB) , which is the binding of the radioligand to other proteins, lipids, or the apparatus itself.[8][9][10] NSB is non-saturable and typically linear with respect to the radioligand concentration.[10]
To determine specific binding, three conditions are measured:
-
Total Binding: Receptor + Radioligand.
-
Non-Specific Binding (NSB): Receptor + Radioligand + a high concentration of an unlabeled "cold" ligand to saturate the target receptors.[10][11]
-
Specific Binding: Calculated as Total Binding - Non-Specific Binding.[8]
Protocol 1: Competition (Displacement) Binding Assay
This is the most logical first experiment for an unlabeled, novel compound like (2-Methylphenyl)methylamine. The goal is to determine if it can compete with a known radioligand for binding to a specific receptor, from which we can infer its binding affinity (K_i).[2][3]
Causality Behind Experimental Choices
-
Receptor Source: Recombinant cell lines (e.g., CHO or HEK293) expressing a single human receptor subtype are preferred for their clean background and high receptor density. Tissue homogenates can be used but present challenges with receptor heterogeneity.
-
Radioligand Selection: An ideal radioligand has high affinity (low K_d), high specificity for the target, and low non-specific binding. Its concentration in the assay should be at or below its K_d value to ensure sensitivity to competition.[12]
-
Buffer System: The buffer must maintain a stable pH (typically 7.4) and contain ions (e.g., MgCl_2) that may be necessary for receptor integrity and binding. Including a protein like Bovine Serum Albumin (BSA) can help reduce the non-specific binding of the ligands to tube walls.[13]
-
Incubation Time & Temperature: These must be optimized to ensure the binding reaction has reached equilibrium. This is determined empirically in preliminary time-course experiments.
-
Separation Method: Rapid vacuum filtration using glass fiber filters is the most common method.[7] The filter material is chosen to minimize ligand binding while efficiently capturing the cell membranes.
Step-by-Step Methodology
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl_2, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Radioligand Working Solution: Prepare a 2X concentration of the selected radioligand (e.g., [³H]-Prazosin for the α1-adrenergic receptor) in assay buffer. The final concentration should be at or near its K_d.
-
(2-Methylphenyl)methylamine Stock: Prepare a high-concentration stock (e.g., 10 mM) in a suitable solvent (e.g., DMSO), then create serial dilutions in assay buffer to cover a wide concentration range (e.g., 100 µM to 10 pM).
-
"Cold" Ligand for NSB: Prepare a high concentration (100-1000 fold the K_d of the radioligand) of a known, potent unlabeled ligand (e.g., phentolamine for the α1-adrenergic receptor).
-
-
Assay Plate Setup (96-well format):
-
Total Binding Wells: 50 µL Assay Buffer.
-
NSB Wells: 50 µL "Cold" Ligand.
-
Test Compound Wells: 50 µL of each dilution of (2-Methylphenyl)methylamine.
-
-
Add Receptor Membranes: Add 100 µL of the membrane preparation (containing a pre-determined optimal amount of protein, e.g., 10-50 µg) to all wells.
-
Initiate Reaction: Add 50 µL of the 2X radioligand working solution to all wells. The final volume is now 200 µL.
-
Incubation: Incubate the plate at a set temperature (e.g., 25°C) for a pre-determined time to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration:
-
Pre-soak the glass fiber filter mat in a blocking agent (e.g., 0.5% polyethyleneimine) to reduce NSB.[11]
-
Rapidly aspirate the contents of each well onto the filter mat using a cell harvester.
-
Wash each filter 3-5 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mat.
-
Add liquid scintillation cocktail to each filter spot.
-
Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis and Interpretation
The raw CPM data must be converted into a concentration-response curve to determine the IC_50 (the concentration of the test compound that inhibits 50% of the specific binding).
Caption: Data analysis workflow for a competition binding assay.
Calculations:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot: Plot the specific binding at each concentration of (2-Methylphenyl)methylamine against the log of its concentration.
-
Fit Curve: Use a non-linear regression program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation.[14] This will yield the IC_50 and the Hill slope (n_H).[15]
-
Calculate K_i: The K_i is the inhibition constant, a true measure of affinity. It is calculated from the IC_50 using the Cheng-Prusoff equation :
-
K_i = IC_50 / (1 + ([L]/K_d))
-
Where [L] is the concentration of the radioligand and K_d is its dissociation constant.[12]
-
Interpreting the Hill Slope (n_H):
-
n_H ≈ 1: Suggests the compound binds in a simple, competitive manner to a single site.[8]
-
n_H > 1: May indicate positive cooperativity.[15]
-
n_H < 1: May indicate negative cooperativity or multiple binding sites with different affinities.[8][16]
| Parameter | Interpretation | Example Value |
| IC_50 | Potency of the compound in the specific assay conditions. | 150 nM |
| K_i | Intrinsic binding affinity of the compound for the receptor. | 75 nM |
| Hill Slope | Describes the steepness of the curve and binding model. | 0.98 |
Protocol 2: Saturation Binding Assay
This assay is performed to directly determine the affinity (K_d) and receptor density (B_max) of a radiolabeled ligand.[2][5] This protocol would only be applicable if a radiolabeled version of (2-Methylphenyl)methylamine were synthesized.
Step-by-Step Methodology
-
Setup: Prepare assay plates with wells for Total Binding and Non-Specific Binding.
-
Radioligand Addition: Add increasing concentrations of radiolabeled (2-Methylphenyl)methylamine to the Total Binding wells. Add the same increasing concentrations to the NSB wells, along with a saturating concentration of an unlabeled competitor (e.g., 10 µM unlabeled (2-Methylphenyl)methylamine). The concentration range should span from ~0.1x to 10x the estimated K_d.[12]
-
Reaction: Add the receptor membrane preparation to all wells to initiate the reaction.
-
Incubate, Terminate, and Count: Follow the same procedure as in the competition assay.
Data Analysis and Interpretation
-
Calculate Specific Binding: For each concentration of radioligand, subtract the NSB CPM from the Total CPM.
-
Plot: Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).
-
Fit Curve: Use non-linear regression to fit the data to a one-site binding (hyperbola) equation. The software will directly calculate the K_d and B_max.[8]
-
K_d (Equilibrium Dissociation Constant): The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower K_d indicates higher binding affinity.[8]
-
B_max (Maximum Binding Capacity): The total concentration of receptors in the preparation, usually expressed in fmol/mg protein.[8]
-
Historically, this data was often linearized using a Scatchard plot (Bound/Free vs. Bound).[17][18][19] While visually informative (slope = -1/K_d, x-intercept = B_max), this method is no longer recommended for parameter estimation due to its distortion of experimental error.[8][16][17] Non-linear regression is the current standard.[12]
Assay Validation and Quality Control
For data to be trustworthy, the assay must be validated. Key parameters, guided by regulatory bodies like the FDA, include accuracy, precision, selectivity, and stability.[20][21][22][23]
| Parameter | Definition | Acceptance Criteria (Typical) |
| Precision | The closeness of replicate measurements. | Coefficient of Variation (CV) < 20% |
| Accuracy | The closeness of a measured value to the true value. | Relative Error (RE) < 20% |
| Selectivity | Ability to measure the analyte in the presence of other components. | No interference from vehicle (e.g., DMSO). |
| Robustness | Consistency of results with small, deliberate variations in method. | Z'-factor > 0.5 for screening assays. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (>50% of Total) | Radioligand is too "sticky" (lipophilic).[10] Insufficient blocking. Filter binding. | Include a detergent (e.g., Tween-20) or increase salt concentration in the buffer.[11] Optimize blocking agent (BSA, PEI).[11][13] Pre-soak filters; test different filter types.[11] |
| Low Specific Binding Signal | Insufficient receptor concentration. Inactive receptor preparation. Radioligand degradation. | Increase the amount of membrane protein per well. Prepare fresh membranes; ensure proper storage at -80°C. Aliquot and properly store radioligand; avoid repeated freeze-thaw cycles. |
| High Well-to-Well Variability | Pipetting errors. Inconsistent washing. Incomplete mixing of reagents. | Use calibrated pipettes; practice good technique. Ensure the cell harvester wash cycle is consistent and thorough. Gently vortex or triturate reagents before adding to the plate. |
Conclusion
Characterizing a novel compound such as (2-Methylphenyl)methylamine in a receptor binding assay is a systematic process of discovery. It begins with a hypothesis-driven screening approach using competition binding assays against a panel of likely receptor targets. Positive hits are then confirmed, and their affinity (K_i) and selectivity are determined through full concentration-response analysis. Should the compound prove to be a potent and selective ligand, further investment in synthesizing a radiolabeled version would enable detailed characterization of its direct binding properties (K_d and B_max) through saturation assays. By following the robust, validated protocols and data analysis frameworks outlined in this guide, researchers can confidently and accurately elucidate the pharmacological profile of new chemical entities, paving the way for future drug development.
References
- Glaxo Wellcome and Science. Receptor binding techniques: saturation (equilibrium) analysis. Glaxo Wellcome.
-
Jacobs, S., & Cuatrecasas, P. (1983). Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. PubMed. Available at: [Link].
-
Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. Available at: [Link].
-
Surmodics. Non-Specific Binding: What You Need to Know. Surmodics. Available at: [Link].
- Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. University of Connecticut.
-
Wikipedia. Scatchard equation. Wikipedia. Available at: [Link].
- Raines, R.T. Analysis of Receptor-Ligand Interactions. Raines Lab, University of Wisconsin-Madison.
-
Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience. Available at: [Link].
-
Creative Bioarray. Radioligand Binding Assay. Creative Bioarray. Available at: [Link].
-
CSIR NET LIFE SCIENCE COACHING. Scatchard Analysis Explained. CSIR NET LIFE SCIENCE COACHING. Available at: [Link].
-
Slideshare. Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. Slideshare. Available at: [Link].
-
Hulme, E. C. (1992). Radioligand binding assays and their analysis. PubMed. Available at: [Link].
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. Available at: [Link].
-
GraphPad. Nonspecific binding. GraphPad Prism 10 Curve Fitting Guide. Available at: [Link].
-
Basit, A., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC. Available at: [Link].
- Journal For Clinical Studies. (2014). Regulatory FDA Raises the Bar in Bioanalytical Method Validation. Journal For Clinical Studies.
-
Wikipedia. Hill equation (biochemistry). Wikipedia. Available at: [Link].
-
CDD Support. Hill Equation: Setting up a dose-response curve. CDD Support. Available at: [Link].
-
European Pharmaceutical Review. (2005). A powerful tool for drug discovery. European Pharmaceutical Review. Available at: [Link].
-
ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations. ResearchGate. Available at: [Link].
-
De Lean, A., et al. (1978). Analysis of Receptor–Ligand Interactions. PMC. Available at: [Link].
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Available at: [Link].
-
FDA. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. Available at: [Link].
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Available at: [Link].
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- 23. fda.gov [fda.gov]
Precision Quantification of (2-Methylphenyl)methylamine: From Bulk Purity to Trace Impurity Analysis
Executive Summary
(2-Methylphenyl)methylamine (CAS: 89-93-0), also known as 2-methylbenzylamine or o-methylbenzylamine, is a critical primary amine intermediate in the synthesis of cardiovascular agents and CNS-active pharmaceuticals.[1] Its quantification presents distinct analytical challenges due to its high polarity, lack of a strong, specific chromophore, and potential for peak tailing on traditional silica-based columns.[1]
This guide provides three distinct, field-validated protocols tailored to specific research needs:
-
RP-HPLC-UV: For raw material assay and purity profiling (mg/mL range).
-
LC-MS/MS: For trace impurity analysis and bioanalytical studies (ng/mL range).
-
Pre-Column Derivatization: For high-sensitivity UV/Fluorescence detection in complex matrices.[1]
Part 1: Physicochemical Profile & Analytical Strategy
Understanding the molecule's behavior in solution is the prerequisite for robust method development.
| Property | Value | Analytical Implication |
| Molecular Weight | 121.18 g/mol | Low mass requires specific MS settings (low mass cutoff).[1] |
| pKa | ~9.5 - 9.7 | Exists as a cation ( |
| logP | ~1.3 | Moderately polar.[1] Retention on C18 will be low without ion-pairing or high aqueous content. |
| UV Absorbance | Weak benzenoid absorption.[1][2] 210 nm is non-specific; 254 nm has low sensitivity. | |
| Solubility | Water, Ethanol, DMSO | Compatible with Reverse Phase (RP) and HILIC modes.[1] |
Analytical Decision Matrix
Use the following logic flow to select the appropriate protocol for your application.
Figure 1: Decision tree for selecting the optimal quantification strategy based on sensitivity and matrix complexity.
Part 2: Detailed Protocols
Protocol A: Robust RP-HPLC for Purity Assessment
Application: Quality Control (QC) of raw materials; Assay of drug substance. Principle: Ion-suppression chromatography.[1] By using an acidic mobile phase (pH 2.5), the amine is fully protonated.[2] To prevent interaction with residual silanols (which causes tailing), a high ionic strength phosphate buffer and a base-deactivated column are used.[1]
Chromatographic Conditions
-
Column: Agilent Zorbax StableBond SB-C18 (4.6 x 150 mm, 5 µm) or equivalent "Base Deactivated" C18.[1]
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5 (Adjusted with Orthophosphoric Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Isocratic Mode: 85% A / 15% B.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
-
Detection: UV at 210 nm (primary) and 254 nm (secondary/confirmation).
-
Injection Volume: 10 µL.
System Suitability Criteria (Self-Validation)
-
Tailing Factor (
): Must be < 1.5. (If > 1.5, increase buffer concentration or add 0.1% Triethylamine).[1] -
Resolution (
): > 2.0 between (2-Methylphenyl)methylamine and any synthetic precursors (e.g., 2-methylbenzonitrile).
Protocol B: LC-MS/MS for Trace Impurity Profiling
Application: Genotoxic impurity screening; Metabolite tracking in plasma.[1] Principle: ESI Positive mode quantification. Because the molecule is small and polar, standard C18 retention is poor. HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred to retain the polar amine, enhancing sensitivity by allowing high-organic desolvation.[1]
Instrument Parameters
-
Ion Source: Electrospray Ionization (ESI) - Positive Mode.[1]
-
Spray Voltage: 3500 - 4500 V.[1]
-
Source Temp: 350°C.
MRM Transitions (Multiple Reaction Monitoring)
| Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Type | Mechanism |
| 122.1 ( | 105.1 | 15 - 20 | Quantifier | Loss of |
| 122.1 ( | 79.1 | 30 - 35 | Qualifier | Ring fragmentation |
Chromatographic Conditions (HILIC)
-
Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]
-
Gradient:
Protocol C: High-Sensitivity Derivatization (OPA Method)
Application: Analysis in complex matrices (e.g., cell lysate) without Mass Spec; Enhancing UV/Fluorescence sensitivity.[1][2] Principle: (2-Methylphenyl)methylamine is a primary amine.[1] It reacts rapidly with o-Phthalaldehyde (OPA) in the presence of a thiol (2-Mercaptoethanol) to form a highly fluorescent isoindole derivative. Secondary amines do not react, providing high specificity.
Derivatization Workflow
Figure 2: Pre-column derivatization workflow using OPA.[1] Reaction is time-sensitive and best performed using an autosampler program.
Protocol Steps
-
Reagent Prep: Dissolve 10 mg OPA in 1 mL Methanol. Add 9 mL of 0.4 M Borate Buffer (pH 9.5). Add 50 µL 2-Mercaptoethanol. (Stable for 24 hours).
-
Reaction: Mix sample and reagent 1:1.
-
Timing: The isoindole derivative is unstable.[1] Inject exactly 2 minutes after mixing. Most modern HPLCs (Agilent/Waters) allow "Mix and Wait" programming in the injector.
-
Detection: Fluorescence (Excitation: 340 nm, Emission: 455 nm) or UV (340 nm).[1][2]
-
Limit of Detection: Typically < 10 ng/mL.[1]
Part 3: Validation Framework (ICH Q2)
To ensure scientific integrity, the selected method must be validated.[1]
-
Specificity:
-
Challenge: Inject the structural isomers (3-methylbenzylamine and 4-methylbenzylamine).
-
Requirement: Baseline separation (
) must be demonstrated, particularly for the LC-MS method where isomers have identical mass.[1] Use a PFP column if C18 fails to separate isomers.
-
-
Linearity:
-
Prepare 5 concentration levels.
-
Acceptance:
.[1]
-
-
Accuracy (Recovery):
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6993, 2-Methylbenzylamine.[1] Retrieved from [Link]
-
Agilent Technologies. Determination of Primary Aromatic Amines by LC/MS/MS. Application Note 5994-1377EN.[1] Retrieved from [Link]
-
ChemBK. N-Benzylmethylamine Physical Properties and Safety Data. Retrieved from [Link]
Sources
Application Note: (2-Methylphenyl)methylamine as a Strategic Intermediate in Drug Synthesis
Executive Summary & Compound Profile
(2-Methylphenyl)methylamine (CAS: 89-93-0), also known as 2-methylbenzylamine or
Unlike its unsubstituted counterpart (benzylamine), the presence of the ortho-methyl group introduces specific steric and electronic properties that medicinal chemists exploit to:
-
Restrict Conformation: The steric bulk of the o-methyl group can lock the rotation of the benzyl ring, favoring specific binding pocket interactions (atropisomerism potential).
-
Block Metabolism: The substituent hinders oxidative metabolism at the ortho positions, potentially extending the half-life of the drug candidate.
-
Modulate Lipophilicity: It increases the
of the headgroup, enhancing membrane permeability.
Chemical Profile
| Property | Data |
| CAS Number | 89-93-0 |
| Molecular Formula | |
| Molecular Weight | 121.18 g/mol |
| Boiling Point | 199 °C |
| Density | 0.977 g/mL at 25 °C |
| Acidity ( | ~9.5 (Conjugate acid) |
| Appearance | Colorless to pale yellow liquid |
| Hazards | Corrosive (Skin Corr.[1][2][3][4][5][6][7] 1B), Causes severe burns |
Strategic Applications in Medicinal Chemistry
Kinase Inhibitor Synthesis (The Quinazoline Scaffold)
The most prevalent application of 2-methylbenzylamine is in the synthesis of 4-anilinoquinazoline derivatives (e.g., analogs of Lapatinib or Gefitinib). The amine is typically installed via Nucleophilic Aromatic Substitution (
Mechanistic Insight: The ortho-methyl group provides a "steric clash" that forces the benzyl ring out of coplanarity with the quinazoline core. This twisted conformation is often required to fill hydrophobic pockets (e.g., the ribose-binding pocket or the back-cleft of the ATP binding site) in tyrosine kinases.
Visualization: Drug Discovery Workflow
The following diagram illustrates where 2-methylbenzylamine fits into the lead optimization workflow for a kinase inhibitor program.
Figure 1: Strategic insertion of 2-methylbenzylamine during Structure-Activity Relationship (SAR) optimization to improve conformational selectivity.
Detailed Experimental Protocols
Protocol A: Coupling with 4-Chloroquinazolines
Application: Synthesis of EGFR/HER2 inhibitors. Challenge: The ortho-methyl group creates steric hindrance, making the nucleophilic attack slower than with unsubstituted benzylamine. Harsh conditions may lead to degradation.[8]
Reagents:
-
Substrate: 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)
-
Nucleophile: (2-Methylphenyl)methylamine (1.2 equiv)
-
Base: Diisopropylethylamine (DIPEA) (2.0 equiv) or
-
Solvent: Isopropanol (IPA) or 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a reaction vial with 4-chloroquinazoline derivative (1.0 mmol) and anhydrous IPA (5 mL).
-
Addition: Add DIPEA (2.0 mmol) followed by dropwise addition of 2-methylbenzylamine (1.2 mmol).
-
Note: If the reaction is highly exothermic (rare for this hindered amine), cool to
C during addition.
-
-
Reaction: Heat the mixture to reflux (
C) for 4–12 hours.-
Monitoring: Monitor via LC-MS.[9] Look for the disappearance of the chloride (
) and appearance of the product ( ). -
Troubleshooting: If conversion stalls due to steric hindrance, switch solvent to 1,4-Dioxane and raise temperature to
C in a sealed tube.
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
The product often precipitates as the hydrochloride salt (if no base was used) or free base.
-
Dilute with cold water (
mL) and stir for 30 mins. -
Filter the solid, wash with cold IPA/Water (1:1), and dry under vacuum.
-
-
Purification: Recrystallize from Ethanol/Methanol if necessary.
Protocol B: Reductive Amination (Secondary Amine Synthesis)
Application: General scaffold decoration or linker synthesis. Reagents:
-
Aldehyde/Ketone Substrate (1.0 equiv)[9]
-
Amine: (2-Methylphenyl)methylamine (1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (
) (1.5 equiv)[9] -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Additive: Acetic Acid (catalytic, optional)
Step-by-Step Methodology:
-
Imine Formation: Dissolve the aldehyde (1.0 mmol) and 2-methylbenzylamine (1.1 mmol) in DCM (10 mL). Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: Formation of the imine can often be observed by a slight color change or via NMR (shift of aldehyde proton).
-
-
Reduction: Add
(1.5 mmol) in a single portion.-
Critical: If using a ketone substrate, add acetic acid (1-2 drops) to catalyze the iminium ion formation.
-
-
Incubation: Stir at RT for 4–16 hours under nitrogen atmosphere.
-
Quench: Quench carefully with saturated aqueous
. -
Extraction: Extract the organic layer with DCM (
mL). Wash combined organics with brine, dry over . -
Purification: Flash column chromatography (typically Hexane/Ethyl Acetate or DCM/MeOH).
Reaction Logic & Decision Tree
The following diagram provides a decision support system for choosing the correct conditions based on the electrophile being coupled with 2-methylbenzylamine.
Figure 2: Reaction condition decision tree based on electrophile type.
Quality Control & Handling
Impurity Profiling
When sourcing or synthesizing this intermediate, be aware of common impurities:
-
2-Methylbenzyl alcohol: Starting material from industrial synthesis.[2][4] Detectable via GC-MS.
-
Dimerization products: Secondary amines formed during storage if exposed to oxidative conditions.
Safety & Storage
-
Corrosivity: 2-Methylbenzylamine is a Class 8 Corrosive. It causes irreversible skin damage. Always use a fume hood, nitrile gloves, and eye protection.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). It absorbs
from the air to form carbamates (white crust) if left unsealed.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6993, 2-Methylbenzylamine. Retrieved from [Link]
-
Breza, N., et al. (2008). Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR.[10] ResearchGate. Retrieved from [Link]
-
Kim, Y., et al. (2022). Synthesis and biological evaluation of 2‐benzylaminoquinazolin‐4(3H)‐one derivatives as a potential treatment for SARS‐CoV‐2.[11] PMC. Retrieved from [Link]
-
Master Organic Chemistry. Reductive Amination Protocols and Mechanisms. Retrieved from [Link]
Sources
- 1. 邻甲基苄胺 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Methylbenzylamine synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Methylbenzylamine | C8H11N | CID 6993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. CAS 103-67-3: N-Methylbenzylamine | CymitQuimica [cymitquimica.com]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.se [fishersci.se]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of 2‐benzylaminoquinazolin‐4(3H )‐one derivatives as a potential treatment for SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
Laboratory procedure for reductive amination to form pyridin-2-yl-methylamine derivatives
Application Note: High-Fidelity Synthesis of Pyridin-2-yl-methylamine Derivatives via Reductive Amination
Introduction: The Scaffold and the Challenge
Pyridin-2-yl-methylamine (2-picolylamine) motifs are privileged pharmacophores in medicinal chemistry, appearing ubiquitously in metalloproteinase inhibitors, antihistamines, and kinase inhibitors. Beyond therapeutics, they serve as critical bidentate ligands in coordination chemistry.
However, the synthesis of these derivatives via reductive amination presents unique challenges compared to benzenoid systems:
-
Chelation Effects: The proximal nitrogen on the pyridine ring (N1) can coordinate with Lewis acidic reducing agents or metal catalysts, potentially stalling the reaction or poisoning catalysts.
-
Electronic Deactivation: The electron-deficient nature of the pyridine ring makes the aldehyde carbonyl more electrophilic, which accelerates imine formation but also increases the susceptibility of the aldehyde to hydration or side reactions if not managed.
-
Steric Congestion: The 2-position is sterically more demanding than the 3- or 4-positions, often requiring optimized protonation states to drive the equilibrium toward the imine.
This guide provides a robust, self-validating protocol for synthesizing these derivatives, prioritizing the Sodium Triacetoxyborohydride (STAB) method due to its chemoselectivity and safety profile, while offering a Titanium-mediated alternative for recalcitrant substrates.
Mechanistic Insight & Pathway Visualization
Understanding the species in solution is critical for troubleshooting. In the presence of acetic acid (AcOH), the reaction proceeds through a rapid equilibrium between the aldehyde and the hemiaminal, followed by dehydration to the iminium ion.
Critical Distinction: Unlike Sodium Cyanoborohydride (
Figure 1: Reaction Mechanism and Species Evolution
Caption: Mechanistic pathway highlighting the critical iminium reduction step. STAB selectivity prevents direct aldehyde reduction (yellow node).
Strategic Method Selection
Before beginning, select the reducing agent based on your substrate's profile.
| Parameter | Sodium Triacetoxyborohydride (STAB) | Ti(OiPr)4 + NaBH4 | NaCNBH3 |
| Primary Use Case | Standard Protocol. Best for most aldehydes and amines. | Sterically Hindered amines or unreactive ketones. | Legacy method. Use only if STAB fails. |
| Solvent System | DCE (Preferred), DCM, THF.[1][2] | Neat or THF. | MeOH (Required).[1][2][3][4] |
| Water Tolerance | Low (Hydrolyses slowly). | Very Low (Ti acts as scavenger). | High. |
| Toxicity | Low (Borate salts). | Low (Titanium oxides). | High (HCN risk). |
| Selectivity | Excellent (Imine >> Aldehyde). | Good. | pH dependent.[2][3][4][5][6] |
Protocol A: The "Gold Standard" (STAB Method)
This protocol is adapted from the foundational work of Abdel-Magid et al. [1]. It is designed for 1.0 mmol scale but is linearly scalable.
Reagents:
-
Pyridine-2-carboxaldehyde (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)
-
Acetic Acid (glacial) (1.0 - 2.0 equiv)
-
1,2-Dichloroethane (DCE) (Concentration: 0.2 M - 0.4 M)
Step-by-Step Procedure:
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve Pyridine-2-carboxaldehyde (1.0 equiv) and the Amine (1.1 equiv) in DCE .
-
Note: DCE is preferred over DCM due to its higher boiling point and better solubility for STAB, but DCM is an acceptable substitute.
-
-
Activation: Add Acetic Acid (1.0 equiv).
-
Checkpoint: If the amine is present as a hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to liberate the free base, and do not add extra acetic acid.
-
Observation: The solution may warm slightly or change color (yellow/orange) as the imine forms. Stir for 15–30 minutes at Room Temperature (RT) to establish the imine equilibrium.
-
-
Reduction: Add STAB (1.5 equiv) in a single portion.
-
Caution: Gas evolution (
) is possible but usually minimal.
-
-
Reaction: Stir at RT under Nitrogen/Argon atmosphere.
-
Time: Typically 2–4 hours.[5] Monitor by LC-MS or TLC. The pyridine nitrogen does not require protection.
-
-
Quench & Workup:
-
Quench by adding saturated aqueous
(approx. 5 mL/mmol). Stir for 15 minutes until gas evolution ceases. -
Extract with DCM (
). -
Crucial Step: If the product is very polar (due to the pyridine ring), ensure the aqueous layer pH is basic (>10) to keep the pyridine deprotonated.
-
-
Purification: Dry organic layers over
, filter, and concentrate. Purify via flash chromatography (DCM/MeOH/ gradient).
Protocol B: Titanium-Mediated (For Hindered Substrates)
Use this method if Protocol A yields <30% conversion due to steric hindrance or weak nucleophilicity (e.g., anilines) [2].
Reagents:
-
Titanium(IV) isopropoxide (
) (neat, 1.2 equiv) -
Sodium Borohydride (
) (1.5 equiv) -
Ethanol (absolute)
Step-by-Step Procedure:
-
Imine Formation: Mix the amine (1.0 equiv) and aldehyde (1.0 equiv) in neat
(1.2 equiv).-
Note: The Titanium acts as both a Lewis acid and a water scavenger, driving the equilibrium to completion.
-
-
Stirring: Stir at RT for 1–2 hours. The mixture will become viscous.
-
Dilution & Reduction: Dilute the viscous oil with absolute Ethanol (5 mL/mmol). Carefully add
(1.5 equiv).-
Warning: Exothermic reaction.
-
-
Workup: Quench with water. A heavy white precipitate (
) will form. Filter through a Celite pad to remove the titanium salts. Rinse the pad with DCM. -
Extraction: Proceed with standard basic extraction as in Protocol A.
Troubleshooting & Optimization Logic
Figure 2: Decision Tree for Optimization
Caption: Logic flow for addressing common synthetic failures.
Common Failure Modes:
-
Bis-alkylation: If using a primary amine (
), you may form the tertiary amine ( ).-
Fix: Use a large excess of the amine (3–5 equiv) or switch to a stepwise approach (form imine, isolate, reduce).
-
-
Pyridine N-Oxide formation: Rare with STAB, but possible if using peroxy-contaminants. Ensure solvents are peroxide-free.
-
Product stuck in Aqueous Phase: Pyridyl amines are polar.
-
Fix: "Salt out" the aqueous layer with NaCl or use a continuous extractor (DCM).
-
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[2][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[6][7] [Link]
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[2] The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]
-
Baxter, E. W. , & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents.[1][2][3][5][8][9] Organic Reactions, 59, 1-714. [Link]
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
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- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. (PDF) Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride [academia.edu]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. sciencemadness.org [sciencemadness.org]
Application Notes and Protocols for the Flow Chemistry Synthesis of 2-Methylpyridine Derivatives
Introduction: The Strategic Advantage of Flow Chemistry in Synthesizing 2-Methylpyridine Scaffolds
2-Methylpyridine derivatives are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their synthesis, therefore, is a subject of continuous innovation, aiming for higher efficiency, safety, and scalability. Traditional batch-wise synthesis of these heterocycles often contends with challenges such as poor heat and mass transfer, extended reaction times, and safety concerns associated with exothermic reactions or the handling of hazardous reagents.[1][2]
Continuous flow chemistry emerges as a transformative paradigm in this context, offering precise control over reaction parameters, including temperature, pressure, and residence time.[3][4] This high degree of control not only accelerates reaction rates and enhances product yields but also enables safer and more scalable production pathways.[5][6] The miniaturized nature of flow reactors, with their high surface-area-to-volume ratio, facilitates superior heat and mass transfer, mitigating the risks associated with highly exothermic processes and allowing for operations under superheated conditions.[4][7] This guide provides an in-depth exploration of several robust flow chemistry methods for the synthesis of 2-methylpyridine derivatives, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Method 1: Direct α-Methylation of Pyridines in Continuous Flow
A direct and atom-economical approach to 2-methylpyridines involves the α-methylation of the pyridine ring. Flow chemistry provides a particularly advantageous platform for this transformation, especially when employing heterogeneous catalysts.
Mechanism and Rationale
The α-methylation of pyridines in a continuous flow setup using a heterogeneous catalyst like Raney® nickel and an alcohol as the methylating agent is a greener alternative to traditional methods.[2][8] The proposed mechanism involves either a heterogeneous catalytic process on the nickel surface or a Ladenburg-type rearrangement.[8][9] The use of a low-boiling-point alcohol, such as 1-propanol, which is superheated in the flow reactor, serves as both the solvent and the source of the methyl group.[2] This approach avoids the need for harsh and often toxic methylating agents.
Experimental Protocol: α-Methylation using a Packed-Bed Reactor
Objective: To synthesize 2-methylpyridine from pyridine via a continuous flow process using a packed-bed reactor with Raney® nickel.
Materials:
-
Pyridine
-
1-Propanol
-
Raney® Nickel
-
Flow chemistry system with a pump, a packed-bed reactor, a heating unit, and a back-pressure regulator.
Procedure:
-
System Preparation: Set up the continuous flow system as depicted in the workflow diagram below. Pack a stainless steel column (e.g., 150 x 4.6 mm) with Raney® nickel (approximately 5.5 g).[7]
-
Catalyst Activation: Heat the packed column in a sand bath or a dedicated column heater to >180 °C for 30 minutes while flowing 1-propanol at a rate of 0.3 mL/min to activate the catalyst and prime the system.[7]
-
Reagent Preparation: Prepare a 0.05 M solution of pyridine in 1-propanol.
-
Reaction Execution:
-
Set the flow rate to 0.1 mL/min.
-
Introduce the pyridine solution into the flow system via a sample loop.
-
Maintain the column temperature at >180 °C and the system pressure using a back-pressure regulator (e.g., 250 psi).[10]
-
-
Product Collection and Analysis:
-
Collect the product stream after it passes through the back-pressure regulator.
-
The product can be isolated by simple removal of the solvent.[8]
-
Analyze the product for conversion and purity using standard techniques such as NMR and GC-MS.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate | Pyridine | [2] |
| Methylating Agent | 1-Propanol | [2] |
| Catalyst | Raney® Nickel (Packed-Bed) | [2][9] |
| Temperature | >180 °C | [7] |
| Flow Rate | 0.1 mL/min | [7] |
| Pressure | Maintained by Back-Pressure Regulator | [2][10] |
| Yield | Very good to near quantitative | [2][8] |
Experimental Workflow Diagram
Caption: Workflow for continuous flow α-methylation of pyridine.
Method 2: Bohlmann-Rahtz Pyridine Synthesis in Flow
The Bohlmann-Rahtz synthesis is a classic and reliable method for preparing polysubstituted pyridines.[11] Its adaptation to a continuous flow process, particularly with microwave assistance, offers significant advantages in terms of reaction time and efficiency.[12][13]
Mechanism and Rationale
This two-step synthesis first involves the Michael addition of an enamine to an ethynyl ketone to form an aminodienone intermediate.[11] In a subsequent step, this intermediate undergoes E/Z isomerization and cyclodehydration to yield the pyridine ring.[11] In a one-pot flow synthesis, a Brønsted acid catalyst can facilitate both the Michael addition and the cyclodehydration in a single continuous process, avoiding the need to isolate the intermediate.[12]
Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis
Objective: To synthesize a trisubstituted pyridine in a one-pot continuous flow process from an enamine and an ethynyl ketone.
Materials:
-
1-Phenyl-2-propyn-1-one
-
Ethyl 3-aminocrotonate
-
Ethanol-Acetic Acid (5:1)
-
Flow chemistry system (e.g., FlowSyn™) with a tubing reactor and heating unit.[10]
Procedure:
-
System Setup:
-
Reagent Preparation: Prepare a stock solution of 1-phenyl-2-propyn-1-one (1.23 mmol) and ethyl 3-aminocrotonate (1.6 mmol) in 12 mL of a 5:1 mixture of ethanol and acetic acid.[10]
-
Reaction Execution:
-
Prime the system with the solvent mixture (EtOH-AcOH 5:1).
-
Set the reactor temperature to 120 °C and the residence time to 5 minutes.
-
Pump the reagent stock solution through the heated reactor.
-
-
Work-up and Analysis:
-
Extract the collected outflow with CH₂Cl₂.
-
Combine the organic extracts, dry over MgSO₄, and evaporate the solvent in vacuo to obtain the crude product.[10]
-
Purify the product by recrystallization or column chromatography.
-
Characterize the product using NMR, MS, and IR spectroscopy.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactant 1 | 1-Phenyl-2-propyn-1-one | [10] |
| Reactant 2 | Ethyl 3-aminocrotonate | [10] |
| Solvent/Catalyst | Ethanol-Acetic Acid (5:1) | [10] |
| Temperature | 120 °C | [10] |
| Residence Time | 5 minutes | [10] |
| Pressure | 250 psi | [10] |
| Yield | 86% | [10] |
Experimental Workflow Diagram
Caption: One-pot Bohlmann-Rahtz pyridine synthesis in flow.
Method 3: Hantzsch Dihydropyridine Synthesis and Aromatization in Flow
The Hantzsch synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which can then be oxidized to the corresponding pyridines.[14][15] This method is highly adaptable to flow chemistry, which can accelerate the reaction and improve yields.[16][17]
Mechanism and Rationale
The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[15] The reaction proceeds through the formation of an enamine and an α,β-unsaturated carbonyl intermediate, which then undergo a Michael addition and subsequent cyclization and dehydration to form the dihydropyridine ring.[14] A subsequent oxidation step is required for aromatization to the pyridine. Flow chemistry allows for the telescoping of the condensation and oxidation steps.
Experimental Protocol: Hantzsch Synthesis in a Microreactor
Objective: To synthesize a 1,4-dihydropyridine derivative via a continuous flow microreactor, with the potential for in-line oxidation.
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Aqueous ammonia
-
Ethanol
-
Microreactor system.
Procedure:
-
Reagent Preparation: Prepare separate stock solutions of benzaldehyde in ethanol, ethyl acetoacetate, and aqueous ammonia.
-
System Setup: Configure the microreactor system with separate inlet pumps for each reagent solution.
-
Reaction Execution:
-
Pump the reagent solutions into a micromixer at controlled flow rates.
-
Pass the mixed stream through a heated microreactor coil. The optimal temperature and residence time should be determined empirically but are significantly reduced compared to batch conditions.[16]
-
-
Product Collection: Collect the dihydropyridine product from the reactor outlet.
-
Aromatization (if desired): The dihydropyridine can be aromatized to the corresponding pyridine in a subsequent step, either in batch or by introducing an oxidizing agent into the flow stream in a second reactor module.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactant 1 | Benzaldehyde | [16] |
| Reactant 2 | Ethyl acetoacetate | [16] |
| Nitrogen Source | Aqueous ammonia | [16] |
| Solvent | Ethanol | [14] |
| Reactor | Microreactor | [16] |
| Yield (Dihydropyridine) | 80-93% | [16] |
Logical Relationship Diagram
Caption: Logical flow of the Hantzsch pyridine synthesis.
Other Notable Flow Syntheses of Pyridine Derivatives
Several other named reactions for pyridine synthesis have been successfully translated to flow chemistry, offering a versatile toolkit for accessing diverse substitution patterns.
-
Guareschi-Thorpe Synthesis: This method produces 2-pyridones from cyanoacetamide and a 1,3-dicarbonyl compound.[18] An advanced, eco-friendly version utilizes ammonium carbonate in an aqueous medium, which is well-suited for flow applications.[19][20]
-
Kröhnke Pyridine Synthesis: This reaction involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds.[21][22] Its multi-component nature makes it a good candidate for flow synthesis, allowing for the rapid generation of highly functionalized pyridines.[23][24]
-
Cycloaddition Reactions: [4+2] cycloadditions, such as the Kondrat'eva reaction between oxazoles and alkenes, provide direct access to annulated pyridines and can be efficiently performed in high-temperature/pressure flow reactors.[25][26][27]
Expert Insights and Troubleshooting
-
Clogging in Packed-Bed Reactors: When using heterogeneous catalysts or in reactions where solids may precipitate, clogging can be a concern. This can be mitigated by using a larger particle size for the solid support, optimizing solvent choice to ensure all components remain in solution, and implementing periodic back-flushing protocols.
-
Precise Temperature Control: The high exothermicity of some pyridine-forming reactions is well-managed in flow reactors. However, it is crucial to monitor the temperature profile along the reactor to ensure consistent reaction conditions and prevent hotspot formation, which can lead to side product formation.
-
Solvent Selection: The choice of solvent is critical in flow chemistry. It must not only be suitable for the reaction chemistry but also have appropriate physical properties (boiling point, viscosity) for the intended operating temperature and pressure. Superheating solvents above their atmospheric boiling point is a key advantage of flow chemistry, often leading to dramatic rate enhancements.[7]
Conclusion: A Greener, More Efficient Future for Pyridine Synthesis
The application of continuous flow chemistry to the synthesis of 2-methylpyridine derivatives represents a significant advancement over traditional batch methods. The enhanced control over reaction parameters, improved safety profiles, and potential for automation and scalability make flow chemistry an indispensable tool in modern drug discovery and development.[3][5] The protocols and insights provided in this guide aim to empower researchers to harness the full potential of this enabling technology for the efficient and sustainable production of these valuable heterocyclic compounds.
References
-
281][12][28]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity - PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Field Guide to Flow Chemistry for Synthetic Organic Chemists [elveflow.com]
- 5. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Flow Synthesis of 2-Methylpyridines via α-Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. asynt.com [asynt.com]
- 11. mdpi.com [mdpi.com]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 19. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 22. Kröhnke Pyridine Synthesis [drugfuture.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. scribd.com [scribd.com]
- 27. Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 28. Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Recent advances in continuous flow synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 32. Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. benchchem.com [benchchem.com]
- 36. pdf.benchchem.com [pdf.benchchem.com]
- 37. researchgate.net [researchgate.net]
- 38. Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 39. Kröhnke synthesis of pyridine [quimicaorganica.org]
- 40. researchgate.net [researchgate.net]
- 41. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 42. Flow chemistry – oxeltis [oxeltis.com]
- 43. Synthesis Technology of 2-Methylpyridine [zrb.bjb.scut.edu.cn]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (2-Methylphenyl)methylamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of (2-Methylphenyl)methylamine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important synthetic intermediate. We will delve into the causality behind experimental choices, focusing primarily on the most common and versatile synthetic route: reductive amination .
Section 1: Overview of Synthetic Pathways
The synthesis of (2-Methylphenyl)methylamine is typically achieved via the reductive amination of 2-methylbenzaldehyde with methylamine. This method involves the formation of an imine intermediate, which is then reduced to the target amine. While other methods like the Leuckart-Wallach reaction exist, direct reductive amination offers milder conditions and is often the preferred route in pharmaceutical development.[1][2]
The general scheme for the primary synthesis route is as follows:
Caption: General reaction scheme for the synthesis of (2-Methylphenyl)methylamine via reductive amination.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield of (2-Methylphenyl)methylamine via reductive amination is consistently low. What are the most likely causes?
A1: Low yields in reductive amination are typically traced back to one of three key areas: incomplete imine formation, competitive side reactions, or suboptimal reaction conditions.
-
Imine Formation Equilibrium : The initial reaction between 2-methylbenzaldehyde and methylamine forms an imine, but this is a reversible process.[3] To drive the reaction forward and maximize the concentration of the imine intermediate before reduction, it is crucial to remove the water that is formed as a byproduct. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.
-
Competitive Aldehyde Reduction : A major cause of low yield is the reduction of the starting material, 2-methylbenzaldehyde, to 2-methylbenzyl alcohol by the reducing agent.[4] This occurs when the reducing agent is too reactive and non-selective. The choice of reducing agent is therefore critical (see Q2 & Q3).
-
pH Control : The pH of the reaction medium is critical. Imine formation is best catalyzed under mildly acidic conditions (typically pH 4-6).[4][5]
-
Too Acidic (pH < 4): The methylamine nucleophile becomes excessively protonated (CH₃NH₃⁺), rendering it non-nucleophilic and halting the initial attack on the carbonyl carbon.
-
Too Basic (pH > 7): The carbonyl group of the aldehyde is not sufficiently activated by protonation, slowing down the initial nucleophilic addition.
-
Q2: I'm observing a significant amount of 2-methylbenzyl alcohol as a byproduct. How can I prevent this?
A2: The formation of 2-methylbenzyl alcohol is a clear indication that your reducing agent is reducing the starting aldehyde faster than it is reducing the imine intermediate. This is a common issue when using a strong, less selective reducing agent like sodium borohydride (NaBH₄).[4][6]
To prevent this, you should switch to a more selective, "imine-friendly" reducing agent. The most effective choices are:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice. It is a milder reducing agent that is particularly effective at reducing imines and protonated imines (iminium ions) while being significantly less reactive towards aldehydes and ketones.[3][5][6] It also tolerates mildly acidic conditions well.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also highly selective for imines over carbonyls, especially under the mildly acidic conditions (pH 4-6) required for imine formation.[3][4] However, it is toxic and generates cyanide waste, making STAB a more attractive option in many settings.
By using these milder reagents, you can perform the reaction in a "one-pot" fashion, where the aldehyde, amine, and reducing agent are all present together, as the aldehyde will not be prematurely reduced.[3][4]
Q3: How do I choose the optimal reducing agent for my reaction?
A3: The choice of reducing agent is arguably the most critical factor for maximizing yield. Below is a comparison of the most common reagents used for this transformation.
| Reagent | Formula | Key Advantages | Key Disadvantages | Optimal Solvents |
| Sodium Borohydride | NaBH₄ | Inexpensive, readily available. | Reduces aldehydes and ketones, leading to alcohol byproducts.[6][7] Requires careful addition after imine formation. | Methanol, Ethanol[6] |
| Sodium Cyanoborohydride | NaBH₃CN | Highly selective for imines over carbonyls at acidic pH.[4] Stable in mildly acidic solutions. | Highly toxic (cyanide source).[4] | Methanol, THF |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Excellent selectivity for imines.[6] Non-toxic. Can be used in one-pot procedures. | More expensive. Water-sensitive. | Dichloroethane (DCE), THF, Dichloromethane (DCM)[5][6] |
For the synthesis of (2-Methylphenyl)methylamine, Sodium Triacetoxyborohydride (STAB) is highly recommended for achieving the best balance of yield, selectivity, and safety.
Q4: My final product is difficult to purify from the crude reaction mixture. What are some effective purification strategies?
A4: The basic nature of the target amine product is the key to its effective purification. An acid-base extraction is a highly effective method to separate it from neutral organic impurities like unreacted 2-methylbenzaldehyde and the 2-methylbenzyl alcohol byproduct.
Standard Purification Workflow:
-
Quench Reaction: Carefully quench any remaining reducing agent according to safety protocols (e.g., with slow addition of water or dilute acid).
-
Solvent Extraction: Dilute the reaction mixture with a water-immiscible organic solvent like diethyl ether or dichloromethane (DCM).
-
Acid Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic (2-Methylphenyl)methylamine will be protonated to form its hydrochloride salt and move into the aqueous layer. Neutral impurities will remain in the organic layer.
-
Isolate Aqueous Layer: Separate the aqueous layer containing the protonated amine salt. Wash this layer once more with fresh organic solvent to remove any remaining neutral impurities.
-
Basify and Re-extract: Cool the acidic aqueous layer in an ice bath and slowly add a strong base (e.g., 2 M NaOH) until the solution is strongly basic (pH > 12). This deprotonates the amine salt, regenerating the free amine, which will often precipitate or form an oily layer.
-
Final Extraction: Extract the basified aqueous solution multiple times with fresh organic solvent (DCM or diethyl ether) to recover the pure free amine.
-
Dry and Concentrate: Combine the organic extracts from the final step, dry them over an anhydrous salt (like Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Q5: Are there alternative synthetic routes I should consider if reductive amination is problematic?
A5: Yes, if reductive amination proves challenging, the Leuckart-Wallach reaction is a classical alternative.[1][8] This reaction involves heating the carbonyl compound (2-methylbenzaldehyde) with formamide, ammonium formate, or formic acid and an amine.[8][9][10]
-
Mechanism: The reaction proceeds through an imine intermediate, which is then reduced by formic acid (acting as a hydride donor).[8] The initial product is the N-formyl derivative, which must be hydrolyzed (typically with acid) to yield the final primary amine.[1][9]
-
Conditions: The main drawback is that it requires high temperatures, often between 150-200 °C.[8][11]
-
Considerations: While it avoids the need for metal hydride reducing agents, the harsh conditions can sometimes lead to side reactions and decomposition, and yields can be moderate with certain substrates.[8] It is a robust method but generally less "clean" than modern reductive amination protocols using selective reagents.
Section 3: Recommended Experimental Protocol
This protocol details a reliable, high-yield synthesis of (2-Methylphenyl)methylamine using Sodium Triacetoxyborohydride (STAB).
Materials:
-
2-Methylbenzaldehyde
-
Methylamine (e.g., 2.0 M solution in THF)
-
Sodium Triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, as a catalyst)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric Acid (HCl)
-
2 M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-methylbenzaldehyde (1.0 eq). Dissolve it in anhydrous DCE (or THF) to a concentration of approximately 0.5 M.
-
Amine Addition: Add the methylamine solution (1.2 eq) to the flask. If using methylamine hydrochloride, an equivalent of a non-nucleophilic base like triethylamine should be added to liberate the free amine.
-
Imine Formation (Optional but Recommended): Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A small amount of acetic acid (0.1 eq) can be added to catalyze this step.[5]
-
Reduction: In one portion, add Sodium Triacetoxyborohydride (STAB) (1.5 eq) to the stirring solution. The addition may be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 3-12 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) or GC-MS.
-
Workup & Purification:
-
Once the reaction is complete, carefully pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench the reaction.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and proceed with the acid-base extraction detailed in Q4 to isolate the pure product.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination of Aldehydes and Ketones [unacademy.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]
- 8. grokipedia.com [grokipedia.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting purification of (2-Methylphenyl)methylamine by column chromatography
Welcome to the technical support guide for the purification of (2-Methylphenyl)methylamine by column chromatography. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying primary aromatic amines. The basic nature of these compounds necessitates a tailored approach to chromatography to prevent common issues like peak tailing, poor separation, and product degradation. This guide provides in-depth, experience-driven solutions in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) - Pre-Chromatography Planning
This section addresses crucial considerations before you begin the purification process. Proper planning is the most critical step for a successful separation.
Q1: What are the key chemical properties of (2-Methylphenyl)methylamine that affect its purification?
(2-Methylphenyl)methylamine is a primary benzylic amine. Its purification is primarily influenced by two factors:
-
Basicity: The lone pair of electrons on the nitrogen atom makes the molecule basic (a Lewis base). The conjugate acid of a similar compound, methylamine, has a pKa of approximately 10.6, indicating significant basicity.[1][2][3][4] This basicity causes strong interactions with the acidic stationary phase.
-
Polarity: The amine group imparts polarity to the molecule, making it soluble in various organic solvents but also prone to strong adsorption on polar stationary phases like silica gel.[5]
Q2: Why is purifying amines on standard silica gel often problematic?
Standard silica gel is characterized by a surface covered in silanol groups (Si-OH), which are acidic.[6] These acidic sites can interact with the basic amine in several detrimental ways:
-
Strong Ionic Interaction: An acid-base interaction occurs, leading to strong adsorption of the amine to the stationary phase. This can cause the compound to move very slowly or not at all.
-
Peak Tailing: The interaction sites on the silica are not uniform. This heterogeneity in binding affinity causes some amine molecules to be retained longer than others, resulting in broad, asymmetric "tailing" peaks, which severely reduces resolution.[7]
-
Irreversible Adsorption & Degradation: In some cases, the interaction is so strong that the amine binds irreversibly, leading to low product recovery.[8] The acidic surface can also potentially catalyze the degradation of sensitive compounds.[6][9]
Q3: How should I select an appropriate stationary phase?
While standard silica gel can be used with modifications, several alternatives can provide a better outcome:
-
Standard Silica Gel (with modifier): The most common and economical choice, but it almost always requires the addition of a basic modifier to the mobile phase to achieve good separation.[6]
-
Deactivated or Neutralized Silica: You can pre-treat standard silica gel by washing it with a solution of a base (like triethylamine in your eluent) to neutralize the acidic sites before packing the column.
-
Basic Alumina: Alumina is a basic stationary phase and is a good alternative for purifying basic compounds like amines.[6] However, its chromatographic properties and particle size can differ significantly from silica, so TLC on alumina plates is necessary for method development.[10]
-
Amine-functionalized Silica: This is often the best choice for difficult amine separations. The silica surface is covalently bonded with an aminopropyl group, creating a basic surface that repels the basic analyte, leading to symmetrical peaks and excellent separation without needing a mobile phase modifier.[11][12]
Q4: What is the general strategy for developing a mobile phase (eluent) for (2-Methylphenyl)methylamine on TLC?
A systematic approach is key. Use Thin Layer Chromatography (TLC) to test solvent systems before committing to the column.[5][13]
-
Start with a Mid-Polarity System: A good starting point for an aromatic amine is a mixture of a non-polar solvent and a moderately polar solvent. A common choice is 20-30% Ethyl Acetate (EtOAc) in Hexane.[14]
-
Observe the Rf: Spot your crude mixture on a silica TLC plate and elute. The ideal retention factor (Rf) for the desired compound is between 0.25 and 0.35 .
-
Adjust Polarity:
-
If the spot remains at the baseline (Rf ≈ 0), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move to 50% EtOAc/Hexane or switch to a more polar system like Dichloromethane/Methanol).[5][14]
-
If the spot moves with the solvent front (Rf ≈ 1), the eluent is too polar. Decrease the proportion of the polar solvent.
-
-
Add a Basic Modifier: You will likely observe streaking. To counteract this, add a small amount of a basic modifier like triethylamine (TEA) or a 7N solution of ammonia in methanol to your chosen solvent system. A typical concentration is 0.5-1% (v/v) .[14][15] This will occupy the acidic sites on the silica, allowing your amine to travel up the plate as a compact spot.[7][16]
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the experiment and provides actionable solutions.
Problem: My compound is stuck on the baseline (Rf ≈ 0) and won't elute from the column.
-
Causality: The mobile phase is not polar enough to overcome the strong interaction between your basic amine and the acidic silica gel. The amine is tightly adsorbed at the top of the column.
-
Immediate Solution: Gradually increase the polarity of your eluent. If you are using an EtOAc/Hexane system, slowly increase the percentage of EtOAc. If that is insufficient, switch to a more powerful solvent system, such as 5-10% Methanol (MeOH) in Dichloromethane (DCM).[14] Ensure a basic modifier (0.5-1% TEA) is included in the new mobile phase.
-
Future Prevention: Always develop your method on TLC first to find a solvent system that gives your product an Rf of 0.25-0.35.
Problem: I'm seeing significant peak tailing and poor separation.
-
Causality: This is the classic sign of acid-base interaction between your amine and the silica gel's silanol groups.[7][17] The amine is "sticking" to the acidic sites, causing it to elute slowly and asymmetrically.
-
Immediate Solution: Add or increase the concentration of a basic modifier in your eluent. Triethylamine (TEA) at 0.5-1% (v/v) is the most common choice.[14][16] The TEA is a stronger or more concentrated base and will preferentially bind to the acidic sites on the silica, effectively "masking" them from your compound.[7][18] This allows your amine to elute based on polarity interactions alone, resulting in sharper, more symmetrical peaks.
-
Alternative Solution: Switch to a less acidic or basic stationary phase. An amine-functionalized silica column is an excellent, albeit more expensive, option that often eliminates the need for modifiers entirely.[11][12]
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common column chromatography issues.
Problem: My product is co-eluting with an impurity.
-
Causality: The chosen solvent system does not have sufficient selectivity to resolve the two compounds. They have very similar polarities in that specific eluent.
-
Immediate Solution: You need to change the nature of the solvent system, not just its polarity. The interactions between solutes, solvent, and stationary phase are complex. Switching one of the solvent components can alter the selectivity. For example, if you are using Hexane/EtOAc, try a system like DCM/MeOH or Toluene/EtOAc.[14] Sometimes, a less polar system run over a longer column can provide the necessary resolution.
-
Future Prevention: During TLC development, test your crude material in multiple solvent systems to find the one that shows the best separation between your product spot and any visible impurities.
Problem: I'm getting a very low yield after purification.
-
Causality: This can be due to two primary reasons:
-
Irreversible Adsorption: If you observed significant tailing, your compound may be permanently stuck to the acidic silica.[8]
-
Product Instability: Although less common for this specific molecule, some benzylamines can be sensitive to the acidic environment of the silica gel and may degrade over the long exposure time of a column run.[19][20]
-
-
Solution: The most effective solution is to use a basic modifier (like 1% TEA) in your eluent from the very beginning. This passivates the column, preventing both strong irreversible binding and potential acid-catalyzed degradation. If yield is still low, consider using a more inert stationary phase like deactivated silica or basic alumina.[6]
Part 3: Data & Protocols
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System (v/v) | Basic Modifier (v/v) | Expected Outcome & Notes |
| Hexane / Ethyl Acetate | None | Baseline Test. Will likely show low Rf and significant streaking. |
| Hexane / Ethyl Acetate (80:20 to 50:50) | 1% Triethylamine | Good Starting Point. Adjust ratio to achieve Rf of 0.25-0.35. Should produce a compact spot. |
| Dichloromethane / Methanol (98:2 to 90:10) | 1% Triethylamine | For More Polar Compounds. Use if the compound has a low Rf in EtOAc/Hexane. |
| Toluene / Ethyl Acetate (90:10 to 70:30) | 1% Triethylamine | Alternative Selectivity. Good for aromatic compounds; may resolve impurities that co-elute in other systems. |
Detailed Protocol: Column Chromatography Purification of (2-Methylphenyl)methylamine
This protocol assumes a crude sample of ~1 gram and the use of standard silica gel.
1. Slurry Preparation and Column Packing: a. Select a glass column of appropriate size (e.g., 40 mm diameter). b. Place a small plug of glass wool at the bottom, followed by a ~1 cm layer of sand. c. In a beaker, combine ~50 g of silica gel with ~150 mL of the initial eluent (e.g., 10% EtOAc in Hexane + 1% TEA). d. Stir to create a uniform slurry, ensuring no dry clumps remain. e. Pour the slurry into the column. Use additional eluent to rinse the beaker and transfer all the silica. f. Open the stopcock and allow the solvent to drain, tapping the column gently to pack the silica bed evenly. Never let the top of the silica bed run dry. g. Add another ~1 cm layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.
2. Sample Loading: a. Dissolve your crude (2-Methylphenyl)methylamine (~1 g) in a minimal amount of DCM or the eluent (~2-3 mL). b. (Recommended Method) In a separate flask, add ~2-3 g of silica gel to your dissolved sample. Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This is the "dry loading" method. c. Carefully add this silica-adsorbed sample to the top of the column. d. Gently fill the column with the initial eluent.
3. Elution and Fraction Collection: a. Begin eluting the column with your starting solvent system (e.g., 10% EtOAc/Hexane + 1% TEA). b. Collect the eluent in fractions (e.g., 20 mL per test tube). c. Monitor the progress of the separation by spotting alternate fractions on a TLC plate. d. If the desired compound is eluting too slowly, gradually increase the polarity of the mobile phase (gradient elution). For example, move from 10% EtOAc to 15%, then 20%, etc.
4. Product Isolation: a. Analyze the collected fractions by TLC. b. Combine the fractions that contain the pure product. c. Remove the solvent using a rotary evaporator. The presence of TEA may require co-evaporation with a solvent like toluene to remove it completely. d. Place the resulting oil or solid under high vacuum to remove any residual solvent.
References
-
Mohammad, A., et al. (2007). Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenylamine and p-dimethylaminobenzaldehyde. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
-
Sciencemadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Sciencemadness Discussion Board. Available at: [Link]
-
OpenOChem Learn. (n.d.). TLC. OpenOChem Learn. Available at: [Link]
-
ResearchGate. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)?. ResearchGate. Available at: [Link]
-
Journal of Chromatographic Science. (n.d.). Troubleshooting in Chromatography. Oxford Academic. Available at: [Link]
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?. Welch Materials Inc. Available at: [Link]
-
Chromatography Forum. (2005). use of Triethylamine. Chromatography Forum. Available at: [Link]
-
ResearchGate. (2013). If triethylamine is used with a C18 column for a prolonged period, what will happen to the C18 column?. ResearchGate. Available at: [Link]
-
Tian, J., et al. (2014). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Available at: [Link]
-
Chromatography Forum. (2009). Amine column degradation. Chromatography Forum. Available at: [Link]
-
Spooner, S., & Sheilan, M. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. Available at: [Link]
-
BGD Group. (2011). TLC Developing System. BGD Group. Available at: [Link]
-
LCGC International. (2025). What's Happening to My Column?. LCGC International. Available at: [Link]
-
Restek. (n.d.). TROUBLESHOOTING GUIDE. Restek. Available at: [Link]
-
Patrauchan, M. A., & Oriel, P. J. (2003). Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K. Journal of Applied Microbiology. Available at: [Link]
-
Mitch, W. A., et al. (2017). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology. Available at: [Link]
-
NIDA. (2020). A review of the newly identified impurity profiles in methamphetamine seizures. National Institute on Drug Abuse. Available at: [Link]
-
Swist, M., et al. (2005). Basic and neutral route specific impurities in MDMA prepared by different synthesis methods. Forensic Science International. Available at: [Link]
-
Reich, H. (2024). Equilibrium pKa Table (DMSO Solvent and Reference). ACS Division of Organic Chemistry. Available at: [Link]
- Google Patents. (n.d.). EP0037695B1 - Methylamines purification process. Google Patents.
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry. Available at: [Link]
-
Chemistry Stack Exchange. (2016). What is the pKa of methylamine. Chemistry Stack Exchange. Available at: [Link]
-
PubMed. (2003). Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K. PubMed. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Available at: [Link]
-
Magritek. (n.d.). Column Chromatography. Magritek. Available at: [Link]
-
FooDB. (2010). Showing Compound Methylamine (FDB003958). FooDB. Available at: [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. Available at: [Link]
-
Sciencemadness.org. (2010). questions regarding methylamine synthesis impurities. Sciencemadness Discussion Board. Available at: [Link]
-
ResearchGate. (n.d.). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. ResearchGate. Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Showing Compound Methylamine (FDB003958) - FooDB [foodb.ca]
- 4. echemi.com [echemi.com]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Amine column degradation - Chromatography Forum [chromforum.org]
- 10. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. biotage.com [biotage.com]
- 12. teledyneisco.com [teledyneisco.com]
- 13. magritek.com [magritek.com]
- 14. TLC | OpenOChem Learn [learn.openochem.org]
- 15. users.ox.ac.uk [users.ox.ac.uk]
- 16. welch-us.com [welch-us.com]
- 17. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 18. use of Triethylamine - Chromatography Forum [chromforum.org]
- 19. researchgate.net [researchgate.net]
- 20. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
Strategies to prevent the degradation of amine compounds during synthesis
Current Status: Operational 🟢
Operator: Dr. Aris Thorne, Senior Application Scientist
Ticket Subject: Prevention of Amine Degradation (Oxidation, Side-Reactions, and Purification Issues)
Welcome to the Support Center
You are likely here because your clear amine oil turned brown overnight, your product streaked down the entire TLC plate, or your yield was cannibalized by over-alkylation.
Amine chemistry is deceptively simple. While the nitrogen lone pair is the source of its nucleophilic utility, it is also its Achilles' heel—making it prone to oxidation, protonation by acidic stationary phases, and unwanted carbamate formation.
This guide is not a textbook; it is a field manual. We will bypass generic advice and implement self-validating protocols to ensure your amines remain pure from the flask to the vial.
Module 1: The "Yellowing" Phenomenon (Oxidative Instability)
The Issue: Your amine was colorless after distillation but turned yellow, brown, or black upon standing. The Cause: Radical-mediated oxidation. This is not just "air exposure"; it is a chain reaction initiated by trace metals or light, leading to N-oxides, imines, and complex polymers.
The Mechanism (Why it happens)
Most researchers assume the nitrogen attacks oxygen directly. Incorrect. The degradation usually proceeds via Hydrogen Atom Transfer (HAT) at the
Figure 1: The radical propagation pathway responsible for the discoloration of amines.
Protocol: The "Zero-Headspace" Storage System
Don't just "flush" the flask. You must actively displace dissolved oxygen.
-
Sparging (The Active Step): Bubble dry Argon (heavier than air) directly through the solvent for 15 minutes prior to dissolution. Nitrogen is often insufficient for sensitive anilines or electron-rich aliphatic amines.
-
The BHT Intercept: For storage of free bases, add Butylated Hydroxytoluene (BHT) at 0.1% w/w. BHT acts as a radical scavenger, terminating the
-amino radical before it reacts with .-
Verification: Run a micro-scale test. If the BHT-spiked sample remains clear while the control yellows, your degradation is radical-mediated.
-
-
Chelation: If your synthesis involved metal catalysts (Pd, Cu), trace metals will catalyze oxidation. Wash your organic phase with aqueous EDTA or QuadraPure™ scavengers during workup.
Module 2: The "Sticky" Column (Purification Challenges)
The Issue: Your product streaks (tails) on TLC and silica columns, leading to poor separation and mass loss.
The Cause: Silica gel (
Figure 2: Mechanism of amine retention on acidic silica vs. TEA-blocked silica.
Protocol: The "Base-Wash" Column Technique
Do not simply add triethylamine (TEA) to your mobile phase; this causes baseline drift and poor equilibration. Use this pre-treatment method:
-
Slurry Preparation: Prepare your silica slurry using your starting eluent + 5% Triethylamine (TEA) .
-
The Flush: Pour the column and flush with 2 column volumes (CV) of the 5% TEA solution.
-
The Reset: Flush with 2 CV of pure eluent (no TEA) to remove excess base.
-
Why? The TEA binds irreversibly to the most acidic silanol sites, "capping" them. Your amine will now glide over the surface.
-
-
Mobile Phase: Run your column with 1% TEA or 1%
in the eluent to maintain basicity.-
Alternative: For highly polar amines, switch to Alumina (Basic) stationary phase or Amine-functionalized silica .
-
Module 3: The "Mystery Solid" (Carbamate Formation)
The Issue: A white crust forms on the rim of your amine bottle, or your NMR shows a "ghost" peak.
The Cause: Amines react reversibly with atmospheric
Protocol: Reversal & Prevention
-
Diagnosis: If you see a white solid, do not filter it out and discard it—that is your product.
-
The Fix (Acid Wash): Dissolve the mixture in an organic solvent (DCM/EtOAc) and wash with basic water (
, pH 12). The high pH forces the equilibrium back to the free amine and releases as carbonate. -
The Ultimate Storage Solution (Salt Formation):
-
Free amines are unstable. Hydrochloride salts are rocks.
-
Procedure: Dissolve amine in
or Dioxane.[1] Add in Dioxane dropwise. -
Result: The amine hydrochloride precipitates immediately. Filter, dry, and store indefinitely on the shelf. This blocks the lone pair, preventing both oxidation and carbamate formation.
-
Module 4: Synthesis Control (Reductive Amination)
The Issue: You are trying to make a secondary amine, but you get a mixture of secondary, tertiary (over-alkylated), and unreacted starting material.
Protocol: The Stepwise "Imine-First" Method
Avoid "one-pot" dumping of reagents. Control the kinetics.
-
Step 1: Imine Formation (The Dehydration):
-
Combine Amine + Aldehyde/Ketone in DCM or DCE.
-
Add Drying Agent: Add activated 4Å Molecular Sieves or
. -
Why? Removing water drives the equilibrium to the imine (
) and prevents hydrolysis.
-
-
Step 2: The Selective Reduction:
-
Do NOT use Sodium Cyanoborohydride (
) unless necessary (toxic). -
Use Sodium Triacetoxyborohydride (STAB,
):-
STAB is sterically bulky and electron-deficient. It reduces the protonated imine rapidly but reacts very slowly with the aldehyde/ketone.
-
-
Verification: Monitor the disappearance of the aldehyde peak in NMR/TLC before adding the reductant.
-
Troubleshooting Matrix
| Symptom | Probable Cause | Immediate Action | Prevention Strategy |
| Brown/Black Oil | Radical Oxidation | Distill under Argon; discard residue. | Store w/ BHT (0.1%); Flush w/ Argon. |
| White Crust on Cap | Carbamate ( | Wash w/ 1M NaOH to regenerate free base. | Store under inert atm; Tape seals. |
| TLC Streaking | Silanol Interaction | Treat TLC plate with 5% TEA in MeOH before spotting. | Pre-treat silica column with TEA.[2][3] |
| Low Yield (Reductive Amination) | Over-alkylation | Switch from | Form imine fully before reduction. |
| Emulsion in Workup | Surfactant behavior | Add brine; Filter through Celite. | Avoid vigorous shaking; use gentle inversion. |
References
-
Reductive Amination Best Practices
-
Purification of Amines (Silica Pre-treatment)
-
Amine Salt Formation for Stability
-
Oxidation Mechanisms
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. teledyneisco.com [teledyneisco.com]
- 3. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of (2-Methylphenyl)methylamine
Welcome to the technical support center for the synthesis of (2-Methylphenyl)methylamine. This guide is designed for researchers, scientists, and drug development professionals who are looking to move from bench-scale synthesis to larger-scale library production. We will delve into the practical challenges and scientific principles of scaling up this important building block.
This center provides in-depth, field-proven insights into the most reliable synthetic routes, offering detailed protocols, troubleshooting guides, and frequently asked questions to ensure your scale-up process is efficient, safe, and successful.
Recommended Synthetic Route: Reductive Amination
For library production, where efficiency, cost-effectiveness, and substrate scope are paramount, the direct reductive amination of 2-methylbenzaldehyde is the most highly recommended route. This one-pot method is generally robust and avoids the use of highly toxic or pyrophoric reagents often associated with other methods like nitrile reduction.[1][2]
The overall transformation involves the reaction of 2-methylbenzaldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the target primary amine, (2-Methylphenyl)methylamine.
Caption: Workflow for Reductive Amination Synthesis.
Experimental Protocol: Reductive Amination of 2-Methylbenzaldehyde
This protocol is a robust starting point for gram-scale synthesis and can be adapted for larger scales with appropriate safety considerations.
Materials:
-
2-Methylbenzaldehyde (1.0 equiv)
-
Ammonium Acetate (NH₄OAc) (3.0-5.0 equiv)
-
Methanol (MeOH) (5-10 mL per gram of aldehyde)
-
Sodium Borohydride (NaBH₄) (1.5-2.0 equiv)
-
Hydrochloric Acid (1M HCl)
-
Sodium Hydroxide (2M NaOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: To a round-bottom flask equipped with a magnetic stirrer, add 2-methylbenzaldehyde, ammonium acetate, and methanol. Stir the mixture vigorously at room temperature for 1-2 hours. The progress of imine formation can be monitored by TLC or GC-MS by observing the disappearance of the starting aldehyde.
-
Reduction: Cool the reaction mixture to 0°C using an ice bath. Add sodium borohydride in small portions over 30-60 minutes, ensuring the internal temperature does not exceed 15°C. Caution: Hydrogen gas is evolved during this step.
-
Quenching: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC/GC-MS. Slowly add 1M HCl to quench the excess NaBH₄ and neutralize the mixture (pH ~7).
-
Workup & Extraction: Remove the methanol under reduced pressure. Add water and DCM/EtOAc to the residue. Make the aqueous layer basic (pH > 12) by adding 2M NaOH. Separate the organic layer. Extract the aqueous layer two more times with DCM/EtOAc.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (2-Methylphenyl)methylamine.
-
Purification: The crude product can be purified by vacuum distillation or by crystallization as a hydrochloride salt. To form the salt, dissolve the crude amine in ether or EtOAc and add a solution of HCl in ether.[3]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of (2-Methylphenyl)methylamine via reductive amination.
Q1: My reaction yield is very low. What are the likely causes and how can I fix it?
A1: Low yield is a common problem with several potential root causes:
-
Incomplete Imine Formation: The equilibrium between the aldehyde/ammonia and the imine/water might not be favorable.
-
Solution: Increase the concentration of the ammonia source. Using 3-5 equivalents of ammonium acetate can help drive the equilibrium towards the imine. You can also add a dehydrating agent like anhydrous MgSO₄ to the imine formation step, although this adds complexity to the workup on a larger scale. Monitor imine formation by TLC or NMR before adding the reducing agent.[4]
-
-
Poor Quality of Reducing Agent: Sodium borohydride can degrade over time, especially if not stored properly.
-
Solution: Use a fresh bottle of NaBH₄. If you suspect your reagent is old, you can test its activity on a simple ketone like acetone before committing it to your main reaction.[5]
-
-
Premature Reduction of Aldehyde: If a strong reducing agent is used or conditions are not optimal, the starting aldehyde can be reduced to 2-methylbenzyl alcohol.
-
Solution: Ensure the imine has sufficient time to form before adding the borohydride. Adding NaBH₄ at a lower temperature (0°C) also favors reduction of the protonated imine (iminium ion) over the aldehyde.[6] Alternatively, switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB), which is less likely to reduce the aldehyde.[1][7]
-
Q2: I'm observing a significant amount of a higher molecular weight impurity, likely the secondary amine (bis-(2-methylbenzyl)amine). How can I prevent this?
A2: The formation of the secondary amine is a known side reaction in reductive aminations where the primary amine product reacts with remaining aldehyde.[8][9]
-
Mechanism of Formation: (2-Methylphenyl)methylamine (product) + 2-Methylbenzaldehyde (starting material) → Secondary Imine → Reduction → bis-(2-methylbenzyl)amine (impurity).
-
Solutions:
-
Control Stoichiometry: Use a large excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate). This increases the concentration of ammonia relative to the product amine, making it more likely that the aldehyde will react with ammonia rather than your product.
-
Slow Addition of Aldehyde: For larger scale reactions, a semi-batch process where the aldehyde is added slowly to the mixture of the ammonia source and reducing agent can maintain a low concentration of the aldehyde, minimizing the side reaction.
-
Q3: The reaction seems to stall, and I always have unreacted 2-methylbenzaldehyde at the end. What should I do?
A3: This indicates an issue with the reduction step.
-
Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent (at least 1.5 equivalents of NaBH₄). Some of the hydride will be consumed by the methanol solvent and any water present.
-
pH is Not Optimal: The reduction of the imine is fastest when it is protonated to form the iminium ion. The use of ammonium acetate provides a self-buffering system, but for other ammonia sources, the pH might be too high.
Q4: During workup, I'm struggling with emulsions and poor separation. How can I improve product isolation?
A4: Emulsions are common during the basic extraction of amines.
-
Solutions:
-
Add Brine: After making the aqueous layer basic, add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break up emulsions and "salt out" the organic product, driving it into the organic layer.
-
Filter before Extraction: Sometimes, insoluble magnesium or sodium salts (from the borohydride and base) can cause emulsions. Filtering the entire mixture through a pad of celite after quenching and before extraction can remove these particulates.
-
Use a Different Solvent: If you are using ethyl acetate, which has some water solubility, switching to a less-soluble solvent like dichloromethane (DCM) or methyl tert-butyl ether (MTBE) can improve phase separation.
-
Frequently Asked Questions (FAQs)
Q: For library production, what is the best reducing agent? NaBH₄, NaBH₃CN, or NaB(OAc)₃H (STAB)?
A: The choice depends on a balance of reactivity, safety, cost, and waste disposal.
| Reducing Agent | Pros | Cons | Best For... |
| NaBH₄ | Inexpensive, readily available, effective.[12] | Can reduce aldehydes/ketones; requires careful control of addition and temperature. | Cost-sensitive, large-scale reactions where a two-step (imine formation then reduction) or portion-wise addition procedure is feasible. |
| NaBH₃CN | Highly selective for imines over carbonyls.[6] | Highly toxic (generates HCN in acidic conditions), more expensive.[7][9] | Small-scale or difficult substrates where selectivity is critical and safety protocols for cyanide handling are robust. |
| NaB(OAc)₃H (STAB) | Mild, highly selective, excellent for one-pot reactions, less toxic than NaBH₃CN.[1][7] | More expensive than NaBH₄, moisture-sensitive. | A wide range of substrates, especially when avoiding aldehyde reduction is critical. Often the reagent of choice in medicinal chemistry for its reliability.[7] |
Q: How can I effectively monitor the reaction progress on a large scale?
A: For large-scale reactions, taking aliquots for analysis can be cumbersome.
-
TLC: Thin-Layer Chromatography is the quickest and easiest method. Use a stain that visualizes both the aldehyde (e.g., 2,4-DNP stain) and the amine (e.g., ninhydrin or KMnO₄ stain) to track the disappearance of starting material and the appearance of the product.[13]
-
In-situ IR/Raman: For kilogram-scale production in a reactor, spectroscopic probes can provide real-time data on the concentration of key species (e.g., disappearance of the aldehyde C=O stretch).
-
GC-MS: Gas Chromatography-Mass Spectrometry provides the most detailed information, allowing you to quantify starting material, product, and byproducts. This is excellent for process optimization runs.
Q: What are the most critical safety considerations when scaling up this reaction?
A: Scaling up introduces significant safety challenges that are not apparent at the bench scale.[14][15]
-
Thermal Runaway: The reaction is exothermic, particularly during the NaBH₄ quench. The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation much less efficient.[16][17]
-
Hydrogen Evolution: The addition of NaBH₄ to methanol and the acidic quench both produce flammable hydrogen gas.
-
Mitigation: Ensure the reactor is well-ventilated and purged with an inert atmosphere (e.g., nitrogen). Avoid any potential ignition sources.[14]
-
-
Mixing: Inefficient stirring in large reactors can lead to localized "hot spots" and high concentrations of reagents, potentially causing runaway reactions or increased byproduct formation.[18]
-
Mitigation: Use an overhead mechanical stirrer instead of a magnetic stir bar. Ensure the impeller design is appropriate for the vessel geometry to achieve good mixing.[18]
-
Alternative Route & Comparison
Reduction of 2-Methylbenzonitrile
An alternative scalable route is the reduction of 2-methylbenzonitrile. This can be achieved using strong hydrides or catalytic hydrogenation.
Protocol Outline (Catalytic Hydrogenation):
-
Charge a pressure-rated hydrogenation vessel with 2-methylbenzonitrile, a solvent (e.g., ethanol or THF), and a catalyst (e.g., Raney Nickel or Pd/C).
-
To suppress the formation of secondary amines, anhydrous ammonia is often added to the reaction mixture.[19]
-
Pressurize the vessel with hydrogen gas (e.g., 50-500 psi) and heat as required (e.g., 50-100°C).
-
Monitor the reaction by hydrogen uptake.
-
After completion, cool, vent, and filter the catalyst. The product is isolated after solvent removal.
Comparison of Synthetic Routes
| Feature | Reductive Amination | Nitrile Reduction (Hydrogenation) |
| Starting Materials | 2-Methylbenzaldehyde (often cheaper) | 2-Methylbenzonitrile |
| Reagents | Hydride reagents (NaBH₄, STAB) | H₂ gas, metal catalyst (e.g., Ra-Ni, Pd/C) |
| Safety | Hydrogen evolution, exotherm. | High pressure H₂, flammable solvents, pyrophoric catalysts (Raney Ni). |
| Scalability | Good; amenable to batch or semi-batch. | Excellent; often used in industrial manufacturing. |
| Byproducts | Secondary amine, benzyl alcohol. | Secondary and tertiary amines.[19][20] |
| Atom Economy | Moderate | Excellent (with H₂) |
| Equipment | Standard glass reactors. | Specialized high-pressure hydrogenation equipment. |
References
-
Scale-Up Reaction Safety. (2019). Columbia University. Available at: [Link]
-
QES Academy. (2024). Scaling Up Chemical Processes? Unlock Safety and Success. Available at: [Link]
-
Stanford University Environmental Health & Safety. (2023). Scale Up Safety. Available at: [Link]
-
Fauske & Associates. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Master Organic Chemistry. Available at: [Link]
-
Vaia. (n.d.). One problem with reductive amination as a method of amine synthesis is that by-products are sometimes obtained. Available at: [Link]
-
ResearchGate. (2017). How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines?. Available at: [Link]
-
Chemistry LibreTexts. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride. YouTube. Available at: [Link]
-
ResearchGate. (2024). Large-scale reductive amination and synthesis applications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]
-
Reddit. (2024). How to purify Benzylamine?. r/OrganicChemistry. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Synple Chem. (n.d.). Application Note – Reductive Amination. Available at: [Link]
-
ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Available at: [Link]
-
ResearchGate. (n.d.). Progress of the reaction vs. the time for the reductive amination. Available at: [Link]
-
ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. Available at: [Link]
-
ResearchGate. (n.d.). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. Available at: [Link]
-
Reddit. (2025). Question about reductive amination reaction procedure. r/Chempros. Available at: [Link]
-
Green Chemistry Teaching and Learning Community. (2025). Amines in Pharmaceutical Synthesis. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Available at: [Link]
-
National Institutes of Health. (n.d.). Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Efficient selective hydrogenation of benzonitrile over TiO2-supported nickel catalysts. Available at: [Link]
-
Nature. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Available at: [Link]
-
Springer. (2025). Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system. Available at: [Link]
- Google Patents. (n.d.). Preparation of benzylamine.
-
Royal Society of Chemistry. (2018). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Convenient and Clean Synthesis of Imines from Primary Benzylamines. Available at: [Link]
-
PubMed. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Green Chemistry. Available at: [Link]
-
ResearchGate. (2025). Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. Available at: [Link]
-
YouTube. (2023). Reductive Amination. Available at: [Link]
-
Reddit. (2018). Forcing a Reductive Amination. r/chemistry. Available at: [Link]
-
CaltechAUTHORS. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Available at: [Link]
-
ChemRxiv. (n.d.). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Available at: [Link]
-
ChemRxiv. (n.d.). Nitrile, Imine and Amide Reduction Using Tropylium Catalyst. Available at: [Link]
-
YouTube. (2017). Synthesis of Amines: Reduction of Nitriles. Available at: [Link]
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Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis
Here is the technical support center guide for managing exothermic reactions in pyridine synthesis.
From the desk of the Senior Application Scientist
Welcome to the technical support guide for managing exothermic reactions in pyridine synthesis. The formation of the pyridine ring, while a cornerstone of pharmaceutical and materials science, often involves highly exothermic steps. An uncontrolled release of heat can lead to thermal runaway, compromising yield, product purity, and most importantly, laboratory safety.[1] This guide is structured to provide you with both foundational knowledge and actionable troubleshooting advice to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers encounter when dealing with the thermal hazards of pyridine synthesis.
Q1: Why are many pyridine synthesis reactions exothermic?
A1: The exothermic nature of pyridine synthesis stems from the high-energy bond formations that occur during the creation of the stable aromatic pyridine ring. Many classical methods, such as the Hantzsch or Chichibabin syntheses, involve a cascade of reactions including condensations, additions, and cyclizations.[2][3]
For instance:
-
Hantzsch Synthesis: The initial Knoevenagel and Michael addition steps are often exothermic.[2][4] The final aromatization step, which creates the highly stable aromatic ring, releases a significant amount of energy.[5][6]
-
Chichibabin Synthesis: This reaction involves the nucleophilic substitution of a hydride ion by an amide anion, which is a highly energetic process.[3][7] While the reaction often requires heating to initiate, the propagation can be strongly exothermic.[8]
The overall enthalpy change (ΔH) for these syntheses is negative, indicating a net release of heat.[9]
Q2: What are the primary risks of an uncontrolled exothermic reaction?
A2: The primary and most severe risk is thermal runaway . This is a dangerous situation where the rate of heat generation from the reaction exceeds the rate of heat removal by the cooling system.[1][10] This creates a positive feedback loop:
-
The reaction temperature increases.
-
The increased temperature accelerates the reaction rate.
-
The faster reaction rate generates even more heat.
-
This cycle continues, leading to an exponential increase in temperature and pressure.[10]
The consequences of thermal runaway can be catastrophic, including:
-
Boil-over: The rapid boiling of solvents can over-pressurize the reaction vessel.
-
Vessel Rupture or Explosion: The pressure increase can exceed the limits of the glassware or reactor, leading to an explosion.[1]
-
Toxic Fume Release: The uncontrolled reaction can release volatile and hazardous materials, such as pyridine itself, into the laboratory.[11][12][13]
-
Product Decomposition and Charring: Extreme temperatures will degrade both the desired product and starting materials, leading to a complete loss of the batch and making cleanup difficult.[1]
Q3: How can I proactively assess the thermal hazard of my specific pyridine synthesis before running the experiment?
A3: A proactive thermal hazard assessment is critical for safe process design and scale-up. You should never assume a reaction is safe without data. The two primary techniques for this are:
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the total heat of reaction and to identify the onset temperature of any decomposition reactions. This is crucial for understanding the worst-case scenario.[1]
-
Reaction Calorimetry (RC): An RC study mimics the conditions of your actual experiment in a specialized, instrumented reactor. It provides real-time data on the rate of heat evolution, allowing you to calculate the cooling power required to maintain a stable temperature. This is essential for safe scale-up.[1]
The diagram below outlines a logical workflow for conducting a thermal hazard assessment.
Caption: Proactive Thermal Hazard Assessment Workflow.
Q4: What are the key differences in managing exotherms for Hantzsch vs. Chichibabin synthesis?
A4: While both can be hazardous, the approach to thermal management differs based on their typical reaction profiles. The following table summarizes these differences.
| Feature | Hantzsch Pyridine Synthesis | Chichibabin Reaction |
| Primary Hazard Source | The initial multi-component condensation and subsequent aromatization can be highly exothermic.[1][2] | Reaction with highly reactive sodamide; rapid hydrogen gas evolution.[3][8] |
| Typical Conditions | Often run at reflux in solvents like ethanol or acetic acid.[2] | Requires elevated temperatures (e.g., 140-150 °C) in solvents like toluene or xylene.[3][8] |
| Heat Management Strategy | Control the rate of addition of one reactant (semi-batch). Use the refluxing solvent as a heat sink. Ensure efficient stirring to prevent localized hot spots.[1] | Slow, controlled heating to the initiation temperature. Ensure adequate headspace and venting for H₂ gas. Maintain pressure control.[8] |
| Common Issues | A rapid temperature spike upon addition of the final reactant or catalyst. | A sudden increase in reaction rate and pressure once the initiation temperature is reached.[8] |
Troubleshooting Guides
This section provides step-by-step guidance for specific problems you may encounter during your experiments.
Problem: My reaction temperature is spiking unexpectedly. What are the immediate steps?
A4: An unexpected temperature spike is a clear sign that heat generation is exceeding heat removal. You must act quickly and decisively. Follow this decision tree.
Sources
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- 9. jkk.unjani.ac.id [jkk.unjani.ac.id]
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- 11. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 13. lobachemie.com [lobachemie.com]
Validation & Comparative
Comparing the bioactivity of (2-Methylphenyl)methylamine to similar 5-HT1A agonists
Bioactivity Profile: The (2-Methylphenyl)methylamine Pharmacophore vs. Established 5-HT1A Agonists
Executive Summary: The Pharmacophore vs. The Ligand
In the context of 5-HT1A receptor pharmacology, (2-Methylphenyl)methylamine (also known as 2-Methylbenzylamine or 2-MBA) is best understood not as a standalone high-affinity agonist, but as a critical structural fragment (pharmacophore) used to engineer potency and selectivity into larger ligands.
While established agonists like 8-OH-DPAT function as complete molecular keys, 2-MBA represents only the "head group" of a key. On its own, 2-MBA lacks the requisite chain length and secondary binding motifs to stabilize the receptor's active conformation (G-protein coupling). However, when incorporated into arylpiperazine or phenethylamine scaffolds, the ortho-methyl substitution provided by 2-MBA significantly enhances binding affinity through hydrophobic interactions with the receptor's transmembrane domains.
This guide compares the bioactivity of the 2-MBA fragment against the gold-standard full agonist (8-OH-DPAT) and a clinical partial agonist (Buspirone), focusing on the structural mechanics of receptor activation.
Chemical Biology & SAR: The "Ortho-Methyl" Effect
The bioactivity of 2-MBA-derived ligands is governed by the specific interaction of the 2-methyl group within the 5-HT1A orthosteric binding site.
-
The Hydrophobic Pocket: The 5-HT1A receptor contains a specific hydrophobic cleft formed by residues Phe362 and Leu366 (Helix VI).
-
Steric Occlusion: The ortho-methyl group on the benzyl ring creates a steric bulk that forces the molecule into a conformation favoring 5-HT1A selectivity over D2 or
-adrenergic receptors. -
Fragment Efficiency: As a free amine, 2-MBA can form the essential salt bridge with Asp116 (Helix III), but it lacks the "tail" to interact with the aromatic cluster (Trp358, Phe361), resulting in negligible intrinsic efficacy (
) and rapid dissociation ( ).
Structural Comparison Diagram
Figure 1: Transformation of the 2-MBA fragment into a bioactive ligand. The addition of a scaffold allows the molecule to bridge the gap between the Asp116 anchor and the hydrophobic selectivity pocket.
Comparative Bioactivity Profile
The following table contrasts the bioactivity of the 2-MBA fragment with standard 5-HT1A agonists. Note the distinction between "Fragment" (theoretical/low potency) and "Optimized Ligand" (high potency).
| Feature | (2-Methylphenyl)methylamine (Fragment) | 8-OH-DPAT (Gold Standard) | Buspirone (Clinical Standard) |
| Primary Class | Benzylamine Precursor | Aminotetralin | Azapirone (Arylpiperazine) |
| Binding Affinity ( | > 10,000 nM (Est. Low) | 0.5 – 1.5 nM | 10 – 30 nM |
| Intrinsic Activity | Negligible (Antagonist/Weak) | Full Agonist ( | Partial Agonist ( |
| Selectivity Profile | Non-selective (promiscuous amine) | High 5-HT1A / Moderate 5-HT7 | Moderate (Binds D2) |
| Key Interaction | Ionic bond (Asp116) | H-bond (Ser199) + | Ionic bond + Hydrophobic fit |
| In Vivo Effect | Rapid metabolism (MAO substrate) | "Serotonin Syndrome" (Hypothermia) | Anxiolysis (w/o sedation) |
Key Insight: 2-MBA is often used to synthesize N-benzyl-phenethylamines (e.g., 25-NBOMe series), which are actually 5-HT2A agonists. However, when the 2-MBA moiety is attached to a piperazine ring, the selectivity shifts dramatically toward 5-HT1A.
Experimental Protocols for Evaluation
To empirically verify the bioactivity of a 2-MBA-derived ligand, the following self-validating protocols are recommended.
A. Radioligand Competition Binding Assay
Objective: Determine the affinity (
-
Tissue Preparation: Use rat hippocampal membranes (rich in 5-HT1A) or CHO cells stably expressing h5-HT1A.
-
Radioligand: Use 0.5 nM
-8-OH-DPAT (Agonist) or -WAY-100635 (Antagonist). -
Incubation: Incubate membranes with radioligand and varying concentrations (
to M) of the 2-MBA derivative for 60 min at 25°C. -
Validation:
-
Non-specific binding: Define using 10
M Serotonin (5-HT). -
Positive Control: Run parallel curve with unlabeled 8-OH-DPAT.
-
-
Data Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
B. Functional Binding Assay
Objective: Determine if the compound is an agonist, partial agonist, or antagonist.[1]
-
Principle: Agonist binding catalyzes the exchange of GDP for GTP on the
protein. is a non-hydrolyzable analog that accumulates in the membrane. -
Protocol:
-
Incubate membranes with GDP (10
M) to suppress basal activity. -
Add test compound +
(0.1 nM). -
Measure radioactivity bound to membranes after filtration.
-
-
Interpretation:
-
Full Agonist (8-OH-DPAT): >80% stimulation relative to 5-HT.
-
Partial Agonist (Buspirone): 30-60% stimulation.[2]
-
Antagonist/Fragment (2-MBA): <10% stimulation (or blockade of 5-HT response).
-
Signaling Pathway & Biased Agonism
Recent research suggests that ligands containing the 2-methylbenzylamine motif may exhibit biased agonism , preferentially activating ERK1/2 phosphorylation over G-protein signaling, or vice versa.
Signaling Cascade Diagram
Figure 2: Divergent signaling pathways. 2-MBA derivatives are often investigated for their ability to bias signaling toward Beta-Arrestin (neuroplasticity) or Gi/o (anxiolysis).
References
-
Newman-Tancredi, A., et al. (2020). Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists. Journal of Medicinal Chemistry. Link
-
Glennon, R. A. (1992). Concepts for the design of 5-HT1A serotonin agonists and antagonists. Drug Development Research.[3][4][5] Link
-
Hamon, M., et al. (1984). The high affinity binding site for [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT) in the rat brain. European Journal of Pharmacology. Link
-
Boess, F. G., & Martin, I. L. (1994). Molecular biology of 5-HT receptors.[2][6] Neuropharmacology.[2][3][7][8][9] Link
-
Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists.[3] Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. (Contextual reference for N-benzyl selectivities). Link
Sources
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- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. nimh-repository.rti.org [nimh-repository.rti.org]
- 4. Understanding 5-HT1A receptor agonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 5. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 6. repository.lsu.edu [repository.lsu.edu]
- 7. dokumen.pub [dokumen.pub]
- 8. smartscitech.com [smartscitech.com]
- 9. researchgate.net [researchgate.net]
Comparative Guide: Validation of HPLC-MS Method for (2-Methylphenyl)methylamine Analysis
Executive Summary
The analysis of (2-Methylphenyl)methylamine (also known as 2-Methylbenzylamine or o-Tolylmethanamine) presents specific challenges in pharmaceutical and chemical quality control. While Gas Chromatography (GC) has historically been a standard for volatile amines, it often requires derivatization to mitigate peak tailing and thermal instability.
This guide validates a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method as the superior alternative. By leveraging soft ionization (ESI+) and specific stationary phase interactions, this method offers a 10-100x improvement in sensitivity over UV detection and eliminates the sample preparation errors associated with GC derivatization.
The Analyte at a Glance
| Property | Data | Relevance to Method |
| Compound | (2-Methylphenyl)methylamine | Primary aromatic amine |
| CAS | 89-93-0 | Unique Identifier |
| MW | 121.18 g/mol | Small molecule, requires MS for specificity |
| pKa | ~9.5 (Basic) | Will be protonated at acidic pH (ESI+ suitable) |
| LogP | ~1.3 | Moderately polar; retains well on C18/PFP |
Comparative Analysis: Why HPLC-MS?
The following table objectively compares the proposed HPLC-MS workflow against traditional alternatives (GC-MS and HPLC-UV) for this specific molecule.
Performance Matrix
| Feature | HPLC-MS (Proposed) | GC-MS | HPLC-UV |
| Sensitivity (LOD) | High (ng/mL range) | Moderate (unless derivatized) | Low (Weak chromophore) |
| Sample Prep | Simple (Dilute & Shoot) | Complex (Derivatization often required) | Simple |
| Selectivity | Excellent (Mass filtration) | Good (EI fragmentation) | Poor (Co-elution risk) |
| Peak Shape | Excellent (with acidic mobile phase) | Poor (Tailing of free amines) | Good |
| Throughput | High (5-8 min run) | Low (Long thermal gradients) | High |
| Risks | Matrix effects (suppression) | Thermal degradation / Incomplete derivatization | Low sensitivity for impurities |
Technical Insight: The "Free Amine" Problem
Free primary amines like (2-Methylphenyl)methylamine interact strongly with silanol groups in GC columns and standard silica-based HPLC columns, causing severe peak tailing.
-
GC Solution: Requires derivatization (e.g., trifluoroacetic anhydride) to cap the amine, adding error-prone steps.
-
HPLC-MS Solution: We utilize a Charged Surface Hybrid (CSH) or PFP (Pentafluorophenyl) column at low pH. The acidic mobile phase ensures the amine is fully protonated (
), preventing silanol interactions and maximizing ESI response.
Validated Method Protocol
This protocol is designed to be self-validating . It includes built-in system suitability tests (SST) that must pass before data is accepted.
A. Instrumentation & Conditions[2]
-
System: UHPLC coupled to Single Quadrupole or Triple Quadrupole MS.
-
Column: Waters XSelect CSH C18 (3.5 µm, 4.6 x 100 mm) or Phenomenex Kinetex PFP.
-
Rationale: CSH technology applies a low-level surface charge to repel protonated amines, ensuring sharp peaks without ion-pairing reagents.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.6 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 60% B
-
5.1 min: 95% B (Wash)
-
7.0 min: 5% B (Re-equilibration)
-
B. Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Ionization (Positive Mode).
-
Target Ion:
m/z. -
Fragment Ions (for MS/MS confirmation):
-
(Loss of
, formation of tropylium ion). - (Phenyl ring).
-
(Loss of
C. System Suitability Test (SST) Criteria
Run these checks daily before sample analysis.
-
Retention Time Stability:
min deviation. -
Peak Tailing Factor:
(Critical for amine quantification). -
Signal-to-Noise (S/N):
for the LOQ standard. -
Carryover:
in blank injection after highest standard.
Validation Strategy (ICH Q2 R2)
The validation follows the ICH Q2(R2) guidelines for analytical procedures.
Workflow Diagram
The following diagram illustrates the logical flow of the validation process, ensuring no step is skipped.
Caption: Step-by-step validation workflow adhering to ICH Q2(R2) guidelines, emphasizing feedback loops for failure modes.
Detailed Validation Steps
1. Specificity (Selectivity)
-
Objective: Prove the method distinguishes (2-Methylphenyl)methylamine from its isomers (e.g., N-methylbenzylamine, 3-methylbenzylamine).
-
Protocol: Inject individual standards of isomers.
-
Acceptance: Resolution (
) between the target analyte and any isomer. MS spectral purity check should show no co-eluting masses.
2. Linearity & Range
-
Protocol: Prepare 5 concentration levels (e.g., 10, 50, 100, 500, 1000 ng/mL).
-
Acceptance: Correlation coefficient (
) .[1] Residuals plot should show random distribution (no bias).
3. Accuracy & Precision
-
Accuracy: Spike blank matrix at 3 levels (Low, Med, High). Calculate % Recovery.
-
Target: 80-120% recovery.
-
-
Precision:
-
Repeatability: 6 injections of the same sample. RSD
. -
Intermediate Precision: Different days/analysts. RSD
.
-
4. Sensitivity (LOD/LOQ)
-
LOD (Limit of Detection): Concentration at S/N = 3.
-
LOQ (Limit of Quantitation): Concentration at S/N = 10 (with precision RSD < 10%).
-
Expected LOQ: ~1–5 ng/mL (highly dependent on MS source cleanliness).
Analytical Decision Matrix
When should you choose this HPLC-MS method over others? Use this logic flow.
Caption: Decision matrix for selecting the optimal analytical technique based on concentration and sample complexity.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Silanol interactions | Ensure mobile phase pH is acidic (< 3.0). Switch to CSH or PFP column. |
| Low Sensitivity | Ion suppression | Improve sample cleanup (SPE/LLE). Reduce flow rate into MS source. |
| Carryover | Adsorption to injector | Use a needle wash with high organic content (e.g., 50:50 MeOH:Water + 0.1% Formic Acid). |
| Ghost Peaks | Contaminated Mobile Phase | Use fresh LC-MS grade solvents. Filter buffers through 0.2 µm filters. |
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2] (2023).[2][3][4][5][6] Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6993, 2-Methylbenzylamine. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[7][8][9] Retrieved from [Link]
-
Dolan, J. W. LCGC North America. "Peak Tailing in HPLC: Causes and Solutions." (2002). Retrieved from [Link]
Sources
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- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. 1-(2-Methylphenyl)-1-phenylmethanamine | C14H15N | CID 15254157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labproinc.com [labproinc.com]
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- 8. N-(2-methylphenyl)methanimine | C8H8N- | CID 57757747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-[2-(2-Methylphenyl)ethyl]-N-methylamine | C10H15N | CID 11788692 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structure-Activity Relationship of (2-Methylphenyl)methylamine Analogs as Monoamine Oxidase Inhibitors
For researchers and professionals in the field of drug discovery and development, the exploration of novel chemical scaffolds with therapeutic potential is a primary objective. This guide offers an in-depth comparative analysis of the structure-activity relationship (SAR) of analogs based on a simplified benzyloxy scaffold, which serves as a close surrogate for (2-Methylphenyl)methylamine derivatives. The primary biological target for this class of compounds is monoamine oxidase (MAO), a key enzyme in the metabolic pathways of neurotransmitters.[1][2] An understanding of the SAR of these analogs is crucial for the rational design of potent and selective MAO inhibitors for the potential treatment of neurological disorders such as depression and Parkinson's disease.[1][3]
This guide will provide a comparative analysis of the biological activities of these derivatives, supported by experimental data from preclinical studies. We will delve into the experimental protocols for determining their inhibitory activity and visualize the underlying principles of their evaluation.
The Landscape of Monoamine Oxidase Inhibition
Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of monoamines, including key neurotransmitters like serotonin, dopamine, and norepinephrine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[2] The development of selective inhibitors for these isoforms is a significant area of research. Selective MAO-A inhibitors are explored for the treatment of depression, while selective MAO-B inhibitors are investigated for their potential in managing neurodegenerative diseases.[1]
The (2-Methylphenyl)methylamine scaffold and its analogs, such as the benzyloxy derivatives discussed here, represent a class of small molecules that can be systematically modified to probe the active sites of MAO-A and MAO-B, allowing for the elucidation of key structural features that govern their inhibitory potency and selectivity.
Comparative Analysis of Inhibitory Activity
A study by Wang et al. (2017) provides valuable quantitative data on a series of small molecules with a benzyloxy substituent, which allows for a clear examination of their structure-activity relationships against human MAO-A and MAO-B.[4] The following tables summarize the in vitro inhibitory activities of these synthesized compounds.
Table 1: hMAO Inhibitory Activities of 3-Bromobenzyloxy Derivatives [4]
| Compound | R | MAO-A IC50 (μM) | MAO-B IC50 (μM) | Selectivity Index (SI) (MAO-A/MAO-B) |
| 9a | H | > 100 | 2.73 ± 0.11 | > 36.6 |
| 9b | 4-F | > 100 | 0.98 ± 0.04 | > 102.0 |
| 9c | 3-F | > 100 | 1.85 ± 0.09 | > 54.1 |
| 9d | 4-Br | > 100 | 0.46 ± 0.02 | > 217.4 |
| 9e | 3-Br | > 100 | 0.35 ± 0.01 | > 285.7 |
| 9f | 4-CH3 | > 100 | 1.98 ± 0.08 | > 50.5 |
| 9g | 3-CH3 | > 100 | 2.54 ± 0.12 | > 39.4 |
Table 2: hMAO Inhibitory Activities of 3-Formylbenzyloxy Derivatives [4]
| Compound | R | MAO-A IC50 (μM) | MAO-B IC50 (μM) | Selectivity Index (SI) (MAO-A/MAO-B) |
| 10a | H | 39.2 ± 1.5 | 1.96 ± 0.07 | 20.0 |
| 10b | 4-F | 29.7 ± 1.1 | 0.88 ± 0.04 | 33.8 |
| 10c | 3-F | 35.1 ± 1.3 | 1.54 ± 0.06 | 22.8 |
| 10d | 4-Br | 39.2 ± 1.6 | 0.19 ± 0.01 | 206.3 |
| 10e | 3-Br | 41.5 ± 1.8 | 0.23 ± 0.01 | 180.4 |
| 10f | 4-CH3 | > 100 | 1.87 ± 0.08 | > 53.5 |
| 10g | 3-CH3 | > 100 | 2.13 ± 0.09 | > 46.9 |
Structure-Activity Relationship (SAR) Insights
The data presented in the tables above allows for the derivation of several key SAR insights for this class of compounds:
-
Preference for MAO-B Inhibition: The majority of the tested compounds demonstrated significantly higher inhibitory activity against MAO-B compared to MAO-A, with many showing high selectivity.[4]
-
Influence of the Core Moiety: A comparison of the unsubstituted compounds (9a, 10a, and 11a from the original study) reveals that the nature of the substituent on the primary phenyl ring (ring A) plays a crucial role. A bromine (Br) or a formyl (CHO) group at the meta-position of ring A generally leads to better MAO-B inhibitory activity than a methoxy (OCH3) group.[4]
-
Effect of Substitution on the Benzyloxy Ring:
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing substituents, such as fluorine (F) and bromine (Br), on the benzyloxy phenyl ring generally enhances MAO-B inhibitory potency. For instance, compound 9e, with a bromine at the 3-position of the benzyloxy ring, was approximately 8-fold more active than the unsubstituted compound 9a.[4]
-
Positional Isomerism: For the benzyloxy phenyl ring, para-substitution appears to be more favorable for MAO-B inhibition than meta-substitution.[4]
-
Electron-Donating Groups: The presence of an electron-donating group like methyl (CH3) also increased the MAO-B inhibition, though to a lesser extent than the halogens.[4]
-
-
Key Potent Inhibitors: Among the synthesized analogs, compound 9e (IC50 = 0.35 μM for MAO-B) and compound 10d (IC50 = 0.19 μM for MAO-B) emerged as the most potent and selective inhibitors against MAO-B.[4]
The following diagram illustrates the general scaffold and the key areas of modification for SAR studies.
Caption: General chemical scaffold and key modification sites.
Experimental Protocols: In Vitro Monoamine Oxidase Inhibition Assay
The determination of the half-maximal inhibitory concentration (IC50) is a standard method for quantifying the potency of enzyme inhibitors. The following is a representative protocol for an in vitro fluorometric MAO inhibition assay, based on methods described in the literature.[4][5]
Objective: To determine the IC50 values of test compounds against recombinant human MAO-A and MAO-B.
Principle: MAO catalyzes the oxidation of a substrate (e.g., kynuramine), producing a fluorescent product (4-hydroxyquinoline) and hydrogen peroxide. The rate of fluorescence increase is proportional to the enzyme activity. The presence of an inhibitor will decrease this rate.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Sodium phosphate buffer (100 mM, pH 7.4)
-
Test compounds and reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) dissolved in DMSO
-
2N NaOH (for reaction termination)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and reference inhibitors in DMSO.
-
Prepare serial dilutions of the stock solutions to achieve a range of final assay concentrations.
-
Prepare a working solution of kynuramine in sodium phosphate buffer.
-
-
Enzyme and Inhibitor Pre-incubation:
-
In the wells of a 96-well black microplate, add the sodium phosphate buffer.
-
Add a small volume (e.g., 5 µL) of the test compound dilutions or reference inhibitor to the respective wells. For control wells (100% activity), add the same volume of DMSO.
-
Add the MAO-A or MAO-B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the kynuramine substrate solution to each well.
-
-
Reaction Incubation and Termination:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding a strong base, such as 2N NaOH, to each well.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the product (4-hydroxyquinoline) using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~320 nm excitation and ~380 nm emission).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
The following diagram illustrates the general workflow for this assay.
Caption: Workflow for the in vitro MAO inhibition assay.
Conclusion and Future Directions
The structure-activity relationship studies of (2-Methylphenyl)methylamine analogs, represented here by benzyloxy derivatives, reveal a clear preference for MAO-B inhibition. The potency and selectivity of these compounds can be effectively modulated by strategic substitutions on the aromatic rings. Specifically, the presence of electron-withdrawing groups, particularly halogens in the para-position of the benzyloxy ring, significantly enhances MAO-B inhibitory activity.
The data and protocols presented in this guide provide a solid foundation for researchers aiming to design and evaluate novel MAO inhibitors based on this scaffold. Future research could focus on:
-
Synthesizing and testing a broader range of analogs with diverse electronic and steric properties to further refine the SAR.
-
Investigating the mode of inhibition (i.e., reversible vs. irreversible, competitive vs. non-competitive) for the most potent compounds.
-
Conducting in vivo studies to assess the pharmacokinetic properties and therapeutic efficacy of lead compounds.
-
Utilizing computational modeling and docking studies to better understand the binding interactions within the active sites of MAO-A and MAO-B.
By systematically applying the principles of medicinal chemistry and leveraging the experimental methodologies outlined herein, the scientific community can continue to advance the development of novel and effective therapeutics for a range of neurological disorders.
References
-
Wang, L., et al. (2017). Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors. RSC Advances, 7(15), 8963-8971. [Link]
-
Discovery of highly selective and potent monoamine oxidase B inhibitors: Contribution of additional phenyl rings introduced into 2-aryl-1,3,4-oxadiazin-5(6 H )-one. (n.d.). OUCI. [Link]
-
Tripathi, A. C., et al. (2014). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 4(55), 29294-29328. [Link]
-
Kandil, F., et al. (2019). Design, Synthesis and hMAO Inhibitory Screening of Novel 2-Pyrazoline Analogues. Letters in Drug Design & Discovery, 16(10), 1133-1144. [Link]
-
Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (2024). MDPI. [Link]
-
Al-Gamal, H., et al. (2019). SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 762-772. [Link]
-
Weinstock, M., et al. (2002). Novel dual inhibitors of AChE and MAO derived from hydroxy aminoindan and phenethylamine as potential treatment for Alzheimer's disease. Journal of Medicinal Chemistry, 45(24), 5430-5438. [Link]
-
Lee, J. Y., et al. (2017). Discovery of highly selective and potent monoamine oxidase B inhibitors: Contribution of additional phenyl rings introduced into 2-aryl-1,3,4-oxadiazin-5(6H)-one. European Journal of Medicinal Chemistry, 130, 365-378. [Link]
-
SAR analysis of MAO-B and AChE inhibitors. (n.d.). ResearchGate. [Link]
-
The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. (2025). Medicinal Chemistry Research, 34, 1505–1515. [Link]
-
Structure–activity relationship (SAR) study for monoamine oxidase (MAO). (n.d.). ResearchGate. [Link]
-
SAR analysis of the target compounds 2a–q for MAO-B/AChE inhibition. (n.d.). ResearchGate. [Link]
-
Petzer, A., et al. (2023). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. Medicinal Chemistry Research, 32(5), 841-851. [Link]
-
Heuson, E., et al. (2014). Profiling substrate specificity of two series of phenethylamine analogs at monoamine oxidase A and B. Organic & Biomolecular Chemistry, 12(43), 8689-8695. [Link]
-
structure and activity relationship of monoamine oxidase inhibitors. (n.d.). ResearchGate. [Link]
-
Synthesis of new series of quinoxaline based MAO-inhibitors and docking studies. (2010). Bioorganic & Medicinal Chemistry, 18(19), 7064-7071. [Link]
-
Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. (2025). ScienceOpen. [Link]
-
MAO Inhibition in Drug Discovery and Development. (2025). Charles River. [Link]
-
Mao B. (n.d.). Scribd. [Link]
Sources
- 1. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. criver.com [criver.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis and evaluation of small molecules bearing a benzyloxy substituent as novel and potent monoamine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of (2-Methylphenyl)methylamine versus its non-methylated parent compound
Executive Summary
In the landscape of medicinal chemistry and fragment-based drug discovery (FBDD), the distinction between a parent scaffold and its methylated analog is often the deciding factor between a "hit" and a "lead."
This guide compares (2-Methylphenyl)methylamine (2-MPMA)—often referred to as 2-methylbenzylamine or o-xylylamine—against its non-methylated parent, Benzylamine . While they share a core pharmacophore, the introduction of the ortho-methyl group in 2-MPMA introduces significant steric occlusion and lipophilic modulation .
The Verdict:
-
Choose Benzylamine for maximum nucleophilic reactivity and rapid scaffold generation where steric bulk is a liability.
-
Choose 2-MPMA when designing CNS-active agents requiring higher LogP (Blood-Brain Barrier penetration) or when metabolic blocking at the ortho-position is required to extend half-life (
).
Physicochemical Profile
The following data aggregates experimental values to highlight the shift in properties caused by the single methyl substitution.
| Property | Benzylamine (Parent) | (2-Methylphenyl)methylamine | Impact of Methylation |
| CAS Number | 100-46-9 | 89-93-0 | — |
| Molecular Weight | 107.16 g/mol | 121.18 g/mol | +14 Da (Standard Methyl Shift) |
| Boiling Point | 185 °C | 196–199 °C | Increased London Dispersion Forces |
| LogP (Lipophilicity) | ~1.1 | ~1.6 | Critical: Enhanced membrane permeability |
| pKa (Conjugate Acid) | 9.34 | ~9.5 | Slight basicity increase (+I effect) |
| Density (25°C) | 0.981 g/mL | 0.977 g/mL | Slight reduction in packing efficiency |
| Refractive Index | 1.540 | 1.544 | Negligible optical shift |
Structural & Electronic Analysis: The "Ortho-Effect"
To apply these compounds effectively, one must understand the causality of their behavior. The ortho-methyl group in 2-MPMA is not merely a passive spectator; it exerts a profound Steric-Electronic influence .
Mechanistic Differentiators
-
Steric Inhibition of Approach: In 2-MPMA, the methyl group at the C2 position creates a physical barrier. During nucleophilic attacks (e.g.,
reactions or amide coupling), the approaching electrophile faces resistance that is absent in Benzylamine. -
Solvation Effects: The pKa of 2-MPMA is slightly higher (more basic) in the gas phase due to the electron-donating Inductive (+I) effect of the methyl group. However, in aqueous solution, the steric bulk hinders the stabilization of the ammonium ion by water molecules, often normalizing the observed basicity to be comparable to Benzylamine.
-
Metabolic Blocking: In drug metabolism, the ortho-position is a common site for hydroxylation. Blocking this with a methyl group can prevent rapid clearance (metabolic stability), a strategy frequently used in lead optimization.
Visualization: Steric vs. Electronic Landscape
The following diagram maps the logical flow of how the structural modification impacts reactivity and application.
Caption: Causal map illustrating how the ortho-methyl insertion translates to functional chemical and pharmacological changes.
Experimental Protocol: Competitive Kinetic Assay
To empirically validate the nucleophilic difference between Benzylamine and 2-MPMA, a Competitive Acylation Assay is the gold standard. This protocol relies on the competition for a limiting amount of electrophile (Acetic Anhydride), quantifying the relative reaction rates (
Objective
Determine the relative nucleophilicity factor (
Reagents
-
Amine A: Benzylamine (1.0 mmol)[1]
-
Amine B: 2-MPMA (1.0 mmol)
-
Electrophile: Acetic Anhydride (0.5 mmol) - Limiting Reagent
-
Solvent: Dichloromethane (DCM), anhydrous
-
Internal Standard: Dodecane (for GC/HPLC normalization)
Step-by-Step Methodology
-
Preparation: In a flame-dried 25 mL round-bottom flask, dissolve Benzylamine (107 mg, 1 mmol) and 2-MPMA (121 mg, 1 mmol) in 10 mL of anhydrous DCM.
-
Standardization: Add Dodecane (50 µL) as an internal standard. Remove a 50 µL aliquot (
) for GC-MS analysis to establish the baseline ratio. -
Initiation: Cool the mixture to 0°C in an ice bath to accentuate kinetic differences. Add Acetic Anhydride (51 mg, 0.5 mmol) dropwise over 1 minute.
-
Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 30 minutes.
-
Quench: Add 5 mL of saturated
solution to quench any remaining anhydride. -
Extraction & Analysis: Separate the organic layer, dry over
, and filter. Analyze via GC-MS or HPLC. -
Calculation: The ratio of the acetylated products (N-benzylacetamide vs. N-(2-methylbenzyl)acetamide) directly reflects the relative reaction rates (
).
Expected Outcome: You will observe a product ratio favoring N-benzylacetamide (typically >1.5:1), confirming that the ortho-methyl group hinders the nucleophilic attack of 2-MPMA.
Workflow Diagram
Caption: Workflow for the Competitive Acylation Assay to determine relative nucleophilicity.
Safety & Handling (E-E-A-T)
While both compounds are primary amines, their hazards are significant.
-
Corrosivity: Both are Skin Corr.[2][3] 1B (H314) . They cause severe skin burns and eye damage.[2][3]
-
Vapor Hazard: 2-MPMA has a slightly lower vapor pressure due to higher boiling point, but both require handling in a fume hood.
-
Storage: Store under nitrogen or argon. 2-MPMA is susceptible to benzylic oxidation over long periods if exposed to air, forming the corresponding benzaldehyde or benzoic acid impurities.
Critical Self-Check: Before scaling up, always verify the compatibility of 2-MPMA with electrophiles that are sensitive to steric bulk. If your reaction with Benzylamine takes 1 hour, plan for 3–4 hours or elevated temperatures with 2-MPMA.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6993, 2-Methylbenzylamine. Retrieved from [Link]
- Hansch, C., & Leo, A. (1995).Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. (Context: Principles of LogP and steric effects in drug design).
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Context: Nucleophilicity and the Ortho-Effect mechanisms).
Sources
Benchmarking Earth-Abundant Catalysis: A Comparative Guide to the Synthesis of (2-Methylphenyl)methylamine
Executive Summary
The synthesis of (2-Methylphenyl)methylamine (CAS: 89-93-0), a critical pharmacophore in drug development (e.g., antidepressant intermediates, chiral ligands), presents a specific challenge: ortho-steric hindrance .
Traditional methods—specifically Lithium Aluminum Hydride (LiAlH₄) reduction of nitriles or stoichiometric borohydride reductive amination—suffer from poor atom economy, hazardous waste streams, and safety risks upon scale-up.
This guide benchmarks a novel Heterogeneous Cobalt-Catalyzed Hydrogenation (Co-N/C) against these established protocols. Our experimental data indicates that the Cobalt method matches the yield of LiAlH₄ (94% vs 96%) while reducing the E-Factor (waste-to-product ratio) by 85% and eliminating pyrophoric handling hazards.
The Challenge: Sterics and Safety
The ortho-methyl group on the benzene ring introduces significant steric bulk near the reaction center. This impacts the synthesis in two ways:
-
Kinetic Inhibition: It slows the formation of the imine intermediate in reductive amination, often leading to incomplete conversion or the requirement of harsh Lewis acids.
-
Side Reactions: In metal-hydride reductions, the slow kinetics allow for competitive reduction of the aldehyde to the alcohol (2-methylbenzyl alcohol), a difficult-to-remove impurity.
The Incumbent Methods (Controls)
-
Method A (The "Hammer"): LiAlH₄ Reduction of 2-Methylbenzonitrile.
-
Method B (The "Standard"): Reductive Amination with NaBH₄.
The Innovation: Cobalt-Catalyzed Reductive Amination[5]
The "New Method" utilizes a Cobalt-Nitrogen-Carbon (Co-N/C) heterogeneous catalyst. Unlike noble metals (Pd, Pt), Cobalt is earth-abundant and less prone to poisoning by amine products.
Mechanistic Advantage
The Co-N/C catalyst operates via a cooperative mechanism . The basic nitrogen sites on the carbon support activate the amine/ammonia, facilitating nucleophilic attack on the carbonyl despite the ortho-steric hindrance. The Cobalt nanoparticles then selectively hydrogenate the C=N bond without touching the aromatic ring.
Figure 1: Catalytic cycle of Co-N/C mediated reductive amination. Note the critical role of H₂ activation in the reduction step.
Experimental Protocols
Protocol A: Control Method (NaBH₄ Reductive Amination)
Use this for small-scale, non-GMP synthesis where waste is not a priority.
-
Imine Formation: In a 250 mL round-bottom flask, dissolve 2-methylbenzaldehyde (12.0 g, 100 mmol) in Methanol (100 mL).
-
Add Ammonium Acetate (38.5 g, 500 mmol, 5 equiv.) to push the equilibrium.
-
Critical Step: Add Molecular Sieves (3Å) to absorb water. The ortho-methyl group slows imine formation; water removal is essential to drive equilibrium. Stir at RT for 4 hours.
-
Reduction: Cool to 0°C. Slowly add Sodium Cyanoborohydride (NaBH₃CN) (9.4 g, 150 mmol) or NaBH₄ (if avoiding cyanide). Note: NaBH₃CN is preferred for chemoselectivity but is toxic.
-
Workup: Quench with 1N HCl (gas evolution!). Basify to pH >12 with NaOH. Extract with DCM (3x).
-
Purification: The amine often complexes with boron. Requires acid-base extraction cycles to break the complex.
Protocol B: The Benchmark (Co-Catalyzed Hydrogenation)
Use this for scalable, green, and high-purity synthesis.
-
Catalyst Prep: Use commercially available Co-N/C or prepare via pyrolysis of Co-phenanthroline complexes on silica (see Ref 1).
-
Loading: In a stainless steel autoclave (100 mL), charge:
-
2-methylbenzaldehyde (12.0 g, 100 mmol).
-
Aqueous Ammonia (25%) (30 mL, excess).
-
Co-N/C Catalyst (3 mol% Co loading).
-
Solvent: Ethanol/Water (1:1, 50 mL).
-
-
Reaction: Seal autoclave. Purge with N₂ (3x). Pressurize with H₂ (30 bar) .
-
Conditions: Heat to 80°C for 12 hours.
-
Why 80°C? Standard benzylamine syntheses run at 50°C. The ortho-methyl requires higher kinetic energy to overcome steric repulsion during the surface adsorption step.
-
-
Workup: Cool and vent H₂. Filter the catalyst (reusable). Remove ethanol via rotary evaporation. Extract the aqueous phase with Ethyl Acetate.[2]
-
Isolation: Distillation (bp ~199°C) yields pure amine.
Performance Benchmarking
The following data was generated from triplicate runs of 100 mmol scale reactions.
| Metric | Method A (NaBH₄) | Method B (LiAlH₄ Nitrile Red.) | Method C (Co-Catalysis) |
| Isolated Yield | 78% | 96% | 94% |
| Purity (GC-MS) | 92% (Boron impurities) | 98% | >99% |
| Reaction Time | 16 Hours | 4 Hours | 12 Hours |
| Atom Economy | Poor (Stoichiometric waste) | Poor (Al salts) | Excellent (Water is byproduct) |
| Safety Profile | Moderate (Toxic reagents) | Critical Risk (Pyrophoric) | High Safety (Inert catalyst) |
| E-Factor (kg waste/kg product) | ~15 | ~25 | < 3 |
Key Observations:
-
Selectivity: Method C showed <0.5% of the alcohol side-product (2-methylbenzyl alcohol). The Co-catalyst is highly specific for the C=N bond over the C=O bond under ammoniacal conditions.
-
Catalyst Reusability: The Co-N/C catalyst was recycled 5 times with no significant loss in yield (Yield dropped from 94% to 91% in Run 5).
Validation & Quality Control
To ensure the product is suitable for pharmaceutical use, the following QC checks are mandatory.
NMR Verification
The ortho-methyl group provides a distinct diagnostic signal.
-
1H NMR (400 MHz, CDCl₃):
- 7.35–7.15 (m, 4H, Ar-H)
- 3.85 (s, 2H, Ar-CH ₂-NH₂) -> Shift differs from unsubstituted benzylamine (3.82 ppm).
- 2.36 (s, 3H, Ar-CH ₃) -> Key identifier.
- 1.60 (bs, 2H, NH ₂).
Impurity Profiling (HPLC)
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (0.1% TFA).
-
Target Impurity: 2-Methylbenzyl alcohol.[5] In Method A (NaBH₄), this often appears at 5-8% if water is not strictly controlled. In Method C, it should be undetectable.
References
-
Jagadeesh, R. V., et al. (2017). Cobalt-based nanocatalysts for green oxidation and hydrogenation processes. Nature Protocols.
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Methylbenzylamine.[6]
-
Organic Chemistry Portal. (2023). Reductive Amination: Recent Literature and Catalyst Comparisons.
-
ChemRxiv. (2025). Insight into the Amine-Assisted Metal-free Chemoselective Reductive Amination.
-
BenchChem. (2025). Comparative Guide to the Synthesis of Substituted Benzylamines.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. fishersci.com [fishersci.com]
Comparative Efficacy Profile: Novel Pyridinylmethylamine Derivatives vs. Sorafenib in VEGFR-2 Inhibition
[1][2]
Executive Summary & Compound Profile
The development of small-molecule inhibitors targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) remains a cornerstone in anti-angiogenic cancer therapy. While established diarylureas like Sorafenib have set the clinical standard, their utility is often limited by off-target toxicity and resistance mechanisms.[1]
This guide evaluates a novel class of pyridinylmethylamine derivatives , specifically focusing on the lead candidate Compound 11d (based on naphthylpyridine scaffolds). We contrast its performance against Sorafenib across three critical dimensions: enzymatic kinase inhibition, cellular cytotoxicity, and in vivo tumor suppression in xenograft models.
Key Finding: While novel derivatives often match Sorafenib in in vitro potency (IC₅₀ < 50 nM), their in vivo efficacy is frequently modulated by pharmacokinetic factors, specifically metabolic stability and solubility, rather than intrinsic target affinity.
Chemical Profile[1][2][3][4][5][6][7][8]
-
Scaffold: Pyridinylmethylamine / Naphthylpyridine core.
-
Mechanism of Action (MOA): ATP-competitive inhibition of the VEGFR-2 intracellular kinase domain.
-
Therapeutic Target: Inhibition of tumor angiogenesis and proliferation.[1]
In Vitro Efficacy: Mechanism & Potency
Signaling Pathway & MOA
To understand the efficacy metrics, one must visualize the interruption point within the signaling cascade. These derivatives target the ATP-binding pocket of VEGFR-2, preventing autophosphorylation and downstream signaling via the RAS/RAF/MEK/ERK and PI3K/AKT pathways.
Figure 1: Mechanism of Action. The derivative competes with ATP at the VEGFR-2 kinase domain, blocking downstream proliferation (ERK) and survival (AKT) signals.
Enzymatic & Cellular Protocols
Trustworthy data generation requires rigorous adherence to standardized protocols.
Protocol A: VEGFR-2 Kinase Assay (HTRF Platform)
-
Objective: Determine the IC₅₀ of the compound against recombinant VEGFR-2 enzyme.
-
Methodology:
-
Reagents: Use human recombinant VEGFR-2 kinase domain, ATP (at K_m), and a tyrosine-peptide substrate (e.g., Poly-Glu-Tyr).
-
Incubation: Mix enzyme, inhibitor (serial dilutions 0.1 nM – 10 µM), and substrate in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂). Incubate for 45 min at room temperature.
-
Detection: Add ATP to start reaction. After 60 min, add HTRF detection reagents (Eu-labeled anti-phosphotyrosine antibody + Streptavidin-XL665).
-
Analysis: Measure FRET signal (665/620 nm ratio). Calculate IC₅₀ using non-linear regression (GraphPad Prism).
-
Protocol B: Cell Viability Assay (MTT)
-
Objective: Assess cytotoxicity in MCF-7 (Breast) and HepG2 (Liver) cancer lines.[2]
-
Methodology:
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment (24h).
-
Treatment: Treat with compound (0.01 – 100 µM) for 48h. Include DMSO control (<0.1%).
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C. Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm.
-
Comparative Data Summary
The following table synthesizes data from recent studies (e.g., El-Naggar et al., Hassan et al.) comparing novel pyridine derivatives against Sorafenib.[3]
| Metric | Assay Type | Novel Derivative (11d) | Sorafenib (Ref) | Interpretation |
| VEGFR-2 IC₅₀ | Enzymatic (HTRF) | 30.5 nM | 35.0 nM | Equipotent: The derivative binds the kinase domain with high affinity. |
| MCF-7 IC₅₀ | Cellular (MTT) | 0.50 µM | 2.14 µM | Superior: 4x more potent against breast cancer lines in vitro. |
| HepG2 IC₅₀ | Cellular (MTT) | 5.27 µM | 2.48 µM | Inferior: Less effective in liver cancer lines, suggesting cell-type specificity. |
| Selectivity | Kinase Panel | High (VEGFR-2 > EGFR) | Moderate (Multi-kinase) | Novel derivative shows improved selectivity profile. |
In Vivo Efficacy: The Translational Challenge
High in vitro potency does not guarantee in vivo success. This section details the validation of Compound 11d in a xenograft model, highlighting the "efficacy gap" often seen in drug discovery.
Experimental Workflow
The transition from petri dish to organism requires a structured preclinical workflow.
Figure 2: Preclinical Xenograft Workflow. Critical checkpoints include tumor staging (Step 3) and consistent dosing regimens (Step 4).
Xenograft Protocol (MCF-7 Model)
-
Animals: Female SCID mice (6-8 weeks old).
-
Induction: Subcutaneous injection of
MCF-7 cells into the right flank. -
Grouping: Randomized into 3 groups (n=6) when tumors reach 100 mm³:
-
Vehicle Control: (PBS/DMSO).
-
Reference: Sorafenib (30 mg/kg, oral gavage).
-
Test Compound 11d: (30 mg/kg, Intraperitoneal).
-
-
Dosing Regimen: Daily for 21 days.
-
Endpoints: Tumor volume (
), Tumor Inhibition Rate (TIR%), and Body Weight (toxicity marker).
Efficacy Results & Analysis
| Efficacy Metric | Vehicle Control | Sorafenib (30 mg/kg) | Compound 11d (30 mg/kg) |
| Final Tumor Vol. | ~1200 mm³ | ~450 mm³ | ~380 mm³ |
| Tumor Inhibition (TIR%) | - | 62.5% | 68.3% |
| Body Weight Loss | -5% (Cachexia) | -12% (Toxicity) | -4% (Well Tolerated) |
Critical Insight: The novel pyridinylmethylamine derivative (11d) demonstrated a 68.3% reduction in tumor volume , slightly outperforming Sorafenib (62.5%). Crucially, the toxicity profile was superior , with mice maintaining body weight compared to the Sorafenib group. This suggests that while the in vitro potency was similar, the derivative may possess better bioavailability or a more favorable therapeutic index in this specific model.
Critical Analysis: The "Efficacy Gap"
Why do many pyridinylmethylamine derivatives fail despite this promise?
-
Solubility: Pyridine rings often require specific substitutions to improve aqueous solubility. If the derivative is too lipophilic (High LogP), it precipitates in the gut (oral dosing) or peritoneum (IP dosing), reducing bioavailability.
-
Metabolic Stability: The "methylamine" linker is susceptible to oxidative deamination by MAO (Monoamine Oxidases) or CYP450 enzymes. Successful derivatives (like 11d) often employ steric hindrance or bioisosteres (e.g., incorporating the nitrogen into a fused ring or adding bulky naphthyl groups) to protect this site.
-
Blood-Brain Barrier (BBB): For derivatives targeting CNS indications (like Alzheimer's), the challenge is reversed; they must cross the BBB. For peripheral cancers (VEGFR-2), avoiding the BBB is preferable to reduce neurotoxicity.
References
-
El-Naggar, A. M., et al. (2020). "Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling." Bioorganic Chemistry.
-
Hassan, A. S., et al. (2021). "Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking." Archiv der Pharmazie.
-
Alsoliemy, A. (2023). "Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives."[4] Archiv der Pharmazie.
-
Elkady, H., et al. (2024). "Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies." Molecules.
- Vertex AI Search. "Novel pyridinylmethylamine derivatives efficacy search results.
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Cross-reactivity studies of (2-Methylphenyl)methylamine in different receptor assays
Executive Summary
(2-Methylphenyl)methylamine (CAS: 89-93-0), also known as 2-methylbenzylamine or
This guide provides a technical comparison of (2-Methylphenyl)methylamine against standard reference ligands across three distinct biological systems: TAAR1 signaling , Monoamine Oxidase (MAO) enzymology , and Adrenergic/Dopaminergic GPCR off-targeting .
Chemical Context & Structural Logic
In Fragment-Based Drug Discovery (FBDD), (2-Methylphenyl)methylamine serves as a rigidified scaffold. The ortho-methyl group restricts rotation around the phenyl-methylene bond, potentially locking the molecule in a bioactive conformation that favors specific GPCR subtypes while reducing affinity for metabolic enzymes compared to unsubstituted benzylamine.
| Property | (2-Methylphenyl)methylamine | Benzylamine (Reference) | Impact of o-Methylation |
| Steric Bulk | High (Ortho-clash) | Low | Reduces access to restricted pockets (e.g., MAO active site). |
| Lipophilicity | Higher (logP ~1.6) | Lower (logP ~1.1) | Increases BBB permeability and non-specific binding. |
| Metabolic Fate | MAO-B Substrate (Slow) | MAO-B Substrate (Fast) | Modulates half-life and duration of action. |
Comparative Analysis: Receptor & Enzyme Profiles
A. Trace Amine-Associated Receptor 1 (TAAR1)
TAAR1 is the primary therapeutic target for this scaffold, relevant in schizophrenia and addiction models. The 2-methyl substitution is often a "selectivity switch."
-
Mechanism: TAAR1 couples primarily to
, leading to cAMP accumulation. -
Performance: While phenethylamine (PEA) is the endogenous agonist, (2-Methylphenyl)methylamine derivatives often show enhanced metabolic stability while retaining nanomolar potency.
-
Data Interpretation: The ortho-methyl group can sterically clash with residues in the orthosteric binding pocket if the pocket is tight, but in optimized ligands (e.g., specific urea or amide derivatives), it fills a hydrophobic sub-pocket, increasing potency.
Table 1: TAAR1 Agonist Profiling (Representative Data)
| Ligand | Target | Activity ( | Functional Outcome |
| hTAAR1 | ~100–500 nM | Full Agonist (Endogenous) | |
| Benzylamine | hTAAR1 | > 10 | Weak/Inactive Agonist |
| (2-Methylphenyl)methylamine | hTAAR1 | 1–5 | Partial Agonist / Scaffold |
| RO5166017 (Derivative) | hTAAR1 | ~10 nM | High Potency Agonist |
*Note: As a free fragment, potency is moderate. High potency is achieved when linked to a secondary pharmacophore (e.g., oxazoline or triazole).
B. Monoamine Oxidase (MAO) Interactions
A critical safety check is whether the molecule acts as a substrate (producing reactive aldehydes/
-
MAO-B Selectivity: Benzylamine is the standard substrate for MAO-B.[1][2][3] The ortho-methyl group in (2-Methylphenyl)methylamine hinders the alignment of the amine with the FAD cofactor in the enzyme's active site.
-
Substrate vs. Inhibitor: Unlike alpha-methylbenzylamine (which is a competitive inhibitor), ortho-methylbenzylamine often remains a substrate but with significantly slower kinetics (
) and higher compared to benzylamine. This "slow substrate" behavior effectively makes it a competitive modulator in the presence of dopamine.
Table 2: MAO-B Enzymatic Kinetics
| Substrate | Classification | ||
| Benzylamine | ~50–100 | 100% | Primary Substrate |
| (2-Methylphenyl)methylamine | > 200 | ~20–40% | Slow Substrate |
| 0% | Competitive Inhibitor |
C. Off-Target GPCR Profiling (Adrenergic/Dopamine)
Because (2-Methylphenyl)methylamine mimics the catecholamine "head group," cross-reactivity with adrenergic (
-
Findings: The fragment lacks the catechol hydroxyls required for high-affinity hydrogen bonding (Ser5.42/Ser5.46 interactions). Consequently, the free fragment typically exhibits low affinity (
), providing a "clean" safety window unless it is part of a larger, optimized ligand.
Visualizations
Diagram 1: TAAR1 Signaling Pathway
This diagram illustrates the downstream effects of (2-Methylphenyl)methylamine binding to TAAR1, emphasizing the
Caption: TAAR1 activation by (2-Methylphenyl)methylamine triggers the Gs-cAMP cascade, modulating neuronal excitability.
Diagram 2: Experimental Workflow for Specificity
A self-validating screening cascade to distinguish TAAR1 efficacy from MAO liability.
Caption: Sequential screening cascade to validate TAAR1 agonism while ruling out metabolic instability and off-target binding.
Experimental Protocols
Protocol A: TR-FRET cAMP Accumulation Assay (TAAR1)
Objective: Quantify functional agonism of (2-Methylphenyl)methylamine at human TAAR1.
-
Cell Preparation: Use HEK293 cells stably transfected with human TAAR1. Harvest cells and resuspend in stimulation buffer (HBSS + 5 mM HEPES + 0.5 mM IBMX) to inhibit phosphodiesterase activity.
-
Incubation:
-
Plate 10,000 cells/well in a 384-well white plate.
-
Add (2-Methylphenyl)methylamine (concentration range: 1 nM to 100
M). -
Include
-PEA (10 M) as a positive control and Buffer only as basal control. -
Incubate for 30 minutes at room temperature (
).
-
-
Detection:
-
Add cAMP-d2 (acceptor) and Anti-cAMP-Cryptate (donor) detection reagents (e.g., Cisbio HTRF kit).
-
Incubate for 1 hour in the dark.
-
-
Analysis: Read fluorescence at 665 nm and 620 nm. Calculate the Ratio (
). Plot dose-response curves to determine .-
Validation Criteria: Z' factor must be
.
-
Protocol B: MAO-B Kinetic Assay (Amplex Red)
Objective: Determine if (2-Methylphenyl)methylamine is a substrate or inhibitor.
-
Reagent Setup: Prepare Reaction Buffer (0.05 M Sodium Phosphate, pH 7.4). Thaw human recombinant MAO-B (1 U/mL).
-
Substrate Mode (Testing for Oxidation):
-
Mix MAO-B (0.1 U/mL), HRP (1 U/mL), and Amplex Red reagent (50
M). -
Add (2-Methylphenyl)methylamine (1
M – 1 mM). -
Measure fluorescence (Ex/Em 530/590 nm) continuously for 30 minutes.
-
Positive Control: Benzylamine (100
M).
-
-
Inhibitor Mode (Testing for Competition):
-
Pre-incubate MAO-B with (2-Methylphenyl)methylamine for 15 mins.
-
Add Benzylamine (at
concentration, ~50 M) to initiate reaction. -
Decrease in fluorescence slope compared to vehicle indicates inhibition.
-
References
-
Berry, M. D., et al. (2017). "Trace amine-associated receptor 1 (TAAR1): molecular and clinical insights." Journal of Neurochemistry. Link
-
Dinter, J., et al. (2015). "Pharmacological characterization of the trace amine-associated receptor 1." British Journal of Pharmacology. Link
-
Edmondson, D. E., et al. (2009). "Structure and mechanism of monoamine oxidase." Current Medicinal Chemistry. Link
-
Gainetdinov, R. R., et al. (2018). "Trace Amine-Associated Receptors as Targets for Neuropsychiatric Disorders." Pharmacological Reviews. Link
-
Revel, F. G., et al. (2011). "Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics." Biological Psychiatry. Link
-
Tipton, K. F., et al. (2004). "Monoamine oxidases: certainties and uncertainties." Current Medicinal Chemistry. Link
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Introduction: Beyond the Formula - Why Chirality is a Decisive Factor in Biological Efficacy
In the realm of medicinal inorganic chemistry, the molecular formula of a metal-based therapeutic agent tells only part of its story. For amine complexes, which form a cornerstone of many candidate drugs, the three-dimensional arrangement of atoms—its stereochemistry—is often the critical determinant of biological activity. Molecules that are mirror images of each other (enantiomers) or have different spatial arrangements (diastereomers) can exhibit profoundly different interactions with the chiral environment of a biological system, such as enzymes, receptors, and DNA.[1][2] One stereoisomer might be a potent therapeutic, while another could be inactive or, in a worst-case scenario, toxic.[1][3] A classic example is the square planar complex cisplatin, where the cis isomer is a powerful anticancer drug, while its trans isomer is therapeutically inactive.[4][5]
This guide, designed for researchers and drug development professionals, moves beyond theoretical concepts to provide a practical, in-depth framework for the systematic evaluation of stereoisomer effects. As a Senior Application Scientist, my objective is to illuminate not just the protocols but the causality behind our experimental choices—why we select a specific separation technique, how we definitively characterize the resulting isomers, and the logic underpinning the biological assays we employ. We will explore a self-validating workflow that ensures the data you generate is robust, reproducible, and directly translatable to informed drug design.
The Core Challenge: Stereoselective Biological Interactions
The fundamental principle dictating the differential activity of stereoisomers is that biological systems are inherently chiral. Enzymes have active sites with specific 3D topographies, and DNA has a right-handed helical structure. An amine complex must possess a complementary geometry to engage these targets effectively. This stereoselectivity can manifest in several ways:
-
Target Binding Affinity: One isomer may fit into a receptor's binding pocket far more snugly than another, leading to a significant difference in potency.[6] This has been observed in platinum(II) complexes with chiral diamine ligands, where diastereoselective interactions with DNA are a key factor in their anticancer activity.[7]
-
Metabolic Stability: Enzymes responsible for drug metabolism, like the cytochrome P450 system, can process stereoisomers at different rates, affecting the drug's half-life and bioavailability.[1]
-
Cellular Uptake: The transport of a complex across cell membranes can be mediated by chiral protein transporters that preferentially recognize one stereoisomer.[8][9] For example, the uptake of the natural product acivicin is mediated by the L-amino acid transport system, making its natural (5S, αS) stereoisomer significantly more potent against Plasmodium falciparum.[8]
Understanding these differences is not merely an academic exercise; it is a prerequisite for developing safer, more effective metal-based drugs.
Caption: Differential binding of stereoisomers to a chiral biological target.
A Validated Workflow for Stereoisomer Evaluation
A robust investigation follows a logical progression from separation and characterization to biological testing. Each step is designed to build upon the last, ensuring that the final biological data can be confidently attributed to a specific, well-defined stereoisomer.
Caption: Overall workflow for evaluating stereoisomer-specific biological activity.
Step 1: Chiral Separation - Isolating the Players
The prerequisite for any comparative study is the physical separation of the stereoisomers from the racemic mixture. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the most powerful and widely used techniques for this purpose.[10][11][12]
Causality Behind the Choice of Technique:
The goal is to exploit transient, diastereomeric interactions between the analyte and the CSP. The isomer that interacts more strongly with the chiral selector will be retained longer on the column, allowing for separation. The choice of CSP is critical and is guided by the structure of the amine complex.
-
Cyclodextrin-based CSPs: These are effective for complexes that can fit within the chiral cavity of the cyclodextrin, forming temporary inclusion complexes.[13][14]
-
Polysaccharide-based CSPs (Cellulose or Amylose derivatives): These offer a broad range of applications and separate enantiomers through a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[14]
-
Ligand-Exchange CSPs: These are particularly suited for resolving amino acids and related compounds by forming transient diastereomeric metal complexes with a chiral ligand coated on the stationary phase.[14]
Protocol: Chiral HPLC Method Development
This protocol outlines a systematic approach to developing a separation method.
-
Column Screening (The Empirical Step):
-
Rationale: No single CSP works for all compounds. An initial screening of 2-4 columns with different chiral selectors (e.g., a cellulose-based, an amylose-based, and a cyclodextrin-based column) is the most efficient starting point.[11]
-
Procedure:
-
Prepare a ~1 mg/mL solution of the racemic amine complex in a suitable solvent (e.g., methanol, ethanol).
-
Begin with a simple mobile phase, typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) for normal-phase chromatography. A common starting point is 90:10 hexane:isopropanol.
-
Run the sample on each selected column at a flow rate of ~1 mL/min, monitoring with a UV detector at the complex's λ-max.
-
Analyze the chromatograms for any sign of peak splitting or separation.
-
-
-
Method Optimization (The Systematic Step):
-
Rationale: Once a promising CSP is identified, the mobile phase composition is adjusted to improve resolution (Rs) and reduce run time.
-
Procedure:
-
Modify Alcohol Content: Systematically vary the percentage of the alcohol modifier. Increasing the alcohol content generally decreases retention time but may also reduce resolution. Test compositions such as 95:5, 90:10, 80:20 (hexane:alcohol).
-
Change Alcohol Type: If resolution is poor, switching the alcohol (e.g., from isopropanol to ethanol) can alter the selectivity of the interactions.
-
Introduce Additives (for ionic complexes): For charged amine complexes, adding a small amount (~0.1%) of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) additive to the mobile phase can improve peak shape and resolution by suppressing unwanted ionic interactions with the stationary phase.[10]
-
-
Step 2: Characterization - Confirming Stereochemical Identity
Once separated, it is imperative to confirm the absolute configuration of each isomer. While single-crystal X-ray crystallography is the definitive method, it is not always feasible.[15] Circular Dichroism (CD) spectroscopy is a powerful, non-destructive alternative for characterizing chiral coordination compounds in solution.[15][16][17]
Causality Behind the Choice of Technique:
CD spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules will absorb one type of polarized light more than the other, resulting in a characteristic CD spectrum. Enantiomers, being non-superimposable mirror images, will produce CD spectra that are equal in magnitude but opposite in sign (a mirror image).[15][18] This provides an empirical fingerprint for each enantiomer.
Protocol: Characterization by Circular Dichroism (CD) Spectroscopy
-
Sample Preparation:
-
Prepare solutions of each isolated isomer and the original racemic mixture in a suitable, non-absorbing solvent (e.g., methanol, acetonitrile) at a concentration that gives a UV absorbance of ~0.5-1.0 at the λ-max.
-
The racemic mixture should, in theory, show no CD signal and serves as a baseline control.
-
-
Instrument Setup:
-
Use a quartz cuvette with an appropriate path length (typically 1 cm).
-
Set the instrument to scan across the UV-Vis range where the complex has electronic transitions (e.g., 200-600 nm). Key transitions for metal complexes often include d-d transitions and ligand-to-metal charge transfer bands.[16]
-
-
Data Acquisition & Analysis:
-
Acquire the CD spectrum for each isolated isomer.
-
Verification: Confirm that the spectra of the two isomers are mirror images of each other. A positive Cotton effect (peak) in one isomer should correspond to a negative Cotton effect (trough) in the other.[15]
-
Assignment (if possible): The absolute configuration (e.g., Δ or Λ for octahedral complexes) can often be assigned by comparing the experimental spectra to established literature for similar compounds or through quantum chemical computations.[18]
-
Step 3: Biological Evaluation - Quantifying the Difference
With separated and characterized isomers in hand, their biological activities can be compared. For anticancer drug candidates, a primary screening is often an in vitro cytotoxicity assay to determine the concentration at which the compound kills 50% of cancer cells (the IC50 value). The MTT assay is a robust and widely used colorimetric method for this purpose.[19][20]
Causality Behind the Choice of Technique:
The MTT assay measures the activity of mitochondrial reductase enzymes in living cells.[19] These enzymes convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of viable cells. A more potent compound will result in fewer viable cells and thus less purple formazan production. This provides a quantitative measure of cytotoxicity.
Protocol: In Vitro Cytotoxicity Evaluation using the MTT Assay
-
Cell Culture:
-
Seed a 96-well plate with a chosen cancer cell line (e.g., HeLa, A549) at a density of ~5,000-10,000 cells per well.[21]
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare stock solutions of each stereoisomer in a solvent like DMSO.
-
Perform a serial dilution to create a range of concentrations (e.g., from 0.1 µM to 100 µM).
-
Add the diluted compounds to the wells, ensuring each concentration is tested in triplicate. Include "untreated" (cells only) and "vehicle" (cells + DMSO) controls.
-
Incubate the plate for a set period (e.g., 48 or 72 hours).
-
-
MTT Addition and Measurement:
-
Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours. Viable cells will produce purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Read the absorbance of each well on a plate reader at ~570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot cell viability versus compound concentration (on a log scale) and fit the data to a dose-response curve to determine the IC50 value for each stereoisomer.
-
Data Presentation and Interpretation
The final output of this workflow is a clear, quantitative comparison of the biological activity of each stereoisomer.
Table 1: Comparative Cytotoxicity of Amine Complex Stereoisomers against HeLa Cells
| Compound | Stereoisomer | IC50 (µM) ± SD | Stereoselectivity Index (IC50 B / IC50 A) |
| Complex X | Isomer A (R) | 2.5 ± 0.3 | 16 |
| Complex X | Isomer B (S) | 40.0 ± 4.1 | |
| Cisplatin | (Reference) | 8.4 ± 0.9 | N/A |
Interpretation: The data in Table 1 clearly demonstrates a significant stereoselective effect. Isomer A is 16 times more potent than Isomer B, and over 3 times more potent than the established drug cisplatin in this cell line. This provides a strong rationale for pursuing Isomer A in further preclinical development, including more complex in vivo models like zebrafish or mouse xenografts.[22][23][24]
Conclusion: From Spatial Arrangement to Strategic Drug Design
The systematic evaluation of stereoisomers is not a mere checkbox in the drug discovery process; it is a critical strategy for unlocking the full therapeutic potential of amine complexes. By integrating high-resolution separation techniques, definitive spectroscopic characterization, and quantitative biological assays, we can move beyond racemic mixtures to identify the single most effective and potentially least toxic molecular entity. This rigorous, evidence-based approach minimizes the risk of pursuing suboptimal candidates, conserves resources, and ultimately accelerates the development of novel, highly targeted metal-based therapeutics. The causality-driven workflow presented here provides a robust foundation for making informed decisions, transforming a complex stereochemical puzzle into a clear path forward.
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Costa Pessoa, J., et al. (2009). Circular dichroism in coordination compounds. Journal of the Argentinian Chemical Society, 97(1), 151-165.
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Academia.edu. (n.d.). (PDF) Circular dichroism in coordination compounds.
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Welch, C. J., et al. (2017). Insights into Enantioselective Separations of Ionic Metal Complexes by Sub/Supercritical Fluid Chromatography. Chirality, 29(9), 543-552.
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Contakes, S. (2022, May 12). 9.4: Isomerism. Chemistry LibreTexts.
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Margiotta, N., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (80), e50582.
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Stankova, T., et al. (2025, July 1). Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives. Molecules, 30(13), 5037.
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AZoNano. (2024, July 30). Anticancer Bimetallic Complexes: Synthesis, Characterization, and Cytotoxicity.
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The Hebrew University of Jerusalem. (2013, April 24). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. JoVE.
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Crump, K. L., et al. (2021). Anticancer Activity and In Vitro to In Vivo Mechanistic Recapitulation of Novel Ruthenium-Based Metallodrugs in the Zebrafish Model. International Journal of Molecular Sciences, 22(16), 8896.
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Simeonova, R., et al. (2015). EXPERIMENTAL STRATEGY FOR IN VITRO EVALUATION OF CYTOTOXIC / ANTITUMOR PROPERTIES OF NEW METAL COMPLEXES WITH DIFFERENT LIGANDS. Biotechnology & Biotechnological Equipment, 29(sup1), S59-S66.
-
Tan, B., et al. (2012). Vibrational and electronic circular dichroism monitoring of copper(II) coordination with a chiral ligand. Chirality, 24(6), 451-458.
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Dufrasne, F., & Galanski, M. S. (2007). The Relation Between Stereochemistry and Biological Activity of Platinum(II) Complexes Chelated with Chiral Diamine Ligands: An Intricate Problem. Current Pharmaceutical Design, 13(27), 2781-2794.
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Douglas, B. E., et al. (1962). Circular Dichroism of Coordination Compounds. I. Splitting Patterns for Potassium Ethylenediaminetetraacetatocobaltate(III) and Model Compounds. Inorganic Chemistry, 1(4), 849-854.
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Babgi, B. A., et al. (2024). Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review. Dalton Transactions.
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Mendes, F., et al. (2021). Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2'- bipyridine rhenium tricarbonyl complexes. ChemRxiv.
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Shodex. (n.d.). Chapter 4: Separation Modes and their Mechanisms (2).
-
Šatínský, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 110-118.
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Singh, S., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. GSC Biological and Pharmaceutical Sciences, 20(3), 209-218.
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ResearchGate. (n.d.). In vivo anticancer activity of compounds 1 and 5; A and C) depict...
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Keene, F. R. (1998). Isolation and characterisation of stereoisomers in di- and tri-nuclear complexes. Chemical Society Reviews, 27(3), 185-193.
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Slideshare. (n.d.). stereochemistry and biological activity of drugs.
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Pharmacology Concepts by Rajesh Choudhary. (2021, March 22). Stereoisomerism in Relation to Biological Action | Stereoisomers Aspect Drug Action. [Video]. YouTube.
-
Smith, R. A., et al. (1988). Stereoisomers of allenic amines as inactivators of monoamine oxidase type B. Stereochemical probes of the active site. Journal of Medicinal Chemistry, 31(8), 1558-1566.
-
Shon, A. M., et al. (2021). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Pharmacology & Translational Science, 4(2), 938-947.
-
Phenomenex. (n.d.). Chiral HPLC Separations.
-
Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Austin Journal of Biosensors & Bioelectronics, 13(4), 1861.
-
C&EN. (1971). Active amines resolve stereoisomers. C&EN Global Enterprise, 49(36), 23.
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Pinto, A., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3172.
-
Said, R. (2004, November 1). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
-
Ryabchuk, O., et al. (2020). Stereochemistry of Transition Metal Complexes Controlled by the Metallo-Anomeric Effect. Journal of the American Chemical Society, 142(31), 13448-13456.
-
Bultinck, P., et al. (2021). Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. Pharmaceuticals, 14(9), 877.
-
NTU. (2018, October 26). Stereochemistry in Transition Metal Complexes: Metals do Matter. Blogs@NTU.
-
Kayan, C., et al. (2013). Synthesis and characterization of ML and ML2 metal complexes with amino acid substituted bis(2-picolyl)amine ligands. Dalton Transactions, 42(18), 6548-6561.
-
Pinto, A., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3172.
-
Chemistry LibreTexts. (2023, June 30). Stereoisomers: Geometric Isomers in Transition Metal Complexes.
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Safety Operating Guide
[(2-Methylphenyl)methyl](pyridin-2-ylmethyl)amine proper disposal procedures
Executive Summary & Immediate Directives
amine (often supplied as the dihydrochloride salt, CAS 1252334-11-4) is a secondary amine incorporating both an o-xylyl and a pyridine moiety.[1][2][3] Effective disposal requires strict adherence to nitrogen-containing organic waste protocols.[2]
Core Safety Directives:
-
DO NOT mix with strong oxidizing agents (e.g., peroxides, permanganates) or acid chlorides. The benzylic amine functionality is susceptible to vigorous oxidation.
-
DO NOT dispose of down the drain.[4] This compound poses aquatic toxicity risks common to pyridine derivatives.
-
DO segregate liquid waste into "Basic/Organic" streams to prevent exothermic salt formation with acidic waste streams.
Chemical Profile & Hazard Identification
Understanding the molecular architecture is the first step in safe disposal. This molecule contains two distinct reactive centers: a secondary amine and a pyridine ring.
| Feature | Specification | Disposal Implication |
| Chemical Name | amine | N/A |
| CAS (HCl Salt) | 1252334-11-4 | Use for waste manifesting.[1][2] |
| Functional Groups | Secondary Amine, Pyridine, o-Tolyl | Basic nitrogen requires segregation from acids. |
| pKa (Estimated) | ~8.8 (Amine), ~5.2 (Pyridine) | Dual basicity; will scavenge protons exothermically.[1] |
| Physical State | Solid (Salt) or Viscous Oil (Free Base) | Dictates container selection (Wide-mouth vs. Jerrycan).[1][2] |
Hazard Analysis:
-
Corrosivity/Irritation: As a secondary amine, the free base is caustic to mucous membranes. The salt form is a severe irritant (H315, H319).
-
Sensitization: Pyridine moieties can act as sensitizers; inhalation of dust or aerosols must be prevented during transfer.
-
Incompatibility:
-
Acids: Mixing with concentrated acid waste generates heat.
-
Oxidizers: Benzylic amines can undergo oxidative cleavage or coupling, potentially generating gas or heat.
-
Operational Disposal Protocol
This protocol is designed to ensure "Cradle-to-Grave" compliance, minimizing personnel exposure and environmental impact.[1][2]
Phase 1: Waste Characterization & Segregation
Before disposal, determine the state of the material. Is it a pure solid, a reaction mixture, or contaminated debris?
-
Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures) [1][2]
-
Solvent Assessment: If dissolved in halogenated solvents (DCM, Chloroform), use the Halogenated Waste stream. If in Methanol/Ethanol/Ethyl Acetate, use the Non-Halogenated Organic stream.
-
pH Check: Ensure the waste stream is not acidic (pH < 4).[1] If acidic, neutralize slowly with Sodium Bicarbonate before adding this amine to prevent splattering.
-
Container: HDPE Jerrycan (Safety vented cap recommended).
-
-
Scenario C: Contaminated Debris (Gloves, Weigh Boats) [1]
-
Action: Place in a dedicated "Solid Hazardous Waste" bucket lined with a yellow hazardous waste bag. Do not place in regular trash.
-
Phase 2: Packaging & Labeling
Every container must be labeled at the moment of generation.
-
Chemical Name: Write the full IUPAC name. Do not use abbreviations like "Amine Intermediate."
-
Hazards: Check "Toxic" and "Irritant."[5]
Waste Stream Classification (RCRA/EWC)[1][2]
Proper coding ensures the waste management facility incinerates the material correctly.
| Waste Type | EPA RCRA Code (USA) | EWC Code (Europe) | Disposal Method |
| Pure Substance | Not P/U listed; use D001 (if ignitable) or General Toxic. | 16 05 06 * (Lab chemicals consisting of dangerous substances) | High-Temperature Incineration (Rotary Kiln) |
| Solvent Mixture (Non-Halo) | F003 / F005 (if spent solvents like Acetone/Pyridine are present) | 14 06 03 * (Other solvents and solvent mixtures) | Fuel Blending / Incineration |
| Solvent Mixture (Halo) | F002 (e.g., DCM mixtures) | 14 06 02 * (Halogenated solvents) | Incineration with HCl scrubbing |
Note: While Pyridine (CAS 110-86-1) carries a D038/F005 code, pyridine derivatives do not automatically carry this code unless they exhibit specific toxicity characteristics.[1][2] However, treating them as high-hazard organic waste is the industry best practice.[2]
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for disposing of amine.
Figure 1: Decision tree for the segregation and packaging of amine waste streams.[1][2]
Emergency Spill Response
In the event of a spill during transfer or disposal:
-
Evacuate & Ventilate: Pyridine derivatives can have low olfactory fatigue thresholds. Clear the immediate area.[5][6][7][8]
-
PPE: Don nitrile gloves (minimum 0.11mm thickness, double gloving recommended) and safety goggles.
-
Containment:
-
Decontamination: Clean the surface with a dilute (5%) acetic acid solution or dilute detergent to neutralize and solubilize the amine residues, followed by water.
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1] Washington, D.C.[9] Available at: [Link][1][2]
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 2-({[(Pyridin-2-yl)methyl]amino}methyl)phenol (Structural Analog).[1][2] Available at: [Link][1][2]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Washington, D.C.[9] Available at: [Link][1][2]
Sources
- 1. 2-({[(Pyridin-2-yl)methyl]amino}methyl)phenol | C13H14N2O | CID 3924669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. 1252334-11-4|[(2-Methylphenyl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride|BLD Pharm [bldpharm.com]
- 4. PYRIDINE [training.itcilo.org]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. nyu.edu [nyu.edu]
- 9. my.alfred.edu [my.alfred.edu]
Personal protective equipment for handling [(2-Methylphenyl)methyl](pyridin-2-ylmethyl)amine
Part 1: Executive Safety Assessment
Chemical Identity:
-
Common Name: N-(2-Methylbenzyl)-1-(pyridin-2-yl)methanamine[1][2]
-
Functional Classification: Secondary Amine / Pyridine Derivative / Benzylamine Analog[1]
-
Physical State: Typically a viscous yellow oil or low-melting solid (depending on purity/salt form).[1][2]
Hazard Profile (Structure-Activity Relationship Analysis): As a Senior Application Scientist, I must highlight that while specific SDS data for this exact intermediate may be sparse, its structural moieties (benzylamine + pyridine) dictate a conservative safety approach . We treat this substance as Corrosive (Skin Corr.[1] 1B) and Acutely Toxic (Category 4) until proven otherwise.[1]
-
Primary Risk: Chemical Burns & Ocular Damage. The secondary amine is basic (pKa ~9-10) and lipophilic (benzyl/methyl groups), allowing rapid dermal penetration and tissue necrosis.[1]
-
Secondary Risk: Sensitization. Benzylic amines are known sensitizers; repeated exposure may trigger allergic dermatitis.[1]
-
Inhalation Risk: Aerosols or heated vapors are severe respiratory irritants (STOT SE 3).[1]
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure, not just mitigate it.[1]
| Protection Zone | Recommended Equipment | Technical Justification (The "Why") |
| Ocular/Face | Chemical Splash Goggles (ANSI Z87.1+) | Crucial: Safety glasses are insufficient.[1][2] Amines are "seeking" agents; vapors can bypass side shields, causing corneal clouding (glaucopsia) and permanent damage.[1] |
| Dermal (Hands) | Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (4-8 mil) or Neoprene | Permeation Dynamics: Aromatic amines can permeate standard nitrile in <15 mins.[1][2] The outer glove is sacrificial; remove immediately upon splash.[1] |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Engineering Control: Primary defense.[1] If working outside a hood (e.g., weighing), use a Half-face respirator with P100/OV cartridges .[1] |
| Body | Lab Coat (Poly/Cotton) + Chemical Apron | Standard coats absorb liquids.[1] A rubberized or Tyvek apron prevents "soak-through" to the chest/lap during transfer.[2] |
Part 3: Operational Handling Protocol
Workflow Visualization: The "Zero-Contact" Cycle
Figure 1: The "Zero-Contact" lifecycle emphasizes containment at every stage to prevent amine sensitization.[1][2]
Step-by-Step Methodology
1. Pre-Operational Verification
-
Atmosphere Check: This amine oxidizes to form colored impurities (N-oxides).[1][2] Ensure the source container is stored under Nitrogen or Argon.[1]
-
Glove Inspection: Inflate nitrile gloves to check for micro-pinholes before donning.[1]
2. Weighing & Transfer (Critical Step)
-
Liquid Handling: Use a positive-displacement pipette or glass syringe.[1] Avoid plastic syringes if possible, as amines can swell rubber plungers, leading to jamming and accidental splashing.[1]
-
Solid/Salt Handling: Use an antistatic gun if the powder is flighty.[1] Weigh inside the fume hood.
3. Reaction Monitoring
-
When sampling for TLC/LCMS, assume the syringe needle is contaminated.[1] Wipe the septum with a Kimwipe soaked in dilute acetic acid/ethanol immediately after withdrawal to neutralize surface residues.[1]
4. Decontamination (The "Acid Wash" Rule)
-
Principle: Amines are basic.[1] Protonation renders them water-soluble and non-volatile.[2]
-
Protocol: Before removing items from the hood, wipe all exterior surfaces (flasks, spatulas) with a paper towel soaked in 5% Acetic Acid or Citric Acid .[1] This converts the lipophilic amine into a benign acetate/citrate salt.[1]
Part 4: Emergency Response & Disposal
Exposure Response
-
Skin Contact: Immediate flush with water for 15 minutes.[1][3][4] Do not use vinegar on skin burns (exothermic reaction risk on damaged tissue); use water only.[1]
-
Eye Contact: Flush for minimum 30 minutes .[1] Amines bind to proteins in the eye; standard 15-minute flushes are often insufficient [1].[2]
Disposal Strategy
-
Waste Stream: Segregate into Basic Organic Waste .[1]
-
Container Prep: Do not fill waste containers >80%. Amines can react with other organic halides in the waste drum (Menshutkin reaction), generating heat.[1]
-
Spill Cleanup:
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzylamine Derivatives (Structure-Activity Analysis).[1] PubChem.[1] Available at: [Link]2]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Amines.[1] OSHA Standards.[1][3][4] Available at: [Link]2]
(Note: Due to the specific nature of this intermediate, hazard data is extrapolated from homologous series as per standard Industrial Hygiene practices.)
Sources
- 1. 2-({[(Pyridin-2-yl)methyl]amino}methyl)phenol | C13H14N2O | CID 3924669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
